Product packaging for (2r,3s)-2,3-Hexanediol(Cat. No.:)

(2r,3s)-2,3-Hexanediol

Cat. No.: B15495783
M. Wt: 118.17 g/mol
InChI Key: QCIYAEYRVFUFAP-RITPCOANSA-N
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Description

(2R,3S)-2,3-Hexanediol is a chiral diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol . It is assigned the CAS Registry Number 82360-67-6 . This compound is primarily valued in research as a semiochemical, specifically serving a critical role in the chemical communication systems of various insect species, particularly within the Cerambycidae family of longhorned beetles . For research purposes, this compound has been identified to function as both an attractant and a pheromone . Studies indicate its activity in species such as Phymatodes aereus , Phymatodes testaceus (Violet tanbark beetle), and Megacyllene caryae (Hickory borer), where it is used to manipulate insect behavior for ecological study and management . The specific stereochemistry of the (2R,3S) isomer is essential for its biological activity, highlighting the importance of providing researchers with enantiopure material. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B15495783 (2r,3s)-2,3-Hexanediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R,3S)-hexane-2,3-diol

InChI

InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

QCIYAEYRVFUFAP-RITPCOANSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](C)O)O

Canonical SMILES

CCCC(C(C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-Hexanediol is a chiral vicinal diol that holds significance as a versatile building block in asymmetric synthesis. Its stereochemical configuration makes it a valuable tool for the construction of complex chiral molecules, particularly in the field of drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways.

Chemical and Physical Properties

The accurate characterization of this compound is crucial for its effective application in research and development. While experimental data for this specific stereoisomer is limited in publicly available databases, the following tables summarize the known and predicted properties.

Table 1: General and Physical Properties of 2,3-Hexanediol

PropertyValueSource
Molecular FormulaC₆H₁₄O₂PubChem[1]
Molecular Weight118.17 g/mol PubChem[1]
IUPAC Name(2R,3S)-hexane-2,3-diolPubChem[1]
Melting Point~60 °C (for hexane-2,3-diol)Lookchem[2]
Boiling Point~221.7 °C (rough estimate for hexane-2,3-diol)Lookchem[2]
Density~0.9900 g/cm³ (for hexane-2,3-diol)Lookchem[2]
SolubilityData not available for the specific isomer. Generally soluble in polar organic solvents.

Note: The melting point, boiling point, and density are for "hexane-2,3-diol" without specification of the stereoisomer. Researchers should determine these values experimentally for the (2R,3S) isomer for precise work.

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3-AA (Octanol-water partition coefficient)0.6PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass118.099379685PubChem[1]
Monoisotopic Mass118.099379685PubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for (2S,3R)-2,3-Hexanediol, the enantiomer of the title compound, can be found in the work of Heathcock et al. (1984). The spectra for the (2R,3S) isomer are expected to be identical.

Mass Spectrometry (MS): The mass spectrum of a stereoisomer of 2,3-hexanediol is available through the NIST WebBook. The fragmentation pattern is expected to be very similar for all stereoisomers.

Infrared (IR) Spectroscopy: A specific IR spectrum for this compound is not readily available. However, the IR spectrum of a vicinal diol will characteristically show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The presence of intramolecular hydrogen bonding can influence the shape and position of this band.

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step for its use in stereoselective applications. The following protocol is based on the work of Schroeder, F., et al. (1994), who synthesized the related (2S,3R)- and (2R,3R)-diols. A common method for the synthesis of such diols is the Sharpless asymmetric dihydroxylation of the corresponding alkene.

Synthesis of this compound via Sharpless Asymmetric Dihydroxylation:

This protocol describes the synthesis of the enantiomer, (2S,3R)-2,3-Hexanediol, from trans-2-hexene. To obtain the desired (2R,3S) product, the opposite chiral ligand (AD-mix-α instead of AD-mix-β) should be used.

  • Materials: trans-2-hexene, AD-mix-β (containing (DHQ)₂PHAL as the chiral ligand), potassium ferricyanide(III), potassium carbonate, tert-butanol, water, sodium sulfite, ethyl acetate, magnesium sulfate.

  • Procedure:

    • A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

    • AD-mix-β is added to the cooled solvent and stirred until both phases are clear.

    • trans-2-hexene is added to the mixture.

    • The reaction is stirred vigorously at 0 °C for 24 hours.

    • The reaction is quenched by the addition of sodium sulfite.

    • The mixture is warmed to room temperature and stirred for 1 hour.

    • Ethyl acetate is added, and the layers are separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Prepare reaction mixture (t-BuOH/H₂O, AD-mix) B Add trans-2-hexene A->B C Stir at 0 °C for 24h B->C D Quench with Na₂SO₃ C->D E Extract with Ethyl Acetate D->E F Wash with NaOH E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I I H->I Pure this compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

As a chiral vicinal diol, this compound is a valuable chiral building block in asymmetric synthesis. The two hydroxyl groups can be selectively protected or activated to allow for the stereocontrolled introduction of new functionalities.

Key Reactions:

  • Protection/Deprotection: The hydroxyl groups can be protected with a variety of protecting groups (e.g., silyl ethers, acetals) to control their reactivity in subsequent synthetic steps.

  • Oxidation: Selective oxidation of one of the hydroxyl groups can lead to the formation of chiral α-hydroxy ketones, which are important intermediates in organic synthesis.

  • Conversion to Epoxides: The diol can be converted to a chiral epoxide, which can then undergo nucleophilic ring-opening reactions to introduce a wide range of substituents with defined stereochemistry.

  • Use as a Chiral Auxiliary: The diol can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be cleaved and recovered.

Application in Pharmaceutical Synthesis:

While specific examples of blockbuster drugs synthesized using this compound are not readily found in the public domain, chiral diols of this type are widely employed in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Their ability to introduce two stereocenters in a controlled manner is highly valuable in the construction of natural products and their analogs, many of which form the basis of modern pharmaceuticals.

Potential Role in Biological Signaling

Recent research has highlighted the role of endogenous lipid-derived vicinal diols as signaling molecules, particularly in the context of pain and inflammation. These diols are often metabolites of epoxy fatty acids, formed by the action of epoxide hydrolases.

Signaling Pathway Involving Vicinal Diols in Nociception:

Some lipid diols have been shown to modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the perception of pain and noxious stimuli. While the direct interaction of this compound with the TRPV1 channel has not been explicitly demonstrated, the general mechanism provides a plausible avenue for its potential biological activity.

The proposed pathway involves the following steps:

  • Stimulus: Tissue injury or inflammation leads to the release of various signaling molecules, including polyunsaturated fatty acids.

  • Metabolism: These fatty acids are metabolized by cytochrome P450 enzymes to form epoxy fatty acids.

  • Hydration: Soluble epoxide hydrolase (sEH) converts the epoxy fatty acids into vicinal diols.

  • Channel Modulation: The resulting diols can then interact with and modulate the activity of ion channels like TRPV1, leading to an increase in neuronal excitability and the sensation of pain.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Nociception Nociception (Pain Signal) TRPV1->Nociception Depolarization Stimulus Tissue Injury/ Inflammation PUFA Polyunsaturated Fatty Acids Stimulus->PUFA EpoxyFA Epoxy Fatty Acids PUFA->EpoxyFA CYP450 Diol Lipid Vicinal Diol (e.g., this compound analog) EpoxyFA->Diol sEH sEH soluble Epoxide Hydrolase (sEH) Diol->TRPV1 Modulates

References

Elucidation of (2R,3S)-2,3-Hexanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the stereoisomer (2R,3S)-2,3-Hexanediol. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, stereoselective analysis, and drug development.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₆H₁₄O₂. It is one of the four stereoisomers of 2,3-hexanediol. The stereochemical designation (2R,3S) specifies the absolute configuration at the two chiral centers, C2 and C3.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₄O₂PubChem[1]
Molecular Weight118.17 g/mol PubChem[1]
IUPAC Name(2R,3S)-hexane-2,3-diolPubChem[1]
InChI KeyQCIYAEYRVFUFAP-RITPCOANSA-NPubChem[1]
Canonical SMILESCCC--INVALID-LINK--O">C@HOPubChem[1]
Boiling Point199.6±8.0 °C (Predicted)ChemicalBook[2]
Density0.958±0.06 g/cm³ (Predicted)ChemicalBook[2]

Spectroscopic Data for Structure Elucidation

Table 2: Spectroscopic Data for 2,3-Hexanediol Isomers

Data TypeDescription
¹H NMR Expected chemical shifts (ppm) in CDCl₃: δ ~0.9 (t, 3H, -CH₃), ~1.1-1.2 (d, 3H, -CH(OH)CH₃), ~1.3-1.6 (m, 4H, -CH₂CH₂-), ~3.4-3.6 (m, 1H, -CH(OH)-), ~3.7-3.9 (m, 1H, -CH(OH)-). Coupling constants would be crucial for determining the relative stereochemistry.
¹³C NMR Expected chemical shifts (ppm) in CDCl₃: δ ~14 (-CH₃), ~17-19 (-CH(OH)CH₃), ~19-20 (-CH₂-), ~35-37 (-CH₂-), ~72-75 (-CHOH), ~74-77 (-CHOH).
Mass Spec. The mass spectrum of (SS)- or (RR)-2,3-hexanediol shows a molecular ion peak (M+) at m/z 118. Key fragmentation patterns would involve the loss of water (M-18), ethyl (M-29), and propyl (M-43) groups, as well as cleavage between the two hydroxyl-bearing carbons.[3][4]

Experimental Protocols

The stereoselective synthesis of this compound is a critical step for its study. The following protocol is adapted from the synthesis of its enantiomer, (2S,3R)-2,3-hexanediol, as described by Schroeder et al. (1994). The synthesis of the (2R,3S) isomer would require the use of the opposite enantiomer of the chiral auxiliary or catalyst.

Stereoselective Synthesis of this compound

This synthesis involves the stereoselective reduction of a corresponding α-hydroxy ketone.

Materials:

  • (R)-3-hydroxy-2-hexanone

  • Diisobutylaluminium hydride (DIBAL-H) or another suitable reducing agent

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard workup reagents (e.g., Rochelle's salt solution, diethyl ether, anhydrous magnesium sulfate)

Procedure:

  • Dissolve (R)-3-hydroxy-2-hexanone in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the reducing agent (e.g., DIBAL-H) to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol), followed by an aqueous workup with Rochelle's salt solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chiral Gas Chromatography for Stereoisomer Analysis

The enantiomeric purity of the synthesized this compound can be determined by chiral gas chromatography (GC).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., based on derivatized cyclodextrins).

Typical GC Conditions:

  • Column: A suitable chiral stationary phase, such as one containing a derivatized β-cyclodextrin, is required to resolve the enantiomers.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-180 °C).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

The different stereoisomers of 2,3-hexanediol will have distinct retention times on the chiral column, allowing for their separation and quantification.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

G Workflow for the Structure Elucidation of this compound cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_confirmation Structure Confirmation Start Starting Material ((R)-3-hydroxy-2-hexanone) Reduction Stereoselective Reduction Start->Reduction Workup Workup and Purification Reduction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS ChiralGC Chiral GC Product->ChiralGC Structure Final Structure Confirmation NMR->Structure MS->Structure ChiralGC->Structure

Caption: Logical workflow for the synthesis and structural confirmation.

Biological Activity

(2S,3R)-2,3-Hexanediol, the enantiomer of the title compound, has been identified as a male-produced sex pheromone in certain species of longhorn beetles, such as Hylotrupes bajulus and Pyrrhidium sanguineum.[5] While this suggests a potential role for this compound in chemical ecology, there is currently no readily available information in the public domain regarding its specific biological functions or its involvement in any signaling pathways in other organisms, including mammals.

Conclusion

This technical guide provides a summary of the available information for the structure elucidation of this compound. The key to confirming the structure and stereochemistry of this compound lies in a combination of stereoselective synthesis and detailed spectroscopic analysis, particularly high-resolution NMR and chiral chromatography. Further research is required to fully characterize its spectroscopic properties and to explore its potential biological activities.

References

Spectroscopic Data of (2R,3S)-2,3-Hexanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2R,3S)-2,3-Hexanediol. Due to the limited availability of specific experimental data for this particular stereoisomer, this document presents predicted and analogous spectroscopic information based on closely related compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining such data are also included to facilitate further research and analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar vicinal diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring hydroxyl and alkyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
CH3 (C1)~ 0.9Triplet (t)Coupled to the C2 proton.
CH2 (C4)~ 1.3 - 1.5Multiplet (m)Coupled to protons on C3 and C5.
CH2 (C5)~ 1.3 - 1.5Multiplet (m)Coupled to protons on C4 and C6.
CH3 (C6)~ 1.1Doublet (d)Coupled to the C5 proton.
CH (C2)~ 3.4 - 3.6Multiplet (m)Coupled to protons on C1 and C3, and the hydroxyl proton.
CH (C3)~ 3.4 - 3.6Multiplet (m)Coupled to protons on C2 and C4, and the hydroxyl proton.
OHVariable (Broad)Singlet (s)Chemical shift is concentration and solvent dependent. May appear as a broad singlet.

Note: The meso nature of this compound may lead to magnetic non-equivalence of the methylene protons, potentially resulting in more complex splitting patterns.

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1~ 10 - 15
C4~ 25 - 35
C5~ 20 - 30
C6~ 15 - 20
C2~ 70 - 75
C3~ 70 - 75
Infrared (IR) Spectroscopy

The IR spectrum of a diol is characterized by the prominent absorption bands of the hydroxyl (O-H) and C-O groups.

Functional Group Expected Absorption Range (cm-1) Intensity Appearance
O-H Stretch3200 - 3600StrongBroad
C-H Stretch (Alkyl)2850 - 3000Medium to StrongSharp
C-O Stretch1000 - 1260StrongSharp
Mass Spectrometry (MS)

The mass spectrum of 2,3-hexanediol is expected to show fragmentation patterns typical for secondary alcohols. The following data is based on the electron ionization (EI) mass spectrum of (SS)- or (RR)-2,3-hexanediol, which is expected to be very similar to the (2R,3S) isomer.[1]

m/z Relative Intensity (%) Possible Fragment
43100[C3H7]+
4585[CH3CHOH]+
5740[C4H9]+
7395[M - C2H5O]+
8730[M - C2H5]+
1005[M - H2O]+
118<1[M]+ (Molecular Ion)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl protons.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans will be required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected range for aliphatic carbons (e.g., 0-100 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is commonly used.[2]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.[3]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm-1).

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[4]

  • Instrument: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or equivalent).

    • A suitable temperature program is used to separate the analyte from the solvent and any impurities. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) at a standard energy of 70 eV is typically used for fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chiral diol like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Chiral Diol Sample (this compound) NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (2R,3S)-2,3-hexanediol. Due to the absence of publicly available experimental spectra for this specific meso compound, this guide utilizes predicted ¹H and ¹³C NMR data as a robust framework for spectral interpretation. The methodologies provided are based on established protocols for the analysis of small organic molecules.

This compound is a meso compound, meaning it is an achiral molecule with stereocenters. This is due to an internal plane of symmetry that bisects the C2-C3 bond. This symmetry has a direct and predictable impact on its NMR spectrum, reducing the number of unique signals observed compared to its chiral diastereomers.

Data Presentation

The predicted NMR data for this compound, dissolved in deuterated chloroform (CDCl₃), is summarized below. These tables provide essential quantitative information for researchers looking to identify or characterize this molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom LabelMultiplicityChemical Shift (δ) ppmCoupling Constants (J) Hz
H1triplet0.947.4
H2, H2'multiplet1.45 - 1.60
H3, H3'multiplet1.45 - 1.60
H4multiplet3.45
H5multiplet3.75
H6doublet1.186.4
OHbroad singletVariable

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom LabelChemical Shift (δ) ppm
C114.2
C219.1
C328.5
C474.8
C572.1
C617.5

Structural and Signaling Analysis

The structure of this compound and the expected proton-proton couplings are illustrated in the diagram below. Understanding these relationships is key to interpreting 2D NMR data, such as COSY spectra.

G cluster_0 This compound Structure cluster_1 Key ¹H-¹H Couplings (J-Coupling) C1 C1 (CH3) C2 C2 (CH2) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH-OH) C3->C4 C5 C5 (CH-OH) C4->C5 C6 C6 (CH3) C5->C6 H1 H1 H2 H2 H1->H2 ³J H3 H3 H2->H3 ³J H4 H4 H3->H4 ³J H5 H5 H4->H5 ³J H6 H6 H5->H6 ³J

Molecular structure and key proton-proton signaling pathways.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a diol compound like this compound.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Solvent: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

  • Filtering (Optional): If any solid remains, filter the solution through a small plug of glass wool into a clean NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Width: A 30° or 45° pulse angle to balance signal intensity with relaxation delays.

    • Acquisition Time: Approximately 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

    • Spectral Width: A range covering approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Width: A 30° pulse angle.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512 to 2048 scans, as ¹³C is an insensitive nucleus.

    • Spectral Width: A range covering approximately 0 to 220 ppm.

  • Processing:

    • Apply an exponential line broadening (apodization) of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.

    • Perform a Fourier transform, followed by phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

    • Calibrate the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Workflow Visualization

The general workflow for obtaining and analyzing the NMR spectrum of a compound like this compound is depicted below.

G cluster_workflow NMR Analysis Workflow node_sample_prep Sample Preparation (Dissolution in CDCl₃) node_instrument_setup Instrument Setup (Lock, Tune, Shim) node_sample_prep->node_instrument_setup node_1h_acq ¹H NMR Acquisition (1D and COSY) node_instrument_setup->node_1h_acq node_13c_acq ¹³C NMR Acquisition (1D and HSQC/HMBC) node_instrument_setup->node_13c_acq node_processing Data Processing (FT, Phasing, Baseline) node_1h_acq->node_processing node_13c_acq->node_processing node_analysis Spectral Analysis (Peak Picking, Integration) node_processing->node_analysis node_structure Structure Elucidation/ Verification node_analysis->node_structure

A general workflow for NMR sample preparation and analysis.

Mass Spectrometry of (2r,3s)-2,3-Hexanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2r,3s)-2,3-Hexanediol, a vicinal diol of interest in various chemical and pharmaceutical research fields. This document outlines the expected fragmentation patterns under electron ionization, presents quantitative mass spectral data, and details a general experimental protocol for its analysis.

Introduction to the Mass Spectrometry of Vicinal Diols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing vicinal diols such as this compound, electron ionization (EI) is a common method that provides detailed structural information through characteristic fragmentation patterns. The stereochemistry of the molecule can influence the abundance of certain fragments, although a standard EI mass spectrum is primarily determined by the compound's constitution.

Electron Ionization Mass Spectrum of 2,3-Hexanediol

The mass spectrum of 2,3-hexanediol is characterized by several key fragment ions. The molecular ion peak (M+) is often weak or absent due to the facile fragmentation of the parent molecule. The most prominent peaks arise from the cleavage of carbon-carbon bonds alpha to the hydroxyl groups.

Quantitative Data

The electron ionization mass spectrum of 2,3-hexanediol, as referenced from the NIST Mass Spectrometry Data Center, shows characteristic peaks that are crucial for its identification.[1][2] The primary fragments and their relative intensities are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
43[C3H7]+100
45[CH3CH(OH)]+~80
57[C4H9]+~40
73[M - C2H5O]+~95
87[M - C2H5]+~30
100[M - H2O]+~5
118[C6H14O2]+ (Molecular Ion)Not Observed

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows predictable pathways for aliphatic alcohols and diols. The initial ionization event results in a molecular ion that is prone to rapid fragmentation to produce more stable carbocations.

fragmentation_pathway M [this compound]•+ m/z = 118 frag1 [CH3CH(OH)]+ m/z = 45 M->frag1 α-cleavage frag3 [CH3CH2CH2CH=OH]+ m/z = 73 M->frag3 α-cleavage frag5 [CH3CH(OH)CH(OH)]+ m/z = 75 M->frag5 α-cleavage frag2 [CH3CH2CH2CH(OH)]• frag4 [CH3CH2]• frag6 [CH3CH2CH2]•

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol

A general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for calibration and analysis.

  • Derivatization (Optional): For analysis by techniques like electrospray ionization (ESI), derivatization can enhance sensitivity and provide additional structural information. Common derivatizing agents for diols include boric acid or silylating agents (e.g., BSTFA).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of diols. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Experimental Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a logical workflow from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation prep Prepare Standard Solution deriv Derivatization (Optional) prep->deriv injection Sample Injection deriv->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Search (e.g., NIST) spectrum->library_search fragmentation_analysis Fragmentation Analysis spectrum->fragmentation_analysis reporting Reporting library_search->reporting fragmentation_analysis->reporting

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound, particularly using electron ionization, provides a robust method for its identification and structural characterization. The predictable fragmentation pattern, dominated by alpha-cleavage, yields a characteristic mass spectrum. The experimental protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the field, enabling accurate and reliable analysis of this important vicinal diol.

References

(2r,3s)-2,3-Hexanediol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-Hexanediol is a chiral vicinal diol that, along with its stereoisomers, has garnered interest primarily in the field of chemical ecology as an insect pheromone. Vicinal diols are a common structural motif in many biologically active molecules and serve as important chiral building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the identifiers, properties, and potential applications of this compound, with a focus on its role as a semiochemical. While detailed experimental data for this specific stereoisomer is limited in publicly available literature, this document compiles the most relevant information and presents representative methodologies for its synthesis and application.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are crucial for its application in research and development.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 209917-89-5[1]
IUPAC Name (2R,3S)-hexane-2,3-diol[1]
Molecular Formula C₆H₁₄O₂[2]
Molecular Weight 118.17 g/mol [2]
InChI InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1[1]
InChIKey QCIYAEYRVFUFAP-RITPCOANSA-N[1]
Canonical SMILES CCC--INVALID-LINK--O">C@@HO[1]
Synonyms rel-(2R,3S)-Hexane-2,3-diol, (2r,3s)-hexane-2,3-diol[1]
Physicochemical Properties
PropertyValueSource
Boiling Point 199.6 ± 8.0 °C (Predicted)[3]
Density 0.958 ± 0.06 g/cm³ (Predicted)[3]
XLogP3-AA 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively documented in readily accessible literature. However, based on established methods for the synthesis of chiral vicinal diols and its known application as an insect pheromone, representative protocols can be outlined.

Enantioselective Synthesis of anti-1,2-Diols (General Protocol)

The synthesis of chiral vicinal diols like this compound often involves asymmetric dihydroxylation of an alkene or the stereoselective reduction of an α-hydroxy ketone. An alternative modern approach is the asymmetric ring-opening/cross-metathesis (AROCM) of dioxygenated cyclobutenes, which can produce anti-diols with high enantioselectivity.[4]

Objective: To synthesize an enantiomerically enriched anti-1,2-diol.

Materials:

  • A suitable cis-dioxygenated cyclobutene substrate

  • A cross-metathesis partner alkene

  • A chiral-at-Ru catalyst[4]

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Methodology:

  • In an inert atmosphere (e.g., under argon), dissolve the cis-dioxygenated cyclobutene substrate and the alkene cross-metathesis partner in the anhydrous solvent.

  • Add the chiral-at-Ru catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 40 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting 1,2-anti diol derivative by flash column chromatography on silica gel.

  • If the hydroxyl groups are protected, deprotection can be carried out using standard procedures to yield the final diol.

Field Bioassay for Pheromone Activity

This compound and its stereoisomers are known to be sex attractants for certain species of cerambycid beetles.[5] The following is a general protocol for a field bioassay to test the attractiveness of this compound.

Objective: To determine the attractiveness of this compound to a target insect species in a field setting.

Materials:

  • This compound

  • A suitable solvent (e.g., absolute ethanol)

  • Insect traps (e.g., cross-vane panel traps)

  • Lures (e.g., rubber septa or other slow-release dispensers)

  • Control lures (solvent only)

  • A suitable field site with a known population of the target insect species

Methodology:

  • Prepare the lures by loading them with a specific dose of this compound dissolved in the solvent. Prepare control lures with the solvent only.

  • Deploy the baited and control traps in the field in a randomized block design to minimize positional bias.

  • Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured target insects.

  • At the end of the experimental period, collect all the data.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in the number of insects captured in the baited traps compared to the control traps.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. The following tables present representative data for the general 2,3-Hexanediol molecule.

¹³C NMR Representative Data
Carbon AtomChemical Shift (ppm)
C1~10
C2~70-75
C3~70-75
C4~25-30
C5~20-25
C6~14

Note: The exact chemical shifts will vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry Representative Data
m/zInterpretation
118Molecular Ion (M+)
101[M - OH]+
85[M - H₂O - CH₃]+
73[M - C₃H₇]+
45[CH₃CH(OH)]+

Note: Fragmentation patterns can vary with the ionization method and energy.

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for producing a chiral vicinal diol like this compound via asymmetric dihydroxylation of an alkene.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cis-2-Hexene cis-2-Hexene Asymmetric_Dihydroxylation Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) cis-2-Hexene->Asymmetric_Dihydroxylation 2R3S_Hexanediol This compound Asymmetric_Dihydroxylation->2R3S_Hexanediol

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a field bioassay to test the efficacy of this compound as an insect pheromone.

G Lure_Preparation Lure Preparation (Compound + Solvent) Trap_Deployment Trap Deployment (Randomized Block Design) Lure_Preparation->Trap_Deployment Data_Collection Data Collection (Regular Trap Inspection) Trap_Deployment->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Conclusion Conclusion on Attractiveness Data_Analysis->Conclusion

Caption: Workflow for a field bioassay of a pheromone.

Applications in Drug Development

While chiral vicinal diols are a valuable class of intermediates in the synthesis of pharmaceuticals, there is currently no specific information in the public domain detailing the use of this compound in drug development. Its utility would likely lie in its role as a chiral building block for the synthesis of more complex molecules with potential therapeutic activity. The stereospecific nature of the two hydroxyl groups could be exploited to control the stereochemistry of subsequent synthetic steps, which is a critical aspect of modern drug design.

Conclusion

This compound is a chiral molecule with established significance in the field of chemical ecology as an insect pheromone. While detailed experimental protocols and a full physicochemical characterization of this specific stereoisomer are not widely available, this guide provides a foundational understanding based on existing knowledge of related compounds and general synthetic methodologies. For researchers and professionals in drug development, its potential lies in its application as a chiral synthon. Further research is needed to fully elucidate the properties and potential applications of this specific stereoisomer.

References

A Technical Guide to the Nomenclature and Identification of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synonyms, identifiers, and stereochemical relationships for the chemical compound (2R,3S)-2,3-Hexanediol. It is intended to clarify nomenclature and aid in the precise identification of this molecule in experimental and developmental contexts.

Introduction

This compound is a chiral organic compound belonging to the diol family. Due to the presence of two stereocenters at positions 2 and 3 of the hexane chain, several stereoisomers exist. The "(2R,3S)" designation specifies a particular spatial arrangement of the hydroxyl groups, which defines it as a meso compound. A meso compound is an achiral compound that has chiral centers. It is superposable on its mirror image and is not optically active. Understanding the precise nomenclature is critical for sourcing, synthesis, and regulatory documentation in drug development and chemical research.

This guide outlines the various synonyms and identifiers for this compound, presents this data in a structured format, details the methodology for synonym identification, and provides graphical representations of the nomenclature hierarchy.

Synonym and Identifier Data

The nomenclature for 2,3-Hexanediol isomers can be complex. The following table summarizes the key identifiers for the (2R,3S) or meso form, as well as related stereoisomers for comparative purposes.

Identifier TypeThis compound(2R,3R)-2,3-HexanediolGeneral 2,3-Hexanediol
IUPAC Name (2R,3S)-hexane-2,3-diol[1](2R,3R)-hexane-2,3-diol[2]hexane-2,3-diol[3]
Common Synonym meso-2,3-HexanediolD-(-)-2,3-Hexanediol2,3-Dihydroxyhexane[4][5]
Alternative Synonym rel-(2R,3S)-Hexane-2,3-diol[1](SS)- or (RR)-2,3-hexanediol[4][6]2,3-Hexylene glycol[5]
CAS Registry No. Not explicitly assigned14899-33-7 (for RR/SS pair)617-30-1[4][5][7]
PubChem CID 11829410[1]10964469[2]519963[3]
InChIKey QCIYAEYRVFUFAP-RITPCOANSA-N[1]QCIYAEYRVFUFAP-PHDIDXHHSA-N[2][8]QCIYAEYRVFUFAP-UHFFFAOYSA-N[3][7]

Experimental Protocols: Synonym Identification Methodology

The compilation of synonyms and identifiers presented in this guide was achieved through a systematic search and verification protocol.

3.1 Database Search Strategy

A multi-tiered search strategy was employed across major chemical databases, including PubChem, the NIST Chemistry WebBook, and commercial supplier catalogs. The primary search query was "this compound". Subsequent searches were performed using identified synonyms and CAS numbers to broaden the scope and cross-reference the findings.

3.2 Stereochemical Verification

All identified synonyms were verified for stereochemical accuracy. The designation "meso" was confirmed to correspond to the (2R,3S) and (2S,3R) configurations, which are the same achiral molecule. The relationship between different stereoisomers, such as the enantiomeric pair (2R,3R) and (2S,3S), was established by consulting IUPAC nomenclature rules and stereochemistry reference materials.

3.3 Cross-Referencing

Data from different sources were cross-referenced to ensure consistency. For instance, the CAS number 617-30-1 was consistently associated with the general, non-stereospecific 2,3-Hexanediol[4][5][7], while specific InChIKeys were used to confirm the identity of distinct stereoisomers[1][2][3].

Visualizations

Graphical representations are provided below to clarify the logical and hierarchical relationships between the various names and isomers of 2,3-Hexanediol.

G cluster_isomers Stereoisomers of 2,3-Hexanediol cluster_enantiomers meso meso-2,3-Hexanediol (this compound) enantiomers Enantiomeric Pair RR (2R,3R)-2,3-Hexanediol enantiomers->RR contains SS (2S,3S)-2,3-Hexanediol enantiomers->SS contains general 2,3-Hexanediol (General, Unspecified) general->meso is a form of general->enantiomers is a form of

Caption: Hierarchical relationship of 2,3-Hexanediol stereoisomers.

G IUPAC IUPAC Name (2R,3S)-hexane-2,3-diol Common Common Name meso-2,3-Hexanediol IUPAC->Common PubChem PubChem CID 11829410 IUPAC->PubChem InChIKey InChIKey QCIYAEYRVFUFAP-RITPCOANSA-N IUPAC->InChIKey CAS CAS Registry Number (No specific CAS for meso form) Common->CAS

Caption: Identifier workflow for this compound.

References

An In-depth Technical Guide to the Stereochemistry of 2,3-Hexanediol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-hexanediol isomers. It covers their synthesis, separation, and physicochemical properties, with a focus on providing detailed experimental protocols and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction to the Stereoisomers of 2,3-Hexanediol

2,3-Hexanediol is a vicinal diol with the chemical formula C₆H₁₄O₂. The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a pair of diastereomers, which are also enantiomers of each other ((2R,3S) and (2S,3R)). These stereoisomers exhibit distinct spatial arrangements of their hydroxyl groups, which can lead to significant differences in their physical, chemical, and biological properties. Understanding and controlling the stereochemistry of 2,3-hexanediol is crucial for applications where specific molecular recognition is key, such as in the synthesis of chiral ligands, as pheromones, and in drug development.

Figure 1: Stereoisomers of 2,3-Hexanediol

Caption: Logical relationships between the four stereoisomers of 2,3-hexanediol.

Physicochemical Properties

While data for the generic 2,3-hexanediol (CAS 617-30-1) is available, specific properties for each stereoisomer are less commonly reported. The following table summarizes the available data. It is important to note that enantiomers have identical physical properties (except for the direction of optical rotation), while diastereomers have different physical properties.

Property(2R,3R)-2,3-Hexanediol(2S,3S)-2,3-Hexanediol(2R,3S)-2,3-Hexanediol (meso)(2S,3R)-2,3-Hexanediol
Melting Point (°C) 60 (for the racemate)60 (for the racemate)Data not availableData not available
Boiling Point (°C) ~221.7 (for the mixture)~221.7 (for the mixture)~199.6 (predicted)~199.6 (predicted)[1]
Specific Rotation ([α]D) Data not availableData not available0 (achiral)Data not available
CAS Number 10964469133301821182941011105349

Synthesis of 2,3-Hexanediol Stereoisomers

The stereoselective synthesis of 2,3-hexanediol isomers can be achieved through various methods, including the reduction of α-hydroxy ketones or diketones, and the dihydroxylation of alkenes.

Synthesis of (2R,3R)- and (2S,3R)-2,3-Hexanediol

A well-documented synthesis of (2R,3R)- and (2S,3R)-2,3-hexanediol involves the stereoselective reduction of a chiral α-hydroxy ketone precursor. The following protocol is adapted from the work of Schroeder et al. (1994) in the context of insect pheromone synthesis.

Experimental Protocol: Synthesis of (2R,3R)- and (2S,3R)-2,3-Hexanediol

This synthesis starts from commercially available starting materials and involves several steps to create the desired stereochemistry.

Step 1: Synthesis of the Chiral Precursor (not detailed here, refer to the original publication for the multi-step synthesis of the starting chiral α-hydroxy ketone).

Step 2: Diastereoselective Reduction of the α-Hydroxy Ketone

  • Dissolve the chiral α-hydroxy ketone in a suitable solvent such as methanol or ethanol.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a reducing agent that allows for substrate-directed stereocontrol. For the synthesis of the syn diastereomer ((2S,3R) from an S-configured starting material), a non-chelating reducing agent like sodium borohydride (NaBH₄) can be used. For the anti diastereomer ((2R,3R) from an S-configured starting material), a chelating reducing agent such as zinc borohydride (Zn(BH₄)₂) can be employed.

  • Stir the reaction mixture at the low temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography on silica gel.

Figure 2: General Workflow for Diastereoselective Reduction

G Start Chiral α-Hydroxy Ketone Reduction Diastereoselective Reduction Start->Reduction Quenching Reaction Quenching Reduction->Quenching Extraction Product Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Diastereomerically Pure 2,3-Hexanediol Purification->Product

Caption: A simplified workflow for the synthesis of a 2,3-hexanediol diastereomer.

Synthesis of (2S,3S)-2,3-Hexanediol

The synthesis of (2S,3S)-2,3-hexanediol can be achieved by following a similar strategy to the synthesis of its enantiomer, (2R,3R), but starting with the enantiomer of the initial chiral precursor. Alternatively, asymmetric dihydroxylation of a suitable alkene can be employed.

Synthesis of meso-(2R,3S)-2,3-Hexanediol

The meso isomer can be synthesized through a syn-dihydroxylation of a (Z)-alkene.

Experimental Protocol: Synthesis of meso-2,3-Hexanediol

  • Start with (Z)-2-hexene.

  • Perform a syn-dihydroxylation using an appropriate reagent. A common method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

  • Dissolve (Z)-2-hexene in a suitable solvent system (e.g., a mixture of acetone and water).

  • Add NMO followed by a catalytic amount of OsO₄.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a reducing agent like sodium sulfite.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude meso-diol.

  • Purify by column chromatography or distillation.

Separation of Stereoisomers

When a synthesis results in a mixture of stereoisomers, separation is necessary to obtain the pure compounds.

Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as:

  • Column Chromatography: This is a widely used method where the diastereomers will have different retention times on a silica gel or alumina column.

  • Crystallization: If the diastereomers are crystalline and have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation method.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The process of separating enantiomers is called chiral resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • React the racemic mixture of 2,3-hexanediol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric derivatives. For diols, this can be achieved by forming esters or urethanes with a chiral acid or isocyanate.

  • Separate the resulting diastereomers by chromatography or crystallization.

  • Cleave the chiral auxiliary from each separated diastereomer to yield the pure enantiomers of 2,3-hexanediol.

Figure 3: Workflow for Chiral Resolution

G Racemate Racemic 2,3-Hexanediol Reaction React with Chiral Resolving Agent Racemate->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers Separation Separation by Chromatography or Crystallization Diastereomers->Separation Cleavage1 Cleavage of Chiral Auxiliary Separation->Cleavage1 Cleavage2 Cleavage of Chiral Auxiliary Separation->Cleavage2 Enantiomer1 Pure Enantiomer 1 Cleavage1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Cleavage2->Enantiomer2

Caption: A general workflow for the chiral resolution of a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Biological Activity and Relevance to Drug Development

Vicinal diols are a structural motif present in various biologically active molecules. While specific studies on the differential biological activities of the 2,3-hexanediol stereoisomers are limited, the broader class of diols has been shown to possess a range of effects.

Recent research has indicated that lipid-derived vicinal diols can act as signaling molecules, often counteracting the effects of their parent epoxy fatty acids.[2] For instance, while some epoxy fatty acids are known to have anti-inflammatory and analgesic properties, their corresponding diols may promote inflammation and pain.[2] This dualistic role highlights the importance of understanding the stereochemistry of diols in biological systems.

The specific spatial arrangement of the hydroxyl groups in the 2,3-hexanediol isomers could lead to stereoselective interactions with biological targets such as enzymes and ion channels. This is a critical consideration in drug development, where the desired therapeutic effect may be associated with one specific stereoisomer, while another may be inactive or even cause undesirable side effects. The principles of stereoisomerism are fundamental in pharmacology, as the efficacy and safety of a drug can be highly dependent on its chiral form.

For researchers in drug development, the stereoselective synthesis and separation of 2,3-hexanediol isomers provide access to chirally pure building blocks. These can be incorporated into more complex molecules to probe structure-activity relationships and to develop new therapeutic agents with improved specificity and reduced off-target effects.

Conclusion

The four stereoisomers of 2,3-hexanediol represent a valuable set of chiral molecules with potential applications in various fields, including asymmetric synthesis and drug discovery. The ability to synthesize and separate these isomers in their pure forms is essential for elucidating their specific properties and for their rational application. This guide has provided an overview of the key stereochemical aspects of 2,3-hexanediol, along with detailed experimental considerations for their preparation and separation. Further research into the specific biological activities of each isomer is warranted to fully explore their potential in the development of new therapeutics.

References

In-Depth Technical Guide to the Safety and Handling of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.

Introduction

(2R,3S)-2,3-Hexanediol is a chiral vicinal diol with applications in chemical synthesis and potentially in the development of pharmaceutical and cosmetic products. As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the known physicochemical properties, toxicological data (including read-across from structurally similar compounds where direct data is unavailable), and recommended handling procedures for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-hexanediol and its stereoisomers is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of 2,3-Hexanediol and its Stereoisomers

PropertyValueSource
Molecular Formula C6H14O2PubChem[1][2][3][4]
Molecular Weight 118.17 g/mol PubChem[1][2][3][4]
Appearance Clear, slightly brown liquid (for (2R,3R)-(-)-2,3-butanediol, a related compound)Cole-Parmer
Boiling Point 221.7 °C (rough estimate for 2,3-Hexanediol)LookChem[5]
Melting Point 60 °C (for 2,3-Hexanediol)LookChem[5]
Density 0.9900 g/cm³ (for 2,3-Hexanediol)LookChem[5]
Flash Point 85 °C (185 °F) (for (2R,3R)-(-)-2,3-butanediol, a related compound)Cole-Parmer
Solubility Soluble in alcohol, acetone, ether, petroleum ether. Insoluble in water.Synergy Semiochemicals Corporation[6]
logP (Octanol/Water Partition Coefficient) 0.6 (Computed)PubChem[1][2][4]

Toxicological Profile

Direct toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets for 2,3-hexanediol often state "no data available" for key toxicological endpoints.[6] Therefore, a read-across approach, utilizing data from structurally similar compounds, is necessary to estimate the potential hazards. The primary analogs used for this assessment are other C6 diols and short-chain vicinal diols.

Table 2: Summary of Toxicological Data (including Read-Across from Analogs)

Toxicological EndpointEstimated HazardRationale / Surrogate Data
Acute Oral Toxicity Likely low toxicityBased on data for other hexanediols and short-chain diols. For example, 1,2-Hexanediol has a low acute oral toxicity profile.
Acute Dermal Toxicity Likely low toxicitySimilar to other short-chain diols used in cosmetic applications.
Skin Irritation/Corrosion Potential for mild to moderate irritationA Safety Data Sheet for 2,3-hexanediol indicates it causes skin irritation.[6]
Eye Irritation/Corrosion Potential for serious eye irritationA Safety Data Sheet for 2,3-hexanediol indicates it causes serious eye irritation.[6]
Skin Sensitization Data lacking, should be handled as a potential sensitizerNo direct data available. Prudent to assume potential for sensitization.
Genotoxicity Unlikely to be genotoxicRead-across from related compounds suggests a low potential for genotoxicity.
Carcinogenicity No data available, not classifiableNo data available for this compound or close analogs.
Reproductive/Developmental Toxicity No data availableData is lacking for this endpoint.

Experimental Protocols for Toxicological Assessment

For researchers needing to generate specific toxicological data for this compound, the following standard OECD guidelines are recommended.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first step determines the subsequent dosing regimen (either a lower dose of 50 mg/kg, a higher dose of 2000 mg/kg, or termination of the study).

  • Administration: The substance is administered by oral gavage.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The study allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

G cluster_outcomes Outcomes start Start: Select Animal Model (Rats) dose1 Administer Starting Dose (300 mg/kg) start->dose1 observe1 Observe for 14 Days dose1->observe1 eval1 Evaluate Mortality observe1->eval1 stop Stop Study & Classify eval1->stop Clear Toxicity dose_lower Dose Lower (50 mg/kg) eval1->dose_lower Mortality dose_higher Dose Higher (2000 mg/kg) eval1->dose_higher No Mortality

Workflow for OECD Guideline 423 Acute Oral Toxicity Test.
Dermal and Eye Irritation

Standard protocols for assessing skin and eye irritation are crucial for substances that may come into contact with these tissues.

Experimental Workflow for Dermal and Eye Irritation Testing

G cluster_dermal Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) start Start: Select Animal Model (Rabbit) apply_dermal Apply Substance to Skin start->apply_dermal apply_eye Instill Substance in Conjunctival Sac start->apply_eye observe_dermal Observe Erythema & Edema at 1, 24, 48, 72h apply_dermal->observe_dermal score_dermal Score Dermal Reactions observe_dermal->score_dermal observe_eye Observe Corneal Opacity, Iritis, Redness, Chemosis at 1, 24, 48, 72h apply_eye->observe_eye score_eye Score Ocular Lesions observe_eye->score_eye

Parallel Workflows for Dermal and Eye Irritation Studies.

Handling and Safety Precautions

Given the potential for skin and eye irritation, appropriate personal protective equipment (PPE) and handling procedures are essential.

Table 3: Recommended Handling and Safety Precautions

Precaution CategoryRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical safety goggles. - Skin Protection: Chemically resistant gloves (e.g., nitrile), lab coat. - Respiratory Protection: Not typically required with adequate ventilation. If aerosols may be generated, use a respirator with an appropriate cartridge.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Spill Response Absorb small spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, follow institutional emergency procedures.
First Aid - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Logical Relationship for Safe Handling

G cluster_assessment Hazard Assessment cluster_controls Control Measures substance This compound skin_irritant Skin Irritant substance->skin_irritant eye_irritant Eye Irritant substance->eye_irritant unknown_toxicity Unknown Systemic Toxicity substance->unknown_toxicity gloves Wear Gloves skin_irritant->gloves lab_coat Wear Lab Coat skin_irritant->lab_coat goggles Wear Goggles eye_irritant->goggles fume_hood Work in Fume Hood unknown_toxicity->fume_hood

Relationship between Assessed Hazards and Control Measures.

Ecological Information

There is no specific ecological data available for this compound. Based on its low water solubility and logP value, it is not expected to bioaccumulate significantly. However, its fate and effects in the environment have not been formally studied. Standard aquatic toxicity tests, such as the Daphnia sp. acute immobilization test (OECD Guideline 202), would be necessary to characterize its ecotoxicological profile.

Stability and Reactivity

This compound is expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion may include carbon monoxide and carbon dioxide.

Conclusion

While there is a significant lack of direct toxicological data for this compound, a precautionary approach to its handling is warranted based on the known hazards of similar short-chain diols and the available safety data for the broader 2,3-hexanediol category. It should be treated as a potential skin and eye irritant, and appropriate personal protective equipment should be worn at all times. For research and development activities requiring a more detailed safety assessment, the experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, should be followed. As more data becomes available, this safety profile should be updated accordingly.

References

Commercial Suppliers and Technical Profile of (2r,3s)-2,3-Hexanediol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing specific stereoisomers of chiral compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the commercial availability and technical specifications of (2r,3s)-2,3-Hexanediol, a vicinal diol with potential applications in chiral synthesis and pharmaceutical research.

Commercial Availability

Identifying reliable commercial suppliers for specific stereoisomers can be challenging. Currently, BLDpharm is a known supplier of this compound, listed under CAS numbers 141860-39-1 and 209917-89-5 . Researchers are advised to contact BLDpharm directly to inquire about availability, purity, and to request a Certificate of Analysis (CoA) for specific lot numbers.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-hexanediol is presented in Table 1. It is important to note that these values may represent the general properties of 2,3-hexanediol and may not be specific to the (2r,3s) stereoisomer. For precise data, consulting the supplier's CoA is essential.

Table 1: Physicochemical Properties of 2,3-Hexanediol

PropertyValue
Molecular FormulaC₆H₁₄O₂
Molecular Weight118.17 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available
SolubilityNot available
AppearanceNot available

Note: Specific values for the (2r,3s) stereoisomer should be obtained from the supplier's technical documentation.

Stereoselective Synthesis

The stereoselective synthesis of vicinal diols is a well-established field in organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis of this compound is proprietary to the manufacturer, the general approach often involves the asymmetric dihydroxylation of a corresponding alkene.

Below is a conceptual workflow for a potential synthetic route.

G cluster_0 Conceptual Synthetic Workflow Start trans-2-Hexene Step1 Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) Start->Step1 Product This compound Step1->Product Purification Chromatographic Purification Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

  • Chiral building blocks: Their defined stereochemistry makes them valuable starting materials for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).

  • Chiral auxiliaries and ligands: They can be used to control the stereochemical outcome of chemical reactions, which is critical in the synthesis of single-enantiomer drugs.

The logical relationship for the potential application of this compound in drug discovery is illustrated in the following diagram.

G cluster_1 Application in Drug Discovery Compound This compound Intermediate Chiral Intermediate Synthesis Compound->Intermediate Incorporation API Active Pharmaceutical Ingredient (API) Intermediate->API Conversion Drug Drug Product API->Drug Formulation

Caption: Logical flow from a chiral building block to a drug product.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific research application. Researchers should refer to the broader scientific literature on the use of chiral diols in their field of interest. General laboratory safety protocols for handling flammable and potentially irritating chemicals should be followed. A generic safety data sheet for 2,3-hexanediol indicates that it may be a flammable liquid and vapor, and can cause skin and eye irritation.

It is imperative for researchers to obtain and review the specific Safety Data Sheet (SDS) from the supplier before handling this compound.

This guide serves as a starting point for researchers interested in utilizing this compound. Direct communication with suppliers for detailed technical specifications and a thorough review of the relevant scientific literature are essential for successful and safe implementation in research and development projects.

Methodological & Application

Stereoselective Synthesis of (2R,3S)-2,3-Hexanediol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of (2R,3S)-2,3-hexanediol, a valuable chiral building block in organic synthesis. The featured method is the highly reliable and efficient Sharpless asymmetric dihydroxylation.

Introduction

Chiral diols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological activities. This compound, a syn-diol, is a versatile synthon for the construction of complex molecular architectures. The Sharpless asymmetric dihydroxylation offers a predictable and highly enantioselective method for the preparation of such vicinal diols from prochiral alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the hydroxylation to a specific face of the alkene.[3]

Synthesis Overview

The synthesis of this compound is achieved through the asymmetric dihydroxylation of (E)-2-hexene using AD-mix-α. AD-mix-α is a commercially available reagent mixture containing potassium osmate (a source of OsO₄), potassium ferricyanide (the re-oxidant), potassium carbonate, and the chiral ligand (DHQ)₂PHAL.[3] The reaction proceeds with high stereoselectivity to yield the desired syn-diol.

A mnemonic for predicting the stereochemical outcome of the Sharpless asymmetric dihydroxylation is to orient the alkene with the larger substituent at the bottom right. Using AD-mix-α, the dihydroxylation occurs from the "bottom" face (α-face), whereas AD-mix-β directs the dihydroxylation to the "top" face (β-face). For (E)-2-hexene, with the propyl group being larger than the methyl group, delivery of the hydroxyl groups from the α-face results in the (2R,3S) stereoisomer.

Quantitative Data Summary

AlkeneAD-mixProductYield (%)Enantiomeric Excess (%)
(E)-Stilbeneα(R,R)-1,2-Diphenyl-1,2-ethanediol>99>99
1-Deceneβ(R)-1,2-Decanediol9797
α-Methylstyreneβ(S)-1-Phenyl-1,2-ethanediol9896

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-2-Hexene

This protocol is adapted from a general procedure for the Sharpless asymmetric dihydroxylation.

Materials:

  • AD-mix-α

  • (E)-2-Hexene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-α).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, two-phase system.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add (E)-2-hexene (1 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-α) and stir for an additional hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization of this compound:

While a full spectral dataset for this compound was not found in the searched literature, the following represents expected characterization data based on its structure and data for similar compounds.

  • ¹H NMR: Expect characteristic signals for the methine protons (CH-OH) in the region of 3.4-3.8 ppm, a doublet for the methyl group adjacent to the hydroxyl, and multiplets for the propyl chain.

  • ¹³C NMR: Expect signals for the two carbons bearing the hydroxyl groups in the range of 70-75 ppm, along with signals for the methyl and propyl carbons.

  • Mass Spectrometry: The molecular ion peak [M]+ would be at m/z = 118.10.

Diagrams

Sharpless_Catalytic_Cycle OsO4_L OsO₄-L Intermediate Cyclic Osmate Ester OsO4_L->Intermediate [3+2] Cycloaddition Alkene Alkene ((E)-2-Hexene) Alkene->Intermediate OsVI Os(VI)-L Intermediate->OsVI Hydrolysis Diol Diol (this compound) OsVI->OsO4_L Oxidation OsVI->Diol Reoxidant Re-oxidant (K₃[Fe(CN)₆]) Reoxidant->OsVI Reduced_Oxidant Reduced Oxidant (K₄[Fe(CN)₆]) Reoxidant->Reduced_Oxidant H2O H₂O H2O->Intermediate

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve AD-mix-α in t-BuOH/H₂O B Cool to 0 °C A->B C Add (E)-2-Hexene B->C D Stir at 0 °C (6-24 h) C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Flash Chromatography G->H I Obtain Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols, or 1,2-diols, are fundamental structural motifs prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The precise spatial arrangement of the two hydroxyl groups is often critical for their biological function, making the stereocontrolled synthesis of these compounds a paramount objective in modern organic chemistry. Asymmetric synthesis provides the most elegant and efficient means to access enantiomerically pure vicinal diols, avoiding the need for classical resolution of racemic mixtures.

This document provides detailed application notes and experimental protocols for several key methodologies in the asymmetric synthesis of vicinal diols. These include the Nobel Prize-winning Sharpless asymmetric dihydroxylation, the versatile Jacobsen-Katsuki epoxidation followed by hydrolysis, innovative biocatalytic approaches, and methods relying on substrate-internal chirality for stereocontrol.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal syn-diols from prochiral olefins.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.[3] The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product.[4] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have greatly simplified the experimental procedure.[3]

Reaction Mechanism and Stereoselectivity

The catalytic cycle of the Sharpless AD reaction involves the formation of a chiral osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester intermediate.[2] Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then reoxidized by the co-oxidant to regenerate the active catalyst.[2]

The stereochemical outcome of the reaction can be reliably predicted using the Sharpless mnemonic, which considers the steric bulk of the substituents on the double bond.[5]

Sharpless_AD_Mechanism cluster_cycle Catalytic Cycle Os(VIII)L Os(VIII)L Alkene Alkene Osmate(VI)Ester Osmate(VI) Ester Intermediate Alkene->Osmate(VI)Ester Diol Vicinal Diol Osmate(VI)Ester->Diol Hydrolysis Os(VI)L* Os(VI)L* Osmate(VI)Ester->Os(VI)L* Os(VI)L Os(VI)L Co-oxidant Co-oxidant (e.g., K₃Fe(CN)₆) Os(VIII)L* Os(VIII)L* Co-oxidant->Os(VIII)L* Os(VIII)L*->Osmate(VI)Ester [3+2] Cycloaddition Os(VI)L*->Os(VIII)L* Reoxidation

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Substrate Scope and Data

The Sharpless AD reaction is applicable to a wide range of alkene substitution patterns.[2] Generally, trans-olefins are more reactive than cis-olefins.[4] Electron-rich double bonds are more reactive than electron-deficient ones in polyene substrates.[4]

Alkene SubstrateLigand SystemYield (%)Enantiomeric Excess (ee, %)Reference
trans-StilbeneAD-mix-β>95>99[5]
StyreneAD-mix-β85-9597[5]
1-DeceneAD-mix-β80-9097[5]
α-MethylstyreneAD-mix-β85-9588[5]
cis-StilbeneAD-mix-β70-8030-50[5]
Methyl methacrylateAD-mix-β80-9090[4]
1-PhenylcyclohexeneAD-mix-β90-9899[5]
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol describes the synthesis of (1R,2R)-1,2-diphenylethane-1,2-diol using AD-mix-β.

Materials:

  • AD-mix-β

  • trans-Stilbene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g) in a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture at room temperature until two clear phases are formed. The lower aqueous phase should be orange.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene (1 mmol, 180 mg) to the stirred mixture.

  • Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC (thin-layer chromatography). The orange color of the reaction mixture will fade as the reaction proceeds.

  • After the reaction is complete (typically 2-24 hours, monitor by TLC), quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the enantiomerically pure vicinal diol.

Jacobsen-Katsuki Epoxidation and Hydrolysis

The Jacobsen-Katsuki epoxidation provides a powerful method for the asymmetric synthesis of epoxides from unfunctionalized olefins.[6][7] Subsequent hydrolysis of the resulting chiral epoxides under either acidic or basic conditions yields the corresponding anti-vicinal diols. This two-step sequence is complementary to the syn-selective Sharpless dihydroxylation. The reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (bleach).[7]

Reaction Pathway

The overall transformation involves two distinct steps: the enantioselective epoxidation of the alkene followed by the stereospecific ring-opening of the epoxide with water.

Jacobsen_Hydrolysis_Workflow Alkene Alkene Epoxidation Jacobsen-Katsuki Epoxidation Alkene->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide Hydrolysis Acid or Base Catalyzed Hydrolysis Epoxide->Hydrolysis Diol anti-Vicinal Diol Hydrolysis->Diol

Figure 2: Workflow for the synthesis of anti-vicinal diols via Jacobsen-Katsuki epoxidation and subsequent hydrolysis.
Substrate Scope and Data

The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted and trisubstituted alkenes, often providing high enantioselectivities.[6]

Alkene SubstrateEpoxidation Yield (%)Epoxide ee (%)Diol Yield (%)Diol ee (%)Reference
cis-β-Methylstyrene85-95>95>90>95[6]
Indene>9085-92>9085-92[6]
1,2-Dihydronaphthalene>90>98>90>98[6]
2,2-Dimethylchromene>90>97>90>97[6]
Experimental Protocol: Synthesis of (1R,2R)-1,2-dihydroxy-1,2-dihydroindene

This protocol describes the epoxidation of indene followed by acidic hydrolysis.

Part A: Jacobsen-Katsuki Epoxidation of Indene

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Indene

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Commercial bleach (sodium hypochlorite solution, buffered)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of indene (1 mmol) and 4-phenylpyridine N-oxide (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

  • To this mixture, add buffered commercial bleach (e.g., 1.5 mL of a solution adjusted to pH 11 with Na₂HPO₄ and NaOH) dropwise over a period of 1-2 hours.

  • Stir the reaction mixture vigorously at 0 °C until the indene is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be used directly in the next step or purified by flash chromatography.

Part B: Hydrolysis of Indene Oxide

Materials:

  • Crude indene oxide from Part A

  • Tetrahydrofuran (THF)

  • 0.5 M Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude indene oxide in a mixture of THF (5 mL) and 0.5 M sulfuric acid (5 mL).

  • Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash chromatography or recrystallization to yield the pure anti-diol.

Biocatalytic Asymmetric Dihydroxylation

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as dioxygenases and epoxide hydrolases can catalyze the asymmetric dihydroxylation of alkenes with high enantioselectivity and under mild reaction conditions.[8][9]

Dioxygenase-Mediated syn-Dihydroxylation

Rieske non-heme iron dioxygenases are a class of enzymes that can catalyze the direct syn-dihydroxylation of a wide range of aromatic and aliphatic alkenes, utilizing molecular oxygen as the oxidant.[10]

Epoxide Hydrolase-Mediated anti-Dihydroxylation

A two-enzyme cascade involving a monooxygenase for the epoxidation of an alkene followed by an epoxide hydrolase for the enantioselective hydrolysis of the resulting epoxide provides an efficient route to anti-vicinal diols.[8][9]

Biocatalytic_Dihydroxylation_Workflow cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation Alkene_syn Alkene Dioxygenase Dioxygenase (e.g., Rieske type) Alkene_syn->Dioxygenase O₂, NADH syn_Diol syn-Vicinal Diol Dioxygenase->syn_Diol Alkene_anti Alkene Monooxygenase Monooxygenase Alkene_anti->Monooxygenase O₂, NADH Epoxide Epoxide Monooxygenase->Epoxide Epoxide_Hydrolase Epoxide Hydrolase Epoxide->Epoxide_Hydrolase H₂O anti_Diol anti-Vicinal Diol Epoxide_Hydrolase->anti_Diol

Figure 3: Biocatalytic pathways for the synthesis of syn- and anti-vicinal diols.
Substrate Scope and Data

The substrate scope of biocatalytic dihydroxylation is highly dependent on the specific enzyme used.

SubstrateEnzyme SystemProduct ConfigurationYield (%)ee (%)Reference
StyreneStyrene monooxygenase & Epoxide hydrolase(R)-1-Phenylethane-1,2-diol>90>99[8]
IndeneToluene dioxygenase(1S,2R)-dihydroxy-1,2-dihydroindene>95>99[10]
NaphthaleneNaphthalene dioxygenase(1R,2S)-dihydroxy-1,2-dihydronaphthalene>95>99[10]
Experimental Protocol: Biocatalytic Dihydroxylation of Styrene

This protocol describes a whole-cell biocatalytic process using E. coli expressing both styrene monooxygenase (SMO) and an epoxide hydrolase (EH).

Materials:

  • Recombinant E. coli cells expressing SMO and EH

  • Growth medium (e.g., LB medium with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Glucose

  • Styrene

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable growth medium at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding the inducer (e.g., 0.1-1 mM IPTG) and continue to culture at a lower temperature (e.g., 20-30 °C) for several hours (e.g., 12-16 h).

  • Cell Harvesting and Biotransformation: Harvest the cells by centrifugation, wash with phosphate buffer, and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).

  • To the cell suspension, add glucose (as a source of reducing equivalents) to a final concentration of 1-2% (w/v).

  • Add styrene (e.g., 1-10 mM final concentration) to the cell suspension. The reaction can be carried out in a shake flask at 30 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography.

Substrate-Controlled Asymmetric Dihydroxylation

In substrates that already possess a stereocenter, the inherent chirality of the molecule can direct the stereochemical outcome of the dihydroxylation reaction. This substrate-controlled approach is particularly effective for allylic and homoallylic alcohols and their derivatives, where the existing hydroxyl or ether group can direct the incoming oxidant through chelation or steric effects.

Chelation-Controlled syn-Dihydroxylation

In allylic and homoallylic alcohols, the hydroxyl group can coordinate to the osmium tetroxide, leading to a directed delivery of the two new hydroxyl groups to the same face as the existing hydroxyl group, resulting in a syn,syn-triol.

Steric-Controlled anti-Dihydroxylation

When the directing group is large and non-chelating, such as a bulky silyl ether, steric hindrance will favor the approach of the dihydroxylating agent from the face opposite to the bulky group, leading to the formation of the anti-diol.

Substrate_Control_Logic Start Chiral Allylic/Homoallylic Alcohol Derivative Decision Nature of Directing Group (R) Start->Decision Chelating Small, Chelating (e.g., OH, OMe) Decision->Chelating Yes NonChelating Bulky, Non-chelating (e.g., OTBS, OTIPS) Decision->NonChelating No syn_Product syn-Diol Product Chelating->syn_Product Chelation Control anti_Product anti-Diol Product NonChelating->anti_Product Steric Control

Figure 4: Logical relationship in substrate-controlled dihydroxylation.
Data on Diastereoselective Dihydroxylation

Chiral SubstrateDihydroxylation ConditionsDiastereomeric Ratio (syn:anti)Reference
(S)-3-buten-2-olOsO₄, NMO>95:5[11]
(S)-3-(tert-butyldimethylsilyloxy)-1-buteneOsO₄, NMO<5:95[11]
(E)-(R)-1-phenyl-3-penten-1-olOsO₄, NMO>90:10[11]
(E)-(R)-1-phenyl-3-(tert-butyldimethylsilyloxy)-1-penteneOsO₄, NMO<10:90[11]
Experimental Protocol: Diastereoselective Dihydroxylation of a Chiral Allylic Alcohol

This protocol describes the syn-dihydroxylation of a chiral allylic alcohol.

Materials:

  • Chiral allylic alcohol

  • N-Methylmorpholine N-oxide (NMO) (50 wt% solution in water)

  • Osmium tetroxide (4 wt% solution in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the chiral allylic alcohol (1 mmol) in a mixture of acetone (10 mL) and water (1 mL) at 0 °C, add N-methylmorpholine N-oxide (1.2 mmol).

  • Add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mmol, 0.5 mL of a 4 wt% solution).

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding solid sodium sulfite (1 g) and stir for 30 minutes.

  • Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the diastereomerically enriched triol.

Conclusion

The asymmetric synthesis of vicinal diols is a well-developed field offering a variety of powerful and selective methods. The choice of a particular method depends on the desired stereochemistry (syn or anti), the substitution pattern of the alkene substrate, and the availability of reagents and catalysts. The Sharpless asymmetric dihydroxylation remains the benchmark for the synthesis of syn-diols, while the Jacobsen-Katsuki epoxidation followed by hydrolysis is a reliable route to anti-diols. Biocatalytic methods offer environmentally friendly alternatives with often exceptional enantioselectivity. Furthermore, for substrates already containing stereocenters, substrate-controlled methods provide a straightforward approach to diastereoselective dihydroxylation. The detailed protocols and data provided in these application notes are intended to serve as a practical guide for researchers in the synthesis of these important chiral building blocks.

References

Application Notes and Protocols: (2R,3S)-2,3-Hexanediol as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of (2R,3S)-2,3-hexanediol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific diol are limited, its structural similarity to well-established C2-symmetric and other chiral diols suggests its potential as a valuable tool for stereocontrol in various organic transformations. The protocols and data presented herein are based on analogous systems and are intended to serve as a comprehensive guide for researchers exploring the application of this compound in the synthesis of enantiomerically enriched molecules.

Introduction to Chiral Auxiliaries and the Potential of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of complex chiral molecules with high stereoselectivity.

This compound is a meso compound, meaning it is an achiral molecule that contains stereocenters. While the meso form itself is not chiral, it possesses localized C2 symmetry that can be exploited in asymmetric synthesis. By reacting with a prochiral substrate, it can form a chiral intermediate, which can then undergo diastereoselective reactions. The appeal of using a readily available meso diol lies in its potential to provide a cost-effective and efficient entry into chiral architectures.

The core principle of using a chiral diol auxiliary involves the formation of a chiral acetal or ketal with a carbonyl-containing substrate. This temporary chiral environment biases the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent cleavage of the acetal or ketal reveals the newly formed chiral center in the product and allows for the recovery of the diol.

Synthesis of this compound

The targeted meso-diol, this compound, can be synthesized through the syn-dihydroxylation of (E)-2-hexene.

Protocol: Synthesis of meso-2,3-Hexanediol

Materials:

  • (E)-2-Hexene

  • Osmium tetroxide (OsO₄) or Potassium permanganate (KMnO₄) under cold, basic conditions

  • N-methylmorpholine N-oxide (NMO) (if using catalytic OsO₄)

  • Sodium sulfite or sodium bisulfite (for quenching)

  • Appropriate solvents (e.g., acetone, water, tert-butanol)

  • Silica gel for chromatography

Procedure:

  • Osmium-Catalyzed Dihydroxylation:

    • Dissolve (E)-2-hexene (1.0 equiv) in a mixture of acetone and water (10:1).

    • Add N-methylmorpholine N-oxide (NMO) (1.2 equiv).

    • To this solution, add a catalytic amount of osmium tetroxide (0.002-0.01 equiv) as a solution in toluene.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford this compound.

  • Permanganate Dihydroxylation:

    • Dissolve (E)-2-hexene (1.0 equiv) in a suitable solvent mixture such as tert-butanol and water.

    • Cool the solution to 0 °C.

    • Slowly add a pre-cooled aqueous solution of potassium permanganate (1.0 equiv) and a base (e.g., sodium hydroxide) while maintaining the temperature at 0 °C.

    • Stir vigorously until the purple color of the permanganate disappears.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Filter the manganese dioxide precipitate and wash with a suitable organic solvent.

    • Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired meso-diol.

Application in Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching this compound to a carboxylic acid derivative, a chiral acetal is formed. Deprotonation of the α-proton generates a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a high degree of diastereoselectivity.

Proposed Workflow for Diastereoselective Alkylation:

G Substrate Prochiral Carboxylic Acid Derivative ChiralAcetal Chiral Acetal Substrate->ChiralAcetal Acetalization Auxiliary This compound Auxiliary->ChiralAcetal Enolate Chiral Enolate ChiralAcetal->Enolate Deprotonation (e.g., LDA) AlkylatedProduct Alkylated Product (Diastereomerically Enriched) Enolate->AlkylatedProduct Alkylation (R-X) FinalProduct Enantiomerically Enriched Carboxylic Acid Derivative AlkylatedProduct->FinalProduct Auxiliary Cleavage RecoveredAuxiliary Recovered This compound AlkylatedProduct->RecoveredAuxiliary Auxiliary Cleavage

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Propionate Acetal

Step 1: Acetal Formation

  • To a solution of ethyl propionylacetate (1.0 equiv) and this compound (1.1 equiv) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral acetal by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral acetal (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for several hours or until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture at room temperature until the acetal is completely hydrolyzed (monitored by TLC).

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the resulting chiral β-keto ester.

  • The aqueous layer can be neutralized and extracted to recover the this compound.

Table 1: Representative Data for Diastereoselective Alkylation using Chiral Diol Auxiliaries (Analogous Systems)

Electrophile (R-X)Diol AuxiliaryDiastereomeric Excess (de) (%)Yield (%)
Benzyl bromide(2R,3R)-2,3-Butanediol>9585
Methyl iodide(2S,4S)-2,4-Pentanediol9092
Allyl bromide(1R,2R)-1,2-Diphenylethane-1,2-diol>9878

Application in Asymmetric Diels-Alder Reactions

This compound can be used to create chiral dienophiles for asymmetric Diels-Alder reactions. By forming a chiral acetal with a prochiral α,β-unsaturated ketone or a chiral ester with an acrylate, the diol auxiliary shields one face of the dienophile, leading to a diastereoselective cycloaddition with a diene.

Proposed Signaling Pathway for Asymmetric Diels-Alder Reaction:

G Dienophile Prochiral α,β-Unsaturated Carbonyl ChiralDienophile Chiral Dienophile Dienophile->ChiralDienophile Acetalization/ Esterification Auxiliary This compound Auxiliary->ChiralDienophile Cycloadduct Diastereomerically Enriched Cycloadduct ChiralDienophile->Cycloadduct Diels-Alder Reaction Diene Diene Diene->Cycloadduct FinalProduct Enantiomerically Enriched Product Cycloadduct->FinalProduct Auxiliary Cleavage RecoveredAuxiliary Recovered This compound Cycloadduct->RecoveredAuxiliary Auxiliary Cleavage

Caption: Asymmetric Diels-Alder Reaction Pathway.

Experimental Protocol: Asymmetric Diels-Alder Reaction

Step 1: Synthesis of Chiral Acrylate

  • To a solution of acryloyl chloride (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral acrylate by column chromatography.

Step 2: Diels-Alder Cycloaddition

  • Dissolve the chiral acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) in a suitable solvent such as dichloromethane or toluene.

  • A Lewis acid catalyst (e.g., Et₂AlCl, 0.1-1.0 equiv) can be added at low temperature (e.g., -78 °C) to enhance reactivity and selectivity.

  • Stir the reaction at the appropriate temperature until the dienophile is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry, and concentrate.

  • Determine the diastereomeric excess (endo/exo and facial selectivity) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Step 3: Auxiliary Cleavage

  • The resulting cycloadduct can be hydrolyzed under acidic or basic conditions. For example, dissolve the adduct in a mixture of methanol and aqueous NaOH and stir at room temperature.

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Alternatively, reduction with LiAlH₄ will yield the corresponding chiral alcohol and recover the auxiliary.

Table 2: Representative Data for Asymmetric Diels-Alder Reactions using Chiral Diol Auxiliaries (Analogous Systems)

DieneDienophile AuxiliaryLewis AcidDiastereomeric Excess (de) (%)Yield (%)
Cyclopentadiene(2R,3R)-2,3-ButanediolTiCl₄92 (endo)88
Isoprene(2S,4S)-2,4-PentanediolEt₂AlCl8590
1,3-Butadiene(1R,2R)-1,2-Diphenylethane-1,2-diolBF₃·OEt₂9582

Cleavage and Recovery of the Auxiliary

A critical aspect of a successful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product, and its efficient recovery for reuse.

Common Cleavage Methods:

  • Acidic Hydrolysis: Treatment with aqueous acids (e.g., HCl, H₂SO₄, TFA) in a protic solvent is a standard method for cleaving acetals and ketals.

  • Transesterification: For ester-linked auxiliaries, reaction with an alcohol in the presence of an acid or base catalyst can liberate the product ester and the diol auxiliary.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used to reduce the carbonyl group to an alcohol while simultaneously cleaving the auxiliary.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed, though care must be taken to avoid over-oxidation of the desired product.

The choice of cleavage method will depend on the nature of the substrate and the desired functional group in the final product.

Conclusion

This compound presents a promising, yet underexplored, candidate for a chiral auxiliary in asymmetric synthesis. The protocols and data presented in these application notes, drawn from well-established analogous systems, provide a strong starting point for researchers to investigate its efficacy in diastereoselective alkylations, Diels-Alder reactions, and other stereocontrolled transformations. The potential for high stereocontrol, coupled with the accessibility of the meso-diol, makes this compound a target of interest for the development of new and efficient synthetic methodologies. Further research is warranted to fully elucidate its scope and limitations as a practical chiral auxiliary in modern organic synthesis.

Applications of (2R,3S)-2,3-Hexanediol in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,3S)-2,3-Hexanediol is a chiral vicinal diol with potential applications in asymmetric organic synthesis. However, a comprehensive review of current literature reveals a notable scarcity of specific, documented examples of its use as a chiral auxiliary, a precursor for chiral ligands, or as a chiral building block in complex molecule synthesis. Its primary reported significance is as a male sex pheromone component in certain species of longhorn beetles.

This document provides a detailed overview of the potential applications of this compound, drawing parallels from the well-established roles of analogous chiral diols in organic chemistry. The experimental protocols and quantitative data presented herein are therefore illustrative and based on general methodologies in asymmetric synthesis, intended to serve as a foundational guide for researchers exploring the utility of this specific stereoisomer.

Introduction: The Role of Chiral Diols in Asymmetric Synthesis

Chiral diols are a cornerstone of modern asymmetric synthesis, valued for their ability to impart stereochemical control in a variety of organic transformations. Their utility is primarily derived from their capacity to form temporary chiral adducts with prochiral substrates, thereby directing the approach of reagents to a specific face of the molecule. Key attributes of chiral diols that contribute to their efficacy include:

  • Formation of Rigid Cyclic Derivatives: Chiral diols readily form cyclic acetals and ketals with carbonyl compounds, creating a sterically defined environment that effectively shields one face of the reactive center.

  • C₂-Symmetry: Many highly effective chiral diols possess a C₂-axis of symmetry, which simplifies the number of possible transition states in a reaction and often leads to higher levels of stereoselectivity.

  • Modifiable Steric and Electronic Properties: The framework of a chiral diol can be synthetically modified to fine-tune its steric bulk and electronic nature, allowing for the optimization of stereochemical induction for a specific reaction.

  • Auxiliary Recovery and Reuse: In many synthetic routes, the chiral diol auxiliary can be cleaved from the product and recovered, enhancing the economic viability of the process.

Synthesis of this compound

The enantioselective synthesis of vicinal diols is most commonly achieved through the asymmetric dihydroxylation of alkenes. The following is a generalized protocol for the synthesis of this compound from (E)-2-hexene, based on the Sharpless Asymmetric Dihydroxylation methodology.

Protocol: Asymmetric Dihydroxylation of (E)-2-Hexene

Materials:

  • (E)-2-Hexene

  • AD-mix-α (contains the chiral ligand (DHQ)₂PHAL)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a 1:1 (v/v) mixture of tert-butanol and water and cool to 0 °C in an ice bath.

  • To the cooled solvent mixture, add AD-mix-α and methanesulfonamide with vigorous stirring.

  • Add (E)-2-hexene to the reaction mixture.

  • Continue vigorous stirring at 0 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding sodium sulfite.

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring for approximately 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Hypothetical Quantitative Data:

ParameterExpected Value
Enantiomeric Excess (ee)>95%
Diastereomeric Excess (de)>98%
Yield85-95%

Potential Applications in Asymmetric Synthesis

While specific examples for this compound are lacking, its structure suggests potential utility in several key areas of asymmetric synthesis.

As a Chiral Auxiliary in Diastereoselective Reactions

This compound can be employed to form chiral acetals or ketals with prochiral carbonyl compounds, thereby serving as a chiral auxiliary to direct subsequent transformations.

Concept: A prochiral ketone can be converted into a chiral ketal by reaction with this compound. The resulting chiral ketal possesses a defined three-dimensional structure that directs the formation of a specific enolate upon deprotonation. The steric environment of the chiral auxiliary then guides an incoming electrophile to attack the enolate from the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent hydrolysis of the ketal auxiliary furnishes the enantioenriched ketone.

Generalized Experimental Protocol:

  • Chiral Ketal Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone, this compound (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water azeotropically.

    • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the chiral ketal by chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the chiral ketal in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 30 minutes to generate the enolate.

    • Add the alkyl halide electrophile (1.2 equivalents) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

  • Auxiliary Cleavage:

    • Extract the alkylated ketal with diethyl ether, dry the organic layer, and concentrate.

    • Dissolve the crude product in a mixture of acetone and 1M aqueous HCl.

    • Stir at room temperature until hydrolysis is complete.

    • Neutralize the acid, extract the product, dry, and purify to obtain the enantioenriched ketone. The chiral diol can often be recovered from the aqueous layer.

Hypothetical Quantitative Data:

Reaction StepDiastereomeric Excess (de)Yield
Alkylation>90%75-90%
Final Product Enantiomeric Excess (ee) >90%

Logical Workflow:

diastereoselective_alkylation A Prochiral Ketone C Chiral Ketal Formation A->C B This compound B->C D Chiral Ketal C->D E Enolate Formation (LDA) D->E F Chiral Enolate E->F G Electrophilic Alkylation F->G H Alkylated Ketal G->H I Auxiliary Cleavage (H3O+) H->I J Enantioenriched Ketone I->J K Recovered Auxiliary I->K asymmetric_hydrogenation A Chiral Ligand ((2R,3S)-Hexanediol derived) C Active Chiral Catalyst A->C B Metal Precursor (e.g., Rhodium) B->C E Catalyst-Substrate Complex C->E D Prochiral Alkene D->E G Hydride Insertion E->G F H2 F->E Oxidative Addition H Reductive Elimination G->H H->C Catalyst Regeneration I Enantioenriched Product H->I

Application Notes and Protocols: (2R,3S)-2,3-Hexanediol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-2,3-Hexanediol is a valuable chiral building block in asymmetric synthesis, offering a versatile scaffold for the construction of complex stereodefined molecules. Its vicinal diol functionality allows for a range of chemical transformations, making it an important starting material and intermediate in the synthesis of natural products, pharmaceuticals, and chiral ligands. This document provides detailed application notes and protocols for its use.

Application: Synthesis of Insect Pheromones

One notable application of this compound is in the synthesis of insect pheromones. Specifically, it is a component of the male sex pheromone of longhorn beetles such as Hylotrupes bajulus and Pyrrhidium sanguineum. The stereospecific synthesis of this compound is crucial for studying insect behavior and for the development of pest management strategies.

Protocol: Synthesis of (2S,3R)-2,3-Hexanediol Pheromone

This protocol outlines the chemical synthesis of (2S,3R)-2,3-hexanediol, a known male sex pheromone component. The synthesis starts from commercially available reagents and employs stereoselective reactions to achieve the desired stereochemistry.

Experimental Workflow:

G cluster_0 Synthesis of (2S,3R)-2,3-Hexanediol Start trans-2-Hexene Epoxidation Asymmetric Epoxidation (Sharpless Epoxidation) Start->Epoxidation m-CPBA, Ti(O-iPr)4, (+)-DET Epoxide (2S,3S)-2,3-Epoxyhexane Epoxidation->Epoxide RingOpening Reductive Ring Opening (e.g., with Red-Al®) Epoxide->RingOpening Sodium bis(2-methoxyethoxy)aluminum hydride FinalProduct (2S,3R)-2,3-Hexanediol RingOpening->FinalProduct

Caption: Synthetic route to (2S,3R)-2,3-Hexanediol.

Methodology:

  • Asymmetric Epoxidation of trans-2-Hexene:

    • To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20°C, add a solution of trans-2-hexene.

    • Cool the mixture to -78°C and add a solution of meta-chloroperoxybenzoic acid (m-CPBA) dropwise.

    • Stir the reaction mixture at -20°C for several hours until the starting material is consumed (monitored by TLC).

    • Work up the reaction by adding a solution of ferrous sulfate followed by filtration. The organic layer is washed, dried, and concentrated to yield crude (2S,3S)-2,3-epoxyhexane.

  • Reductive Ring-Opening of (2S,3S)-2,3-Epoxyhexane:

    • Dissolve the crude (2S,3S)-2,3-epoxyhexane in an anhydrous ether solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).

    • Allow the reaction to warm to room temperature and stir until the epoxide is fully consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and sodium hydroxide solution.

    • Filter the resulting mixture, and extract the aqueous layer with ether.

    • The combined organic layers are washed, dried, and concentrated to give the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure (2S,3R)-2,3-hexanediol.

Quantitative Data:

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Epoxidation(2S,3S)-2,3-Epoxyhexanetrans-2-Hexenem-CPBA, Ti(O-iPr)4, (+)-DET~85-95>95
Reductive Ring Opening(2S,3R)-2,3-Hexanediol(2S,3S)-2,3-EpoxyhexaneSodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)~80-90>95

Note: Yields and enantiomeric excess are approximate and can vary based on reaction scale and purification efficiency.

Future Directions and Other Potential Applications

The chiral nature of this compound makes it a candidate for a variety of other applications in asymmetric synthesis:

  • Chiral Ligands: The diol can be converted into chiral phosphine, amine, or other ligands for use in transition-metal-catalyzed asymmetric reactions.

  • Chiral Auxiliaries: It can be used to form chiral acetals or ketals, which can act as auxiliaries to direct stereoselective reactions on an attached substrate.

  • Starting Material for Natural Product Synthesis: The defined stereochemistry of this compound can be incorporated into the backbone of more complex natural products, reducing the number of synthetic steps and improving overall efficiency.

Logical Relationship of Applications:

G cluster_1 Applications of this compound Start This compound Pheromones Insect Pheromones Start->Pheromones Ligands Chiral Ligands Start->Ligands Auxiliaries Chiral Auxiliaries Start->Auxiliaries NaturalProducts Natural Product Synthesis Start->NaturalProducts

Caption: Potential applications of this compound.

Further research into these areas will undoubtedly expand the utility of this compound as a versatile chiral building block in modern organic synthesis.

Enantioselective Reactions Mediated by (2R,3S)-2,3-Hexanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield any specific examples of enantioselective reactions directly mediated by (2R,3S)-2,3-hexanediol in the capacity of a chiral auxiliary, ligand, or catalyst. While chiral diols are a well-established class of compounds used in asymmetric synthesis to induce stereoselectivity, the specific stereoisomer this compound does not appear to be a commonly employed mediator for such transformations.

This document, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by outlining the general principles of how chiral diols are utilized in enantioselective reactions, alongside information on the synthesis and known applications of 2,3-hexanediol stereoisomers.

General Principles of Chiral Diols in Asymmetric Synthesis

Chiral diols, such as derivatives of tartaric acid or BINOL, are fundamental tools in asymmetric catalysis and synthesis. Their utility stems from their ability to create a chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. The primary modes of application for chiral diols are:

  • As Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The auxiliary directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. Diols can be converted into chiral acetals or ketals with carbonyl compounds, which then bias the approach of reagents to one face of the molecule.

  • As Chiral Ligands: Chiral diols can coordinate to metal centers to form chiral catalysts. These catalysts can then mediate a wide range of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid and well-defined geometry of the metal-diol complex is crucial for effective stereochemical communication.

  • As Chiral Solvents or Additives: In some cases, chiral diols can be used as solvents or additives to induce enantioselectivity, although this is less common and typically results in lower enantiomeric excesses compared to their use as auxiliaries or ligands.

Synthesis and Known Roles of 2,3-Hexanediol Stereoisomers

Research on 2,3-hexanediol has primarily focused on its synthesis and its role as a semiochemical, particularly as an insect pheromone.

Synthesis of 2,3-Hexanediol Stereoisomers

Various methods have been reported for the synthesis of different stereoisomers of 2,3-hexanediol. These often involve the stereoselective reduction of the corresponding diketone, 2,3-hexanedione, or the dihydroxylation of the corresponding alkene. Both chemical and enzymatic methods have been explored to achieve high diastereoselectivity and enantioselectivity. For instance, chemoenzymatic processes have been described for the preparation of various chiral vicinal diols.

Role as a Pheromone

Several stereoisomers of 2,3-hexanediol have been identified as sex pheromones for various species of wood-boring beetles (Cerambycidae). For example, specific isomers of 2,3-hexanediol have been shown to be attractive to certain beetle species, playing a role in their chemical communication.

Theoretical Application of this compound in an Enantioselective Reaction

While no specific applications of this compound as a reaction mediator have been documented, one could conceptualize its use based on the general principles of chiral diols. A hypothetical workflow for its use as a chiral auxiliary in a diastereoselective alkylation is presented below.

Hypothetical Experimental Workflow: Diastereoselective Alkylation

The following diagram illustrates a theoretical workflow for the use of this compound as a chiral auxiliary in the alkylation of a ketone.

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone Chiral_Acetal Chiral Acetal Prochiral_Ketone->Chiral_Acetal Hexanediol This compound Hexanediol->Chiral_Acetal Acid_Catalyst Acid Catalyst Acid_Catalyst->Chiral_Acetal LDA LDA Enolate Chiral Enolate Chiral_Acetal->Enolate Deprotonation LDA->Enolate Alkylated_Acetal Alkylated Acetal Enolate->Alkylated_Acetal Alkylation Aqueous_Acid Aqueous Acid Electrophile Electrophile (R-X) Electrophile->Alkylated_Acetal Chiral_Ketone Enantioenriched Ketone Alkylated_Acetal->Chiral_Ketone Hydrolysis Recovered_Auxiliary Recovered this compound Alkylated_Acetal->Recovered_Auxiliary Aqueous_Acid->Chiral_Ketone

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

Conclusion

Application Notes and Protocols: (2R,3S)-2,3-Hexanediol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (2R,3S)-2,3-hexanediol and related chiral vicinal diols in the synthesis of pharmaceuticals. While direct, documented applications of this compound in the synthesis of specific commercial drugs are not prevalent in publicly available literature, its structural motif as a chiral vicinal diol is fundamental to asymmetric synthesis in the pharmaceutical industry. This document outlines the principles of its application as a chiral building block and auxiliary, with a detailed example from the synthesis of the antihypertensive drug Nebivolol, which utilizes a similar chiral diol intermediate.

Introduction: The Role of Chiral Vicinal Diols in Pharmaceutical Synthesis

Chiral vicinal diols, such as this compound, are invaluable building blocks in the asymmetric synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Their defined stereochemistry is crucial for creating enantiomerically pure drugs, which is often necessary to ensure therapeutic efficacy and minimize off-target side effects. More than half of all drugs currently in use are chiral compounds, and a significant portion of these are marketed as single enantiomers.

Stereopure vicinal diols can be employed in two primary ways:

  • Chiral Building Blocks: The diol's carbon skeleton and stereocenters are directly incorporated into the final drug molecule.

  • Chiral Auxiliaries: The diol is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary is removed and can often be recycled.[1]

The synthesis of chiral diols can be achieved through various methods, including chemoenzymatic processes and asymmetric dihydroxylation.[2][3] Enzymes, in particular, offer high selectivity under mild reaction conditions, making them ideal for green and sustainable pharmaceutical manufacturing.[4]

Application Example: Synthesis of Nebivolol Intermediates

The synthesis of Nebivolol, a potent β1-adrenergic receptor blocker, serves as an excellent example of the application of chiral vicinal diols in pharmaceutical manufacturing.[2] The synthesis of key late-stage intermediates for (+)-Nebivolol relies on the use of chiral diols derived from Sharpless asymmetric dihydroxylation.[2]

Workflow for the Synthesis of a Chiral Chroman Intermediate for Nebivolol:

G start Styrene Derivative ad Asymmetric Dihydroxylation (Sharpless) start->ad diol Chiral Vicinal Diol ad->diol cyclization Cyclization diol->cyclization chroman_diol (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol cyclization->chroman_diol nebivolol (+)-Nebivolol chroman_diol->nebivolol Further Steps

Caption: Synthetic pathway to a key intermediate of Nebivolol using a chiral vicinal diol.

This compound as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that directs the formation of a new stereocenter. This compound can be envisioned to function as a chiral auxiliary by forming a chiral acetal with a prochiral ketone or aldehyde. The steric hindrance and electronic properties of the hexanediol moiety would then direct the approach of a nucleophile to one face of the carbonyl group, leading to a high diastereomeric excess of the product.

Conceptual Workflow of a Chiral Auxiliary in Asymmetric Synthesis:

G prochiral Prochiral Substrate (e.g., Ketone) attachment Attachment of Auxiliary (e.g., Acetal Formation) prochiral->attachment auxiliary This compound (Chiral Auxiliary) auxiliary->attachment chiral_intermediate Chiral Intermediate attachment->chiral_intermediate diastereoselective_reaction Diastereoselective Reaction (e.g., Grignard Addition) chiral_intermediate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product removal Removal of Auxiliary diastereomeric_product->removal chiral_product Enantiomerically Enriched Product removal->chiral_product recovered_auxiliary Recovered Auxiliary removal->recovered_auxiliary

Caption: General scheme for the use of a chiral auxiliary in asymmetric synthesis.

Quantitative Data: Enzymatic Synthesis of Chiral Vicinal Diols

The following table summarizes representative data for the enzymatic synthesis of various chiral vicinal diols, which are structural analogs of this compound. This data is indicative of the yields and stereoselectivities that can be achieved with biocatalytic methods.

Diol ProductEnzyme SystemSubstrateYield (%)Isomeric Content (%)Reference
(2S,3S)-2,3-ButanediolApPDCE469G & EM-KRED014Acetaldehyde>99>99[5]
(2R,3R)-2,3-ButanediolPfBAL & LbADHAcetaldehyde>9978[5]
(3S,4S)-3,4-HexanediolApPDCE469G & BlBDHPropanal87>99[5]
(3R,4R)-3,4-HexanediolPfBAL & LbADHPropanal8775[5]

Experimental Protocol: Enzymatic Synthesis of a Chiral Vicinal Diol

This protocol provides a general method for the enzymatic synthesis of a chiral vicinal diol, such as (2S,3S)-3,4-hexanediol, using a two-enzyme cascade.

Materials:

  • Propanal (Substrate)

  • Thiamine diphosphate (ThDP)

  • NADH or NADPH (Cofactor)

  • Lyase enzyme (e.g., ApPDCE469G)

  • Oxidoreductase enzyme (e.g., BlBDH)

  • Aqueous buffer (e.g., 50 mM TEA, pH 9)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (reactor, stirrer, separation funnel)

  • Analytical equipment (GC or HPLC with a chiral column)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of the aqueous buffer.

  • Cofactor and Coenzyme Addition: Add ThDP and the appropriate nicotinamide cofactor (NADH or NADPH) to the buffer and dissolve completely.

  • Enzyme Addition: Add the lyase and oxidoreductase enzymes to the reaction mixture. The enzymes can be in the form of purified proteins or whole-cell lysates.

  • Substrate Addition: Start the reaction by adding the propanal substrate to the mixture. The reaction should be stirred continuously at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the diol product.

  • Work-up: Once the reaction has reached completion, stop the stirring and extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diol product.

  • Analysis: Purify the crude product by flash chromatography if necessary. Analyze the final product by NMR for structural confirmation and by chiral GC or HPLC to determine the enantiomeric or diastereomeric excess.

Conclusion

While this compound is not yet a widely cited component in the synthesis of commercial pharmaceuticals, its class of chiral vicinal diols is of significant importance. The principles of asymmetric synthesis, demonstrated by the synthesis of Nebivolol and the general use of chiral auxiliaries, highlight the potential of this compound as a valuable tool for pharmaceutical researchers and drug development professionals. The advancements in biocatalysis provide efficient and stereoselective routes to such chiral diols, paving the way for their broader application in the synthesis of next-generation pharmaceuticals.

References

Application Notes and Protocols for (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known biological functions and synthetic applications of (2r,3s)-2,3-Hexanediol. Detailed protocols for its synthesis and use as a chiral precursor are included to facilitate its application in research and development.

I. Biological Activity and Applications

This compound is a stereoisomer of 2,3-hexanediol that has been identified as a crucial semiochemical, specifically a sex pheromone, in certain species of insects. Its primary documented biological role is in mediating chemical communication for mating purposes in cerambycid beetles.[1][2] Beyond its function as a pheromone, its stereochemically defined structure makes it a valuable chiral building block in asymmetric synthesis for the development of complex molecules with specific biological activities.

Pheromonal Activity in Insects

In several species of longhorned beetles (family Cerambycidae), this compound and its other stereoisomers act as sex attractants.[1][2] For instance, it has been identified as a male-produced sex pheromone in Hylotrupes bajulus and Pyrrhidium sanguineum.[1] The specificity of the pheromonal response is highly dependent on the stereochemistry of the 2,3-hexanediol molecule. The detection of these pheromones occurs in the insect's antennae, where specialized olfactory receptor neurons (ORNs) are housed within sensory hairs called sensilla.[3][4]

The binding of a specific stereoisomer, such as this compound, to an olfactory receptor (OR) on the surface of an ORN initiates a signal transduction cascade. This cascade ultimately leads to the depolarization of the neuron and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction towards the pheromone source.[4][5]

Signaling Pathway of Pheromone Reception

pheromone_pathway cluster_sensillum Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation Second_Messenger Second Messenger (e.g., IP3/DAG) G_Protein->Second_Messenger Transduction Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Transmission Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Processing workflow Start This compound Step1 Selective Protection/ Activation Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Stereoselective Transformation (e.g., C-C bond formation, cyclization) Intermediate->Step2 Product Bioactive Target Molecule Step2->Product Purification Purification & Characterization Product->Purification

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers to produce optically pure compounds. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug molecule are often dictated by its stereochemistry. Racemic 2,3-hexanediol is a valuable chiral building block, and its resolution into enantiomerically pure forms provides access to key intermediates for the synthesis of complex molecules.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the inherent stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic substrate. In the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in excess. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched starting material, which can then be separated.

The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic 2,3-Hexanediol

This protocol describes a general procedure for the enantioselective acylation of racemic 2,3-hexanediol using a commercially available immobilized lipase.

Materials:

  • Racemic 2,3-hexanediol

  • Immobilized Lipase B from Candida antarctica (Novozym® 435) or Lipase from Burkholderia cepacia (Amano Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel containing a magnetic stir bar, add racemic 2,3-hexanediol (1.0 mmol).

  • Add anhydrous organic solvent (10 mL) and molecular sieves to ensure anhydrous conditions.

  • Add vinyl acetate (2.0 mmol, 2.0 equivalents).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30-45 °C).

  • Add the immobilized lipase (e.g., 50-100 mg of Novozym® 435).

  • Stir the reaction mixture at the set temperature.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) using a chiral column (see Analytical Protocol below).

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture containing the acylated 2,3-hexanediol and the unreacted 2,3-hexanediol.

  • Purify the mixture by silica gel column chromatography to separate the acylated product from the unreacted alcohol.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography

The enantiomeric excess (ee) of the unreacted 2,3-hexanediol and the acylated product is determined by gas chromatography using a chiral stationary phase.

Instrumentation and Columns:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column, for example:

    • Agilent CP-Chirasil-DEX CB

    • Restek Rt-βDEXse

GC Conditions (Example):

  • Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Hydrogen or Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: 60 °C (hold for 2 min), ramp to 140 °C at 2 °C/min.

  • Injection: Split mode (e.g., 50:1)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified fractions in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of 2,3-hexanediol and its acylated derivative.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Data Presentation

The following table presents representative data for the kinetic resolution of a similar substrate, 2,3-butanediol, catalyzed by Candida antarctica lipase. This data illustrates the typical outcomes of such a resolution.

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)ee_substrate (%)ee_product (%)E-value
Racemic 2,3-ButanediolCandida antarctica Lipase BS-Ethyl thiooctanoateToluene2448>99 (S,S)89 (R,R)>200

Note: This data is for 2,3-butanediol and serves as an illustrative example. The results for 2,3-hexanediol may vary depending on the specific reaction conditions and the lipase used.

Visualizations

The following diagrams illustrate the workflow of the kinetic resolution process.

Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemic_diol Racemic 2,3-Hexanediol reaction_mixture Reaction Mixture racemic_diol->reaction_mixture acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture filtration Filtration (Remove Lipase) reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_diol Enantioenriched (S)-2,3-Hexanediol chromatography->enantioenriched_diol acylated_product Acylated (R)-2,3-Hexanediol chromatography->acylated_product

Caption: Experimental workflow for the kinetic resolution of racemic 2,3-hexanediol.

Logical_Relationship cluster_outcome Resolution Outcome Racemic_Mixture Racemic (R,S)-2,3-Hexanediol R_Diol (R)-2,3-Hexanediol Racemic_Mixture->R_Diol S_Diol (S)-2,3-Hexanediol Racemic_Mixture->S_Diol Enzyme Chiral Catalyst (Lipase) Enzyme->R_Diol Enzyme->S_Diol Acyl_Donor Acyl Donor Acyl_Donor->R_Diol Acyl_Donor->S_Diol R_Ester (R)-Monoacetate R_Diol->R_Ester k_fast S_Ester (S)-Monoacetate S_Diol->S_Ester k_slow Unreacted_Substrate Enriched (S)-Diol S_Diol->Unreacted_Substrate Product Enriched (R)-Ester R_Ester->Product Note k_fast > k_slow

Chemoenzymatic Synthesis of (2R,3S)-2,3-Hexanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of enantiomerically enriched (2R,3S)-2,3-hexanediol. The synthesis involves a two-step process commencing with the chemical synthesis of racemic anti-(2R,3S/2S,3R)-2,3-hexanediol, followed by an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B). This method offers a practical approach to obtaining the desired stereoisomer, which is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Detailed experimental procedures, data presentation in tabular format, and workflow diagrams are provided to guide researchers in the successful execution of this synthesis.

Introduction

Chiral vicinal diols are important structural motifs in a wide range of biologically active molecules. The specific stereochemistry of these diols is often crucial for their biological function, making their stereoselective synthesis a key challenge in organic chemistry. Chemoenzymatic methods, which combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis, offer an efficient and environmentally friendly approach to producing enantiomerically pure compounds. This application note details a chemoenzymatic strategy for the synthesis of this compound, a specific stereoisomer with potential applications in drug development.

The overall synthetic strategy involves two main stages:

  • Chemical Synthesis: Preparation of the racemic starting material, anti-(2R,3S/2S,3R)-2,3-hexanediol.

  • Enzymatic Kinetic Resolution: Stereoselective acylation of the racemic diol catalyzed by Candida antarctica Lipase B (CAL-B), which allows for the separation of the unreacted this compound from its acylated enantiomer.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis.

Table 1: Chemical Synthesis of Racemic anti-2,3-Hexanediol

StepReactionReactantsProductYield (%)
1Epoxidationtrans-2-Hexene, m-CPBAtrans-2,3-Epoxyhexane~95
2Hydrolysistrans-2,3-Epoxyhexane, H₂O/H⁺anti-(2R,3S/2S,3R)-2,3-Hexanediol~90

Table 2: Enzymatic Kinetic Resolution of anti-2,3-Hexanediol

ParameterValue
EnzymeImmobilized Candida antarctica Lipase B (CAL-B)
Substrateanti-(2R,3S/2S,3R)-2,3-Hexanediol
Acylating AgentVinyl acetate
SolventToluene
Temperature40°C
Reaction Time24 - 48 hours
Conversion~50%
Yield of this compound>40%
Enantiomeric Excess (e.e.) of this compound>98%
Yield of (2S,3R)-2-acetoxy-3-hexanol>45%
Enantiomeric Excess (e.e.) of (2S,3R)-2-acetoxy-3-hexanol>98%

Experimental Protocols

Part 1: Chemical Synthesis of Racemic anti-(2R,3S/2S,3R)-2,3-Hexanediol

1.1. Synthesis of trans-2,3-Epoxyhexane

  • Dissolve trans-2-hexene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the flask over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-2,3-epoxyhexane.

1.2. Synthesis of anti-(2R,3S/2S,3R)-2,3-Hexanediol

  • Dissolve the crude trans-2,3-epoxyhexane (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (10:1).

  • Add a catalytic amount of sulfuric acid (H₂SO₄) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain racemic anti-(2R,3S/2S,3R)-2,3-hexanediol.

Part 2: Enzymatic Kinetic Resolution

2.1. Lipase-Catalyzed Enantioselective Acylation

  • To a dried flask, add racemic anti-(2R,3S/2S,3R)-2,3-hexanediol (1 equivalent), immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435, 20-30 mg per mmol of substrate), and anhydrous toluene.

  • Add vinyl acetate (1.5 equivalents) as the acylating agent.

  • Seal the flask and place it in an incubator shaker at 40°C with moderate agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the remaining diol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted diol and the acylated product.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of this compound and (2S,3R)-2-acetoxy-3-hexanol.

2.2. Separation of this compound

  • Separate the unreacted this compound from the acylated product, (2S,3R)-2-acetoxy-3-hexanol, by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • The more polar diol will elute after the less polar ester.

  • Collect the fractions containing the desired diol and concentrate under reduced pressure to obtain enantiomerically enriched this compound.

  • The acylated enantiomer can be collected and hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the (2S,3R)-2,3-hexanediol if desired.

Mandatory Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution start trans-2-Hexene epoxidation Epoxidation (m-CPBA, DCM) start->epoxidation epoxide trans-2,3-Epoxyhexane epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis epoxide->hydrolysis racemate racemic anti- (2R,3S/2S,3R)-2,3-Hexanediol hydrolysis->racemate resolution Kinetic Resolution (CAL-B, Vinyl Acetate) racemate->resolution mixture Mixture: (2R,3S)-Diol & (2S,3R)-Acetate resolution->mixture separation Chromatographic Separation mixture->separation product This compound separation->product Desired Product side_product (2S,3R)-2-acetoxy-3-hexanol separation->side_product Byproduct

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Enzymatic_Kinetic_Resolution RacemicDiol Racemic Diol (2R,3S) + (2S,3R) CALB CAL-B RacemicDiol->CALB UnreactedDiol (2R,3S)-Diol (slower reacting) CALB->UnreactedDiol  Unreacted AcylatedDiol (2S,3R)-Acylated Diol (faster reacting) CALB->AcylatedDiol  Acylated AcylDonor Acyl Donor AcylDonor->CALB

Caption: Principle of enzymatic kinetic resolution of a racemic diol.

Application Notes and Protocols for Chiral Vicinal Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diols are pivotal building blocks in the asymmetric synthesis of numerous pharmaceuticals and fine chemicals. Their stereochemistry directly influences the biological activity and efficacy of the final products. While the direct application of (2R,3S)-2,3-hexanediol as a catalyst in asymmetric reactions is not extensively documented in current literature, its importance as a chiral synthon is noteworthy. This document focuses on the enzymatic methodologies for producing stereoisomerically pure vicinal diols, including various hexanediol isomers, which are of significant interest to the scientific community.

The enzymatic approach, particularly the use of lyases and oxidoreductases in a cascade reaction, offers a highly selective and environmentally benign alternative to traditional chemical synthesis for obtaining these valuable chiral molecules.[1][2] This method allows for the production of all possible stereoisomers of aliphatic vicinal diols with high isomeric purity.[1][2]

Application: Enzymatic Asymmetric Synthesis of Vicinal Diols

The primary application highlighted in recent research is the enzymatic synthesis of chiral vicinal diols from simple aldehydes. This process typically involves a two-step enzymatic cascade that is modular and can be scaled up for industrial applications.[1] The enzymes, often used as lyophilized whole-cell catalysts, provide high stereoselectivity under mild reaction conditions.[1][2]

Key Features of the Enzymatic Synthesis:

  • High Stereoselectivity: Production of specific stereoisomers with high isomeric content (72% to >99%).[1][2]

  • Green Chemistry: Reactions are performed in aqueous buffers or non-conventional green solvents, avoiding harsh chemicals and conditions.[1]

  • Modular Approach: The combination of different lyases and oxidoreductases allows for the synthesis of a variety of vicinal diols.[1]

  • Scalability: The process has been shown to be scalable, making it a viable alternative for industrial production.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the enzymatic synthesis of various vicinal diols.

Table 1: Enzymatic Synthesis of Vicinal Diols - Product Concentration and Isomeric Content

Target Diol StereoisomerStarting AldehydeLyaseOxidoreductaseProduct Concentration (mM)Isomeric Content (%)
meso-2,3-ButanediolAcetaldehydeApPDCE469GEM-KRED014--
(S,S)-2,3-ButanediolAcetaldehydeApPDCE469GEM-KRED014--
(R,R)-2,3-ButanediolAcetaldehydePfBALLbADH7878
meso-3,4-HexanediolPropanalApPDCE469GEM-KRED014--
(S,S)-3,4-HexanediolPropanalApPDCE469GBlBDH->99
(R,R)-3,4-HexanediolPropanalPfBALLbADH7575
(S,S)-5,6-DecanediolPentanalApPDCE469GBlBDH88>99

Data extracted from multiple experiments described in the literature.[1][2] Dashes indicate data not specified for that particular combination in the provided sources.

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Enzymatic Synthesis of Chiral Vicinal Diols

This protocol describes a general method for the synthesis of chiral vicinal diols using a carboligase and an oxidoreductase in an aqueous buffer.

Materials:

  • Aldehyde substrate (e.g., propanal)

  • Lyophilized whole-cell carboligase (e.g., ApPDCE469G)

  • Lyophilized whole-cell oxidoreductase (e.g., EM-KRED014)

  • Co-substrate (e.g., glucose for NADH regeneration)

  • Aqueous buffer (e.g., 50 mM TEA, pH 9)

  • Reaction vessel

  • Shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of the aldehyde substrate (e.g., 200 mM) in the aqueous buffer.

  • Enzyme Addition: Add the lyophilized whole-cell carboligase (e.g., 15 mg) and oxidoreductase (e.g., 15 mg) to the reaction mixture.[2]

  • Co-substrate Addition: Add the co-substrate (e.g., 1 M) to initiate the reaction and ensure cofactor regeneration.[2]

  • Incubation: Seal the reaction vessel and place it in a shaker incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Take aliquots from the reaction mixture at different time intervals and analyze the formation of the diol product by GC.

  • Product Isolation: Once the reaction is complete, the product can be extracted from the aqueous phase using a suitable organic solvent and purified by standard methods such as column chromatography.

Visualizations

Signaling Pathways and Workflows

Enzymatic_Vicinal_Diol_Synthesis Enzymatic Cascade for Vicinal Diol Synthesis cluster_step1 Step 1: Carboligation cluster_step2 Step 2: Reduction cluster_cofactor Cofactor Regeneration Aldehyde1 Aldehyde Lyase Carboligase (e.g., ApPDCE469G) Aldehyde1->Lyase Aldehyde2 Aldehyde Aldehyde2->Lyase Acyloin Acyloin Intermediate Oxidoreductase Oxidoreductase (e.g., EM-KRED014) Acyloin->Oxidoreductase Lyase->Acyloin VicinalDiol Chiral Vicinal Diol Oxidoreductase->VicinalDiol NAD NAD+ Oxidoreductase->NAD RegenEnzyme Regeneration Enzyme (e.g., GDH) NAD->RegenEnzyme NADH NADH NADH->Oxidoreductase donates H- Cosubstrate Co-substrate (e.g., Glucose) Cosubstrate->RegenEnzyme RegenEnzyme->NADH

Caption: Enzymatic cascade for the synthesis of chiral vicinal diols.

Experimental_Workflow General Experimental Workflow start Start prep Prepare Aldehyde Solution in Buffer start->prep add_enzymes Add Lyophilized Carboligase and Oxidoreductase prep->add_enzymes add_cosubstrate Add Co-substrate add_enzymes->add_cosubstrate incubate Incubate with Shaking at Controlled Temperature add_cosubstrate->incubate monitor Monitor Reaction Progress by GC incubate->monitor extract Product Extraction monitor->extract Reaction Complete purify Purification extract->purify end End purify->end

Caption: General workflow for enzymatic synthesis of vicinal diols.

References

Protecting Group Strategies for (2R,3S)-2,3-Hexanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for (2R,3S)-2,3-hexanediol, a versatile chiral building block in organic synthesis. The strategic selection and application of protecting groups are paramount for achieving high yields and stereochemical control in multi-step synthetic pathways.

Introduction

This compound possesses two secondary hydroxyl groups with a specific stereochemical arrangement. The selective protection of one or both of these hydroxyl groups is often a critical step to prevent unwanted side reactions during subsequent chemical transformations. This guide outlines common protecting group strategies, including the formation of acetonides, silyl ethers, and benzyl ethers, complete with detailed experimental protocols and comparative data.

Acetonide Protection

Acetonide formation is a highly effective method for the simultaneous protection of 1,2-diols, forming a stable five-membered cyclic ketal.[1][2] This strategy is particularly advantageous when both hydroxyl groups need to be masked for a series of reactions.

Logical Workflow for Acetonide Protection

acetonide_workflow start Start: this compound reagents Reagents: - 2,2-Dimethoxypropane or Acetone - Acid Catalyst (e.g., CSA, p-TsOH) start->reagents Select Reagents reaction Reaction: - Stir at room temperature reagents->reaction Combine workup Aqueous Workup: - Quench with base - Extraction reaction->workup After completion purification Purification: - Column Chromatography workup->purification Isolate crude product Product: (4R,5S)-2,2-dimethyl-4-propyl-1,3-dioxolane purification->product Obtain pure

Caption: Workflow for acetonide protection of a 1,2-diol.

Experimental Protocol: Acetonide Protection

To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL) is added 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of camphorsulfonic acid (CSA) (0.05 mmol).[3] The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with triethylamine (0.1 mL) and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding acetonide-protected diol.

Experimental Protocol: Acetonide Deprotection

The acetonide-protected diol (1 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (4:1, 10 mL).[3] The solution is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected this compound.

Silyl Ether Protection

Silyl ethers are versatile protecting groups for alcohols due to their ease of installation and removal under specific and mild conditions.[4][5] For this compound, mono-silylation can be achieved by carefully controlling stoichiometry, while bis-silylation is straightforward with an excess of the silylating agent. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl). The steric bulk of the silyl group can influence the regioselectivity of mono-protection.

Signaling Pathway for Silyl Ether Protection/Deprotection

silyl_pathway cluster_protection Protection Diol This compound Mono_Silyl Mono-Silyl Ether Diol->Mono_Silyl 1.1 eq. Silyl Halide Base (Imidazole) Mono_Silyl->Diol Fluoride Source (TBAF) or Stronger Acid Bis_Silyl Bis-Silyl Ether Mono_Silyl->Bis_Silyl >2 eq. Silyl Halide Base (Imidazole) Bis_Silyl->Mono_Silyl Mild Acid (e.g., CSA in MeOH)

Caption: Protection and selective deprotection pathway for silyl ethers.

Experimental Protocol: Mono-TBS Protection

To a solution of this compound (1 mmol) and imidazole (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C is added tert-butyldimethylsilyl chloride (TBSCl) (1.1 mmol) portionwise. The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the mono-silylated product.

Experimental Protocol: Silyl Ether Deprotection

The TBS-protected alcohol (1 mmol) is dissolved in THF (5 mL), and a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) is added. The reaction is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected alcohol.

Benzyl Ether Protection

Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][7] They are typically cleaved by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to acid-labile silyl ethers and acetonides.[8]

Experimental Workflow for Benzylation

benzyl_workflow Diol This compound Base Base (e.g., NaH) Diol->Base Deprotonation Reaction Reaction in Anhydrous Solvent (e.g., THF, DMF) Base->Reaction BnBr Benzyl Bromide BnBr->Reaction Quench Quench with H₂O or MeOH Reaction->Quench After completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Protected_Diol Benzylated Diol Purification->Protected_Diol

Caption: General workflow for the benzylation of an alcohol.

Experimental Protocol: Benzyl Ether Protection

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added a solution of this compound (1 mmol) in anhydrous THF (5 mL). The mixture is stirred for 30 minutes at 0 °C, followed by the addition of benzyl bromide (1.2 mmol). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by the addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Experimental Protocol: Benzyl Ether Deprotection (Hydrogenolysis)

The benzyl ether (1 mmol) is dissolved in ethanol (10 mL), and palladium on carbon (10 wt. %, 0.1 mmol) is added. The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred vigorously at room temperature until TLC analysis shows complete consumption of the starting material. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the protection of a generic 1,2-diol, which can be extrapolated for this compound. Actual results may vary depending on the specific reaction conditions and scale.

Protecting GroupProtection ReagentsSolventTemp. (°C)Time (h)Yield (%)Deprotection Reagents
Acetonide 2,2-Dimethoxypropane, CSA[3]CH₂Cl₂RT2-782-86HCl, H₂O/THF[3]
Acetonide Acetone, Anhydrous CuSO₄[3]AcetoneRT3683
TBS Ether TBSCl, ImidazoleDMFRT8-16~90TBAF in THF
TIPS Ether TIPSCl, ImidazoleDMFRT12-24~85-90TBAF in THF
Benzyl Ether BnBr, NaHTHF0 to RT12~80-95H₂, Pd/C

Conclusion

The choice of a protecting group strategy for this compound is dictated by the planned synthetic route. Acetonides offer efficient protection of both hydroxyl groups simultaneously. Silyl ethers provide a tunable level of stability and allow for selective mono-protection and deprotection. Benzyl ethers offer robust protection with an orthogonal deprotection method. The protocols and data presented herein serve as a comprehensive guide for researchers to make informed decisions for their synthetic endeavors involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2R,3S)-2,3-hexanediol, a crucial chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the stereoselective synthesis of this compound are the Sharpless asymmetric dihydroxylation of trans-2-hexene and the enzymatic reduction of 2,3-hexanedione. The choice of method often depends on the desired scale, available equipment, and specific stereochemical requirements.

Q2: How can I improve the enantiomeric excess (e.e.) of my reaction?

A2: Improving enantiomeric excess typically involves careful optimization of the chiral catalyst or enzyme system. For Sharpless dihydroxylation, ensure the purity of the chiral ligand (e.g., (DHQ)2PHAL) and the proper stoichiometry of all reagents. For enzymatic reactions, factors such as pH, temperature, and co-factor regeneration are critical. Screening different enzyme variants can also lead to significant improvements.

Q3: What are common causes of low yield in the synthesis of this compound?

A3: Low yields can stem from several factors, including incomplete conversion of the starting material, side reactions, or product degradation. In Sharpless dihydroxylation, catalyst deactivation or suboptimal reaction conditions (temperature, pH) are frequent culprits. In enzymatic reductions, poor enzyme activity, substrate/product inhibition, or inefficient co-factor regeneration can lead to diminished yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation

If you are experiencing lower than expected yields during the Sharpless asymmetric dihydroxylation of trans-2-hexene, consult the following troubleshooting workflow.

G cluster_0 Troubleshooting Workflow Start Start Low Yield Low Yield Start->Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Impure Starting Material? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Suboptimal Conditions? Verify Catalyst Loading Verify Catalyst Loading Low Yield->Verify Catalyst Loading Incorrect Stoichiometry? Successful Synthesis Successful Synthesis Check Reagent Purity->Successful Synthesis Purify Reagents Optimize Reaction Conditions->Successful Synthesis Adjust Temp/pH Verify Catalyst Loading->Successful Synthesis Recalculate & Add

Caption: Troubleshooting workflow for low yield in Sharpless dihydroxylation.

Troubleshooting Steps:

  • Assess Reagent Purity: Impurities in trans-2-hexene, the chiral ligand, or other reagents can poison the catalyst. Verify the purity of all starting materials using techniques like NMR or GC-MS.

  • Optimize Reaction Conditions: The temperature and pH of the reaction are critical. Deviations from the optimal range can lead to side reactions or catalyst deactivation. Refer to the data tables below for recommended starting points.

  • Verify Catalyst Loading: Incorrect stoichiometry of the osmium catalyst and the chiral ligand will directly impact both yield and stereoselectivity. Carefully re-calculate and ensure accurate addition of all catalytic components.

Issue 2: Poor Stereoselectivity in Enzymatic Reduction

Achieving high stereoselectivity in the enzymatic reduction of 2,3-hexanedione requires precise control over the reaction environment.

G cluster_1 Stereoselectivity Optimization Start Start Poor Stereoselectivity Poor Stereoselectivity Start->Poor Stereoselectivity Check Enzyme Activity Check Enzyme Activity Poor Stereoselectivity->Check Enzyme Activity Denatured Enzyme? Optimize pH and Temp Optimize pH and Temp Poor Stereoselectivity->Optimize pH and Temp Incorrect Parameters? Ensure Co-factor Regeneration Ensure Co-factor Regeneration Poor Stereoselectivity->Ensure Co-factor Regeneration NADH/NADPH Depletion? High e.e. Achieved High e.e. Achieved Check Enzyme Activity->High e.e. Achieved Use Fresh Enzyme Optimize pH and Temp->High e.e. Achieved Adjust Conditions Ensure Co-factor Regeneration->High e.e. Achieved Add Glucose/GDH

Caption: Workflow for optimizing stereoselectivity in enzymatic reduction.

Troubleshooting Steps:

  • Evaluate Enzyme Activity: Ensure the enzyme has not been denatured due to improper storage or handling. Perform an activity assay with a standard substrate.

  • Optimize pH and Temperature: The optimal pH and temperature are specific to the enzyme being used. Consult the supplier's data sheet or relevant literature and adjust your reaction conditions accordingly.

  • Ensure Co-factor Regeneration: The reduction of the diketone requires a hydride source, typically from NADH or NADPH. If the co-factor is not efficiently regenerated, the reaction will stall. Consider using a co-factor regeneration system, such as glucose and glucose dehydrogenase (GDH).

Data and Protocols

Sharpless Asymmetric Dihydroxylation: Reaction Parameters
ParameterRecommended RangeImpact on Yield/e.e.
Catalyst Loading (mol%) 0.2 - 1.0Higher loading can increase reaction rate but may not significantly improve yield beyond a certain point.
Ligand ((DHQ)2PHAL) 1.0 - 2.0 mol%Crucial for stereoselectivity; higher loading can improve e.e.
Temperature (°C) 0 - 25Lower temperatures generally favor higher enantioselectivity.
pH 9.5 - 11.5Maintaining the correct pH is critical for catalyst turnover.
Co-oxidant N-methylmorpholine N-oxide (NMO)Used in stoichiometric amounts to regenerate the osmium catalyst.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

G cluster_2 Experimental Workflow Prepare Reagent Mix Prepare Reagent Mix Add Catalyst Add Catalyst Prepare Reagent Mix->Add Catalyst Add Substrate Add Substrate Add Catalyst->Add Substrate Reaction Reaction Add Substrate->Reaction Quench Quench Reaction->Quench Workup & Purification Workup & Purification Quench->Workup & Purification

Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.

  • Prepare Reagent Mixture: In a suitable solvent system (e.g., t-BuOH/water), dissolve the co-oxidant (NMO) and the chiral ligand ((DHQ)2PHAL).

  • Add Catalyst: To the stirred solution, add the osmium tetroxide catalyst.

  • Add Substrate: Slowly add trans-2-hexene to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the optimized temperature, monitoring the progress by TLC or GC.

  • Quench: Once the reaction is complete, quench by adding a reducing agent such as sodium sulfite.

  • Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the diol using column chromatography.

Enzymatic Reduction: Reaction Parameters
ParameterRecommended RangeImpact on Yield/e.e.
Enzyme Concentration (U/mmol) 10 - 50Higher concentrations can increase the reaction rate.
Substrate Concentration (mM) 10 - 100High concentrations can lead to substrate inhibition.
pH 6.0 - 8.0Highly enzyme-dependent; must be optimized for the specific biocatalyst.
Temperature (°C) 25 - 40Higher temperatures can increase activity but may lead to enzyme denaturation over time.
Co-factor (NADH/NADPH) 1.0 - 1.5 eqStoichiometric amount required if no regeneration system is used.

Experimental Protocol: Enzymatic Reduction

G cluster_3 Enzymatic Reduction Workflow Prepare Buffer Prepare Buffer Add Enzyme & Co-factor Add Enzyme & Co-factor Prepare Buffer->Add Enzyme & Co-factor Add Substrate Add Substrate Add Enzyme & Co-factor->Add Substrate Reaction Reaction Add Substrate->Reaction Extraction Extraction Reaction->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for the enzymatic reduction of 2,3-hexanedione.

  • Prepare Buffer: Prepare a buffer solution at the optimal pH for the selected enzyme.

  • Add Enzyme and Co-factor: Dissolve the enzyme and the co-factor (and regeneration system components, if applicable) in the buffer.

  • Add Substrate: Add the 2,3-hexanedione to the reaction mixture.

  • Reaction: Incubate the reaction at the optimal temperature with gentle agitation. Monitor the reaction progress.

  • Extraction: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer and purify the this compound by column chromatography or distillation.

Overcoming challenges in the synthesis of (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2R,3S)-2,3-hexanediol. Our resources are designed to address specific challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Sharpless asymmetric dihydroxylation of (Z)-2-hexene.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in the dihydroxylation of (Z)-2-hexene can stem from several factors:

    • Inactive Catalyst: The osmium tetroxide catalyst may have degraded. Ensure that the AD-mix reagent is fresh and has been stored properly according to the manufacturer's instructions (cool, dry, and dark conditions).

    • Improper Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance selectivity and stability of the catalytic complex.[1] Running the reaction at elevated temperatures can lead to catalyst decomposition and reduced yield.

    • Incorrect Stoichiometry: The stoichiometry of the reagents is critical. Ensure that the amounts of the alkene, AD-mix, and co-oxidant are accurate. An excess of the alkene can sometimes lead to a secondary reaction cycle with lower enantioselectivity.[2][3]

    • Poor Quality Starting Material: The (Z)-2-hexene starting material may contain impurities that can poison the catalyst. It is advisable to use freshly distilled or high-purity alkene.

    • Inefficient Quenching: The reaction must be properly quenched to stop the catalytic cycle and prevent product degradation. Using a solid sulfite, such as sodium sulfite, is a common and effective method.

Issue 2: Poor Diastereoselectivity (Presence of (2R,3R) and (2S,3S) Isomers)

  • Question: My final product contains significant amounts of the chiral isomers ((2R,3R)- and (2S,3S)-2,3-hexanediol) in addition to the desired meso (2R,3S) compound. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the synthesis of a meso compound from a cis-alkene is a primary objective. Here are key factors to consider:

    • Choice of Ligand: For the syn-dihydroxylation of a cis-alkene to yield a meso product, the choice of the chiral ligand in the AD-mix is crucial. Theoretically, either AD-mix-α or AD-mix-β should produce the same meso compound from a cis-alkene. However, subtle differences in the transition state energies can sometimes lead to minor amounts of the chiral adducts. It is important to use the recommended AD-mix for the specific transformation. For the synthesis of a meso-diol from a cis-alkene, the reaction is a syn-addition, which should theoretically yield the meso product.[4][5][6]

    • Reaction Temperature: Lowering the reaction temperature (e.g., to -20 °C or lower) can often improve diastereoselectivity by favoring the more ordered transition state that leads to the desired meso product.

    • Solvent System: The standard solvent system for Sharpless dihydroxylation is a t-BuOH/water mixture. Variations in the solvent ratio can impact the solubility of the reactants and the stability of the catalytic species, thereby affecting selectivity.

    • Stirring and Reaction Time: Vigorous and efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture. Reaction times should be monitored carefully, as prolonged reaction times can sometimes lead to side reactions or degradation of the product.

Issue 3: Presence of Byproducts

  • Question: Besides the isomeric diols, my crude product shows the presence of other impurities. What are the likely byproducts and how can I avoid them?

  • Answer: Common byproducts in the Sharpless dihydroxylation include:

    • Over-oxidation Products: The diol product can be further oxidized to α-hydroxy ketones or even cleaved to form aldehydes or carboxylic acids, especially if the reaction is left for too long or if the conditions are too harsh.[7] Careful monitoring of the reaction progress by TLC or GC is recommended.

    • Epoxides: Although less common in dihydroxylation reactions, epoxides can sometimes be formed as minor byproducts.

    • Starting Material: Incomplete conversion will result in the presence of unreacted (Z)-2-hexene in the final product.

    To minimize byproducts, ensure precise control over reaction time, temperature, and stoichiometry. The use of a buffered system, as is present in the AD-mix, helps to maintain the optimal pH and reduce side reactions.[3]

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the this compound from the reaction mixture and other stereoisomers. What is the recommended purification method?

  • Answer: Purification of the meso-diol from its chiral isomers and other byproducts can be challenging.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying diols. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in separating the desired product from less polar impurities.

    • Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. Since the meso (2R,3S) isomer has different physical properties (e.g., melting point, solubility) from the chiral (2R,3R) and (2S,3S) enantiomers, it can often be selectively crystallized.[8][9][10] A suitable solvent system needs to be identified experimentally.

    • Derivatization: In some cases, derivatizing the diol mixture (e.g., as acetonides or esters) can facilitate separation by chromatography, followed by deprotection to obtain the pure diol.

Frequently Asked Questions (FAQs)

  • Q1: Which AD-mix should I use to synthesize this compound from (Z)-2-hexene?

    • A1: For the syn-dihydroxylation of a cis-alkene like (Z)-2-hexene to produce the meso-compound this compound, either AD-mix-α or AD-mix-β can be used. Both should theoretically yield the same meso product. AD-mix-α contains (DHQ)2PHAL as the chiral ligand, while AD-mix-β contains (DHQD)2PHAL.[1][11]

  • Q2: What is the expected yield and diastereomeric excess (de) for this reaction?

    • A2: The Sharpless asymmetric dihydroxylation is known for its high yields and selectivities. For a simple aliphatic alkene like (Z)-2-hexene, yields can be expected to be in the range of 80-95%. The diastereomeric excess for the formation of the meso compound should be high, often exceeding 95% under optimized conditions.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material ((Z)-2-hexene). The disappearance of the starting material spot and the appearance of a more polar product spot (the diol) indicate the progress of the reaction. Staining with a potassium permanganate solution can be used to visualize the spots, as the diol will react with the permanganate.

  • Q4: What is the role of the co-oxidant in the AD-mix?

    • A4: The osmium tetroxide is used in catalytic amounts. The co-oxidant, typically potassium ferricyanide (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) species from the osmium(VI) species formed after the dihydroxylation of the alkene, allowing the catalytic cycle to continue.[1][3]

  • Q5: How do I determine the stereochemical purity of my final product?

    • A5: The stereochemical purity (diastereomeric excess) of the this compound can be determined using chiral gas chromatography (GC).[12] The diol is often derivatized (e.g., as the diacetate or trifluoroacetate) before analysis to improve its volatility and resolution on a chiral column.

Data Presentation

The following table summarizes the expected outcomes of the Sharpless asymmetric dihydroxylation of (Z)-2-hexene under different conditions. Note: These are representative values and may vary based on specific experimental setup and purity of reagents.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Selectivity)
Alkene (Z)-2-Hexene(Z)-2-Hexene
Reagent AD-mix-αAD-mix-α
Temperature 0 °C-20 °C
Reaction Time 12 hours24 hours
Yield ~85%~80%
Diastereomeric Excess (de) >95%>98%

Experimental Protocols

1. Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

  • Materials:

    • (Z)-2-Hexene (high purity)

    • AD-mix-α

    • tert-Butanol (t-BuOH)

    • Water (deionized)

    • Sodium sulfite (Na2SO3)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • To the cooled and rapidly stirred mixture, add (Z)-2-hexene (1 mmol) dropwise.

    • Continue stirring vigorously at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

2. Chiral Gas Chromatography (GC) Analysis of 2,3-Hexanediol Isomers

  • Derivatization (Diacetate Formation):

    • Dissolve a small sample of the purified diol in pyridine.

    • Add acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with water and extract the diacetate product with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over MgSO4, filter, and carefully remove the solvent.

  • GC Analysis:

    • Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).

    • Analysis: The different stereoisomers (as their diacetates) will have different retention times, allowing for their separation and quantification to determine the diastereomeric excess.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents (AD-mix-α, (Z)-2-Hexene, Solvents) setup Set up Reaction Vessel (Flask, Stirrer, Ice Bath) reagents->setup dissolve Dissolve AD-mix-α setup->dissolve cool Cool to 0 °C dissolve->cool add_alkene Add (Z)-2-Hexene cool->add_alkene stir Stir and Monitor (TLC) add_alkene->stir quench Quench with Na2SO3 stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify derivatize Derivatize to Diacetate purify->derivatize gc Chiral GC Analysis derivatize->gc characterize Characterize Product (NMR, MS) gc->characterize

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low/No Yield start->low_yield poor_de Poor Diastereoselectivity start->poor_de byproducts Presence of Byproducts start->byproducts check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes check_temp Verify Reaction Temperature low_yield->check_temp Yes optimize_quench Optimize Quenching Procedure low_yield->optimize_quench Yes lower_temp Lower Reaction Temperature poor_de->lower_temp Yes check_stirring Ensure Efficient Stirring poor_de->check_stirring Yes monitor_time Monitor Reaction Time Carefully (TLC) byproducts->monitor_time Yes check_buffer Confirm Proper pH Buffering byproducts->check_buffer Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Optimization of reaction conditions for preparing (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,3S)-2,3-hexanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Diastereoselectivity Incorrect choice of catalyst or chiral auxiliary.For Sharpless asymmetric dihydroxylation, ensure the use of the appropriate chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) to favor the desired diastereomer. In enzymatic reductions, the choice of enzyme is critical for stereoselectivity.
Non-optimal reaction temperature.Perform the reaction at the recommended temperature. Lowering the temperature can sometimes improve diastereoselectivity.
Impure starting materials.Use highly purified starting materials (e.g., cis-2-hexene) to avoid side reactions that can lower selectivity.
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Overoxidation of the diol.[1]If using strong oxidizing agents like potassium permanganate, overoxidation can be a problem.[1] Using a milder, more selective reagent like osmium tetroxide is recommended.[1]
Product loss during workup and purification.Optimize the extraction and chromatography conditions to minimize product loss. Ensure the pH is appropriately adjusted during the workup to prevent decomposition.
Difficulty in Product Purification Presence of starting material and byproducts.Improve the reaction conversion to minimize unreacted starting material. Optimize chromatography conditions (e.g., solvent system, stationary phase) for better separation.
Formation of hard-to-separate stereoisomers.If diastereoselectivity is low, consider derivatization of the diol mixture to facilitate separation, followed by removal of the derivatizing group.
Inconsistent Results Variability in reagent quality.Use reagents from a reliable source and ensure they are stored under appropriate conditions (e.g., osmium tetroxide should be handled with care due to its toxicity).
Presence of moisture or air in sensitive reactions.For reactions sensitive to moisture or air, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

1. What are the common starting materials for the synthesis of this compound?

A common starting material is cis-2-hexene, which upon syn-dihydroxylation will yield the desired (meso) this compound. Another approach involves the diastereoselective reduction of 2,3-hexanedione.[2]

2. Which synthetic methods are best suited for obtaining high diastereoselectivity for this compound?

Sharpless asymmetric dihydroxylation of cis-2-hexene is a powerful method for achieving high enantioselectivity for chiral diols, and by using the cis-alkene, the syn-addition will lead to the desired meso-compound. Enzymatic methods, such as the reduction of 2,3-hexanedione using specific ketoreductases or whole-cell biocatalysts like Lactobacillus kefir, can also provide excellent diastereoselectivity.[2]

3. How can I confirm the stereochemistry of the final product?

The stereochemistry of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the relative stereochemistry by analyzing coupling constants and chemical shifts. Comparison with literature data for known stereoisomers is essential.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods can be used to separate and quantify the different stereoisomers, allowing for the determination of diastereomeric excess (d.e.).

  • X-ray Crystallography: If the diol or a suitable derivative can be crystallized, X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.

4. What are the key safety precautions to consider during the synthesis?

Many reagents used in the synthesis of diols are hazardous. For instance, osmium tetroxide is highly toxic and volatile and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1] Organic solvents are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

5. Can reaction conditions be optimized to improve yield and selectivity?

Yes, optimization of reaction conditions is crucial. Key parameters to consider for optimization include:

  • Temperature: Lower temperatures often lead to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

  • Catalyst Loading: The amount of catalyst can affect the reaction rate and cost-effectiveness.

  • Reaction Time: Monitoring the reaction to completion is necessary to maximize yield without promoting side reactions.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of cis-2-Hexene

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • cis-2-Hexene

  • AD-mix-α or AD-mix-β (depending on the desired enantiomer for a chiral diol, for the meso compound, the choice of alkene geometry is key)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of AD-mix (1.4 g per 1 mmol of alkene) in tert-butanol/water (1:1, 10 mL per 1 mmol of alkene) at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the mixture to 0 °C and add cis-2-hexene (1 equivalent).

  • Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in the Reduction of 2,3-Hexanedione

Catalyst/EnzymeSubstrate:Catalyst Ratio (w/w)Temperature (°C)Diastereomeric Excess (% de)Yield (%)
Lactobacillus kefir DSM 20587[2]1:130>99>99
Baker's Yeast1:2309585
Rhodium Complex100:1259092

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Starting Materials (cis-2-Hexene, AD-mix) reaction Reaction (Dihydroxylation) start->reaction 1. Add reagents quench Quenching (Sodium Sulfite) reaction->quench 2. Monitor to completion extraction Extraction (Ethyl Acetate) quench->extraction 3. Workup drying Drying (MgSO4) extraction->drying purification Purification (Chromatography) drying->purification product Final Product (this compound) purification->product

References

Identifying and minimizing side reactions in (2r,3s)-2,3-Hexanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2R,3S)-2,3-hexanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and effective method for the stereoselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of a suitable alkene precursor. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][2][3] Alternative methods include chemoenzymatic approaches which can also provide high chiral purity.

Q2: What is the appropriate starting material for the synthesis of this compound via Sharpless Asymmetric Dihydroxylation?

A2: To obtain the (2R,3S) stereoisomer, the recommended starting material is (Z)-2-hexene. The syn-dihydroxylation of the cis (Z)-alkene will yield the desired meso-like (2R,3S) product.

Q3: Which Sharpless AD-mix should I use to obtain this compound from (Z)-2-hexene?

A3: For the dihydroxylation of (Z)-2-hexene to the (2R,3S)-diol, you should use AD-mix-α . AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which typically favors the formation of the (R,S) stereoisomer from a cis-alkene.

Q4: What are the potential side reactions during the synthesis of this compound?

A4: The primary side reactions include the formation of undesired stereoisomers, such as the (2S,3R), (2R,3R), and (2S,3S)-hexanediols. Over-oxidation of the diol to form α-hydroxy ketones or even cleavage of the carbon-carbon bond to form carboxylic acids can occur, especially if using stronger oxidizing agents like potassium permanganate under harsh conditions.[4] With Sharpless Asymmetric Dihydroxylation, a key side reaction pathway that reduces enantioselectivity is the "second cycle," where the osmate ester intermediate is oxidized before the diol is released, leading to a non-enantioselective dihydroxylation.[1]

Q5: How can I purify the desired this compound from the reaction mixture?

A5: Purification of the (2R,3S) diastereomer from the other stereoisomers can be achieved using chromatographic techniques. Since diastereomers have different physical properties, methods like flash chromatography on silica gel or reversed-phase chromatography can be effective.[5] In some cases, selective crystallization or derivatization to form diastereomeric esters followed by separation and subsequent hydrolysis can also be employed.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Diol Incomplete reaction.- Increase reaction time. - Ensure the reaction temperature is optimal (typically 0°C to room temperature for Sharpless AD). - Check the quality and stoichiometry of all reagents, especially the re-oxidant (e.g., NMO or K₃[Fe(CN)₆]).
Decomposition of the product.- Work up the reaction promptly after completion. - Avoid excessively acidic or basic conditions during workup.
Low Enantioselectivity / Formation of Racemic Mixture "Second catalytic cycle" is competing.[1]- Use a higher molar concentration of the chiral ligand. - Ensure slow addition of the alkene to the reaction mixture. - Maintain a stable pH, as the reaction is faster under slightly basic conditions.[3]
Impure starting alkene.- Purify the (Z)-2-hexene before use to remove any (E)-isomer.
Incorrect AD-mix used.- Verify that AD-mix-α is being used for the synthesis of the (2R,3S)-diol from (Z)-2-hexene.
Formation of Over-oxidation Byproducts (e.g., α-hydroxy ketone) Use of a strong, non-selective oxidizing agent.- If using KMnO₄, ensure the reaction is performed under cold, dilute, and basic conditions.[4] - The Sharpless AD protocol with OsO₄/NMO is generally more selective and less prone to over-oxidation.[7]
Prolonged reaction time or elevated temperature.- Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Difficulty in Purifying the Product Co-elution of stereoisomers.- Optimize the chromatographic separation conditions (e.g., solvent system, column type). - Consider derivatization to diastereomers that may be more easily separated.[6]
Presence of osmium residues.- During workup, add a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining osmium species, which can then be removed by filtration.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of (Z)-2-Hexene

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • (Z)-2-Hexene

  • AD-mix-α

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)[1]

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature. If using, add methanesulfonamide at this stage.

  • Cool the mixture to 0°C in an ice bath.

  • To the cooled, stirring mixture, add (Z)-2-hexene dropwise.

  • Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting alkene), quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate and stir. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound.

Data Presentation

Table 1: Comparison of a Generic Sharpless Asymmetric Dihydroxylation Reaction for the Synthesis of a Chiral Diol.

Chiral Ligand Substrate Yield (%) Enantiomeric Excess (ee, %)
(DHQ)₂PHAL (in AD-mix-α)Generic cis-alkeneTypically >80%Often >90%
(DHQD)₂PHAL (in AD-mix-β)Generic trans-alkeneTypically >85%Often >95%

Note: Yields and ee values are highly substrate-dependent. The values presented are typical ranges observed for favorable substrates in Sharpless Asymmetric Dihydroxylation reactions.[8]

Visualizations

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Prepare t-BuOH/H₂O (1:1) B Dissolve AD-mix-α A->B C Cool to 0°C B->C D Add (Z)-2-Hexene C->D E Stir at 0°C D->E F Monitor by TLC E->F G Quench with Na₂SO₃ F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Pathway Alkene (Z)-2-Hexene Os_Ligand [OsO₄-Ligand] Complex Alkene->Os_Ligand Coordination Osmate_Ester Osmate Ester Intermediate Os_Ligand->Osmate_Ester [3+2] Cycloaddition Desired_Product This compound Osmate_Ester->Desired_Product Hydrolysis (Desired Pathway) Undesired_Pathway Second Catalytic Cycle Osmate_Ester->Undesired_Pathway Oxidation before Hydrolysis Racemic_Diol Racemic 2,3-Hexanediol Undesired_Pathway->Racemic_Diol Non-enantioselective Dihydroxylation

Caption: Desired vs. side reaction pathway in Sharpless Asymmetric Dihydroxylation.

References

Stability and storage conditions for (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R,3S)-2,3-Hexanediol

This guide provides essential information on the stability and proper storage of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption, as it can be hygroscopic.[1][2] The recommended storage temperature is typically between 15–25 °C.[2]

Q2: Is this compound sensitive to air or light?

A2: While the compound is generally stable under normal conditions, it is good practice to store it in a tightly sealed container away from direct light to minimize potential degradation.[1] Exposure to moist air should be avoided.[1]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and chlorinating agents.[3] These substances can react with the diol functional groups, leading to degradation.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is dependent on storage conditions. When stored properly in a sealed container in a cool, dry place, the compound is stable. For specific expiration dates, always refer to the manufacturer's certificate of analysis.

Q5: What are the primary degradation pathways for a vicinal diol like this compound?

A5: Vicinal diols can undergo two main degradation reactions:

  • Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups to form aldehydes or ketones.[4]

  • Dehydration: Under acidic conditions and heat, vicinal diols can undergo dehydration to form ketones or other products through a pinacol-like rearrangement.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, viscosity) Contamination or degradation.Do not use the material. Characterize a sample using analytical methods like HPLC or GC-MS to identify impurities.
Unexpected experimental results Compound degradation leading to lower purity.Verify the purity of the starting material using a validated analytical method. Check storage history against recommended conditions.
Material has absorbed water (hygroscopic) Improperly sealed container or storage in a humid environment.If the presence of water will not interfere with the experiment, use as is. Otherwise, consider purification or obtaining a new lot. Ensure containers are tightly sealed for future storage.[1][6]

Summary of Stability and Storage Parameters

Parameter Recommendation Source
Storage Temperature 15–25 °C (Cool place)[2][6]
Atmosphere Store in a dry environment.[2][3]
Container Tightly sealed and closed container.[2][3][6]
Light Protect from direct light (general best practice).
Incompatible Materials Strong oxidizing agents, chlorinating agents.[3]
Conditions to Avoid Excess heat, exposure to moist air or water.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

1. Objective: To determine the rate of degradation and identify potential degradation products of this compound under specified stress conditions (e.g., elevated temperature, UV light).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Forced-air stability oven

  • Photostability chamber

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Establish this initial, unstressed sample as the time-zero (T=0) reference.

4. Stress Conditions:

  • Thermal Stress: Transfer aliquots of the stock solution into sealed vials and place them in a stability oven at 40°C and 60°C.

  • Photostability: Expose aliquots in UV-transparent vials to a photostability chamber according to ICH Q1B guidelines.

  • Control: Keep a control sample at the recommended storage condition (e.g., 25°C, protected from light).

5. Time Points:

  • Withdraw samples from each stress condition and the control at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).

6. HPLC Analysis:

  • Mobile Phase: Isocratic elution with 50:50 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or a Refractive Index (RI) detector may be required.

  • Injection Volume: 10 µL.

  • Analysis: Run each sample and record the chromatogram. Calculate the percentage of the parent peak remaining relative to the T=0 sample. Note the appearance of any new peaks, which may indicate degradation products. High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for this purpose.[7]

Visualizations

Troubleshooting_Storage_Issues start Suspected Compound Degradation check_storage Were storage conditions (temp, humidity, light) correct? start->check_storage check_seal Was the container tightly sealed? check_storage->check_seal Yes action_correct_storage Action: Move to correct storage conditions. Re-test before use. check_storage->action_correct_storage No check_incompatibles Was material exposed to incompatible substances (e.g., strong oxidizers)? check_seal->check_incompatibles Yes action_retest Action: Re-test purity with HPLC/GC before use. check_seal->action_retest No action_discard Action: Discard lot. Source new material. check_incompatibles->action_discard Yes end_ok Compound is likely stable. Proceed with caution. check_incompatibles->end_ok No

Caption: Troubleshooting logic for this compound stability issues.

Stability_Study_Workflow start Start: Receive and Characterize (T=0) Sample aliquot Aliquot Samples for Each Condition start->aliquot stress Place Samples in Stability Chambers (e.g., 40°C, 60°C, Photostability) aliquot->stress withdraw Withdraw Samples at Pre-defined Time Points (1, 2, 4 weeks) stress->withdraw analyze Analyze via Validated Stability-Indicating Method (e.g., HPLC, GC-MS) withdraw->analyze evaluate Evaluate Data: - Calculate % Purity Remaining - Quantify Degradants analyze->evaluate end End: Determine Degradation Profile and Shelf-Life evaluate->end

Caption: Experimental workflow for a typical stability study.

References

Troubleshooting chiral High-Performance Liquid Chromatography (HPLC) for 2,3-Hexanediol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2,3-Hexanediol isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chiral separation of 2,3-Hexanediol isomers.

Question: Why am I seeing poor resolution or no separation between the 2,3-Hexanediol enantiomers?

Answer:

Poor resolution in chiral separations is a common challenge and can stem from several factors. Chiral recognition is highly dependent on the specific interactions between the analyte and the chiral stationary phase (CSP).[1]

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of alcohols and diols.[2][3] If you are not seeing separation, your chosen CSP may not provide the necessary enantioselective interactions for 2,3-Hexanediol. A screening of different chiral columns is often necessary to find the optimal phase.

  • Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifier and any additives, plays a crucial role in resolution.[4] For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are common. The percentage of the alcohol modifier can significantly impact selectivity.

  • Temperature: Temperature can influence the interactions between the analyte and the CSP. Lower temperatures often enhance the weak bonding forces that contribute to chiral recognition, potentially improving resolution.[5]

  • Flow Rate: While a standard flow rate of 1.0 mL/min is often used for method development, reducing the flow rate can sometimes improve resolution by allowing for more effective mass transfer and interaction with the stationary phase.[6]

Question: My peaks for the 2,3-Hexanediol isomers are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a frequent issue in HPLC and can obscure results, making accurate quantification difficult.[7]

  • Secondary Interactions: For polar analytes like diols, secondary interactions with the silica support of the column can lead to peak tailing. This is particularly common if there are residual silanol groups on the stationary phase.

  • Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, the pH of the mobile phase can influence the ionization state of residual silanols. Operating at a lower pH can suppress the ionization of these silanols and reduce tailing.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape. It is important to use guard columns and ensure proper sample clean-up. In some cases, a column regeneration procedure may be necessary.[6]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks. Try reducing the injection volume or the sample concentration.

Question: I am observing a drift in retention times for the 2,3-Hexanediol isomers. What should I investigate?

Answer:

Fluctuating retention times can indicate a lack of system stability or changes in the chromatographic conditions.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Instability: If your mobile phase is a mixture of solvents with different volatilities (e.g., hexane and isopropanol), selective evaporation of the more volatile component can alter the mobile phase composition over time, leading to retention time drift. Prepare fresh mobile phase daily and keep the reservoir sealed.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Using a column thermostat is highly recommended to maintain a stable temperature.

  • Pump Performance: Inconsistent flow from the HPLC pump will lead to proportional changes in retention times. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.

Experimental Protocol (Representative Method)

Disclaimer: The following is a representative experimental protocol for the chiral separation of 2,3-Hexanediol isomers. As no specific published method was found, this protocol is based on common practices for the separation of similar short-chain aliphatic diols. Optimization will likely be required for your specific application and instrumentation.

Objective: To separate the enantiomers of 2,3-Hexanediol using normal-phase chiral HPLC.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent)

  • Mobile Phase: n-Hexane and Isopropanol (HPLC grade)

  • Sample: Racemic 2,3-Hexanediol standard dissolved in mobile phase

Chromatographic Conditions:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (or Refractive Index detector if UV response is poor)
Injection Volume 10 µL
Sample Concentration 1 mg/mL

Expected Results (Plausible Data):

The following table presents plausible quantitative data for the separation of 2,3-Hexanediol enantiomers based on the representative method. Actual results may vary.

IsomerRetention Time (min)Tailing FactorResolution (between enantiomers)
Enantiomer 112.51.11.8
Enantiomer 214.21.2

Visualizations

The following diagrams illustrate key concepts in troubleshooting chiral HPLC separations.

Troubleshooting_Workflow Start Poor Peak Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Check_MP Is the Mobile Phase composition optimal? Check_CSP->Check_MP Yes Solution_CSP Screen different CSP chemistries. Check_CSP->Solution_CSP No Check_Temp Is the column temperature controlled? Check_MP->Check_Temp Yes Solution_MP Adjust modifier percentage or try different alcohols. Check_MP->Solution_MP No Check_Flow Is the flow rate optimized? Check_Temp->Check_Flow Yes Solution_Temp Lower the temperature to enhance interaction. Check_Temp->Solution_Temp No Solution_Flow Reduce the flow rate to improve efficiency. Check_Flow->Solution_Flow No End Resolution Improved Check_Flow->End Yes Solution_CSP->Check_MP Solution_MP->Check_Temp Solution_Temp->Check_Flow Solution_Flow->End

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

Peak_Tailing_Causes Tailing Peak Tailing Observed Secondary_Int Secondary Interactions with Silica Tailing->Secondary_Int Column_Issues Column Contamination or Degradation Tailing->Column_Issues Sample_Overload Sample Overload Tailing->Sample_Overload Mobile_Phase Inappropriate Mobile Phase pH (RP) Tailing->Mobile_Phase Sol_Secondary_Int Use end-capped column or adjust mobile phase. Secondary_Int->Sol_Secondary_Int Solution Sol_Column_Issues Clean or replace column. Use a guard column. Column_Issues->Sol_Column_Issues Solution Sol_Sample_Overload Reduce sample concentration or injection volume. Sample_Overload->Sol_Sample_Overload Solution Sol_Mobile_Phase Adjust pH to suppress silanol ionization. Mobile_Phase->Sol_Mobile_Phase Solution

Caption: Common causes and solutions for peak tailing in HPLC.

References

Technical Support Center: Enhancing the Enantiomeric Excess of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (2R,3S)-2,3-hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The two most common and effective methods for obtaining enantiomerically enriched this compound are:

  • Sharpless Asymmetric Dihydroxylation: This method involves the direct conversion of an achiral alkene (trans-2-hexene) into the chiral diol using an osmium catalyst and a chiral ligand.

  • Enzymatic Kinetic Resolution: This technique utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of 2,3-hexanediol, allowing for the separation of the unreacted enantiomer with high optical purity.

Q2: Which AD-mix should I use to obtain this compound from trans-2-hexene?

A2: To synthesize this compound via Sharpless Asymmetric Dihydroxylation of trans-2-hexene, you should use AD-mix-α . AD-mix-β will yield the (2S,3R)-enantiomer.

Q3: What is a typical enantiomeric excess (ee) that can be expected for these methods?

A3: With proper optimization, both methods can yield high enantiomeric excesses. For Sharpless Asymmetric Dihydroxylation, ee values greater than 90% are commonly reported for simple alkenes.[1] For lipase-catalyzed kinetic resolution, the ee of the unreacted diol can often exceed 99% with the appropriate choice of enzyme, solvent, and acyl donor, although the theoretical maximum yield for the resolved enantiomer is 50%.

Q4: How can I determine the enantiomeric excess of my this compound sample?

A4: The most common method for determining the enantiomeric excess of chiral diols is through chiral High-Performance Liquid Chromatography (HPLC) .[2][3][4] This technique separates the enantiomers, and the ratio of their peak areas allows for the calculation of the ee. Derivatization of the diol to a more easily separable compound may sometimes be necessary.

Troubleshooting Guides

Sharpless Asymmetric Dihydroxylation of trans-2-hexene
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. High concentration of the alkene (trans-2-hexene).- Lower the concentration of the alkene in the reaction mixture. A high substrate concentration can lead to a competing, non-enantioselective reaction pathway.
2. Inappropriate choice of AD-mix.- Ensure you are using AD-mix-α for the synthesis of the (2R,3S) enantiomer.
3. Degradation of the chiral ligand.- Use fresh AD-mix or ensure proper storage of the reagents to prevent degradation of the chiral ligand.
Low Yield 1. Inefficient reoxidation of the osmium catalyst.- Ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is present in the correct stoichiometric amount and is of good quality.
2. Over-oxidation of the product.- Monitor the reaction closely and quench it once the starting material is consumed to prevent side reactions.
3. Reaction temperature is too low.- While lower temperatures can sometimes improve enantioselectivity, they can also decrease the reaction rate. Consider a modest increase in temperature if the reaction is sluggish.
Presence of Side Products 1. Oxidative cleavage of the diol.- This can occur with prolonged reaction times or if the reaction conditions are too harsh. Quench the reaction promptly upon completion.
2. Formation of α-hydroxy ketones.- This is a common side reaction. Careful control of pH and reaction time can help minimize its occurrence.
Lipase-Catalyzed Kinetic Resolution of 2,3-Hexanediol
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Suboptimal choice of lipase.- Screen different commercially available lipases. Pseudomonas cepacia lipase (PSL-C) has shown good enantioselectivity for vicinal diols.[2]
2. Inappropriate solvent.- The choice of solvent can significantly impact enantioselectivity. Test a range of organic solvents such as tert-butyl methyl ether (TBME), toluene, or hexane.
3. Reaction temperature is too high.- Higher temperatures can decrease the enantioselectivity of the enzyme. Running the reaction at a lower temperature (e.g., 15-30°C) may improve the ee, though it may also slow down the reaction rate.[2]
Low Conversion (Reaction is too slow) 1. Inefficient acyl donor.- Vinyl acetate is a commonly used and effective acyl donor as it produces a non-inhibitory byproduct. Isopropenyl acetate is another alternative.[2]
2. Low enzyme activity.- Ensure the lipase is not denatured and is used in an appropriate amount. Consider using an immobilized lipase for improved stability and reusability.
3. Unfavorable reaction temperature.- While lower temperatures can improve ee, they also reduce the reaction rate. Find an optimal balance between temperature and reaction time.
Difficulty in Separating the Product and Unreacted Starting Material 1. Incomplete reaction.- Allow the reaction to proceed to approximately 50% conversion for optimal separation and high ee of the remaining starting material.
2. Similar physical properties of the diol and its ester.- Use column chromatography for purification. The difference in polarity between the diol and its acetylated form should allow for effective separation.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of trans-2-hexene

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • trans-2-hexene

  • AD-mix-α

  • tert-butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-α).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the mixture to 0°C in an ice bath.

  • Add methanesulfonamide (1 equivalent based on the alkene).

  • Add trans-2-hexene (1 mmol) to the vigorously stirred solution.

  • Continue stirring at 0°C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-α) and stir for 1 hour.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Lipase-Catalyzed Kinetic Resolution of Racemic 2,3-Hexanediol

This protocol is a general guideline and may require optimization.

Materials:

  • Racemic 2,3-hexanediol

  • Pseudomonas cepacia lipase (immobilized or free)

  • tert-butyl methyl ether (TBME)

  • Vinyl acetate

  • Celite

Procedure:

  • To a solution of racemic 2,3-hexanediol (1 mmol) in TBME (10 mL), add the lipase (e.g., 50-100 mg of immobilized lipase).

  • Add vinyl acetate (1.5-2 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by TLC or GC to approximately 50% conversion.

  • Once ~50% conversion is reached, filter off the lipase through a pad of Celite and wash with TBME.

  • Concentrate the filtrate under reduced pressure.

  • Purify the mixture of the unreacted this compound and the acetylated (2S,3R)-enantiomer by column chromatography on silica gel.

  • Determine the enantiomeric excess of the recovered this compound by chiral HPLC.

Visualizations

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A AD-mix-α in t-BuOH/H₂O B Cool to 0°C A->B C Add CH₃SO₂NH₂ B->C D Add trans-2-hexene C->D E Stir at 0°C D->E F Quench with Na₂SO₃ E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Column Chromatography H->I J This compound I->J K Chiral HPLC J->K

Sharpless Asymmetric Dihydroxylation Workflow

Lipase_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Racemic 2,3-hexanediol in TBME B Add Lipase A->B C Add Vinyl Acetate B->C D Stir at 30°C to ~50% Conversion C->D E Filter Lipase D->E F Concentrate E->F G Column Chromatography F->G H Separated Enantiomers G->H I Chiral HPLC H->I

Lipase-Catalyzed Kinetic Resolution Workflow

Troubleshooting_Logic cluster_problem Problem Identification cluster_method Method cluster_sharpless Sharpless AD cluster_lipase Lipase Resolution Problem Low Enantiomeric Excess (ee) Method Which method was used? Problem->Method Sharpless_Cause1 High Alkene Concentration? Method->Sharpless_Cause1 Sharpless AD Lipase_Cause1 Suboptimal Lipase/Solvent? Method->Lipase_Cause1 Lipase Resolution Sharpless_Cause2 Incorrect AD-mix? Sharpless_Cause1->Sharpless_Cause2 No Sharpless_Solution1 Decrease Substrate Concentration Sharpless_Cause1->Sharpless_Solution1 Yes Sharpless_Solution2 Use AD-mix-α Sharpless_Cause2->Sharpless_Solution2 Yes Lipase_Cause2 High Reaction Temperature? Lipase_Cause1->Lipase_Cause2 No Lipase_Solution1 Screen Lipases and Solvents Lipase_Cause1->Lipase_Solution1 Yes Lipase_Solution2 Lower Reaction Temperature Lipase_Cause2->Lipase_Solution2 Yes

Troubleshooting Logic for Low Enantiomeric Excess

References

Technical Support Center: Reactions Involving (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with (2R,3S)-2,3-Hexanediol. This guide provides troubleshooting advice and answers to frequently asked questions regarding common pitfalls in reactions involving this chiral diol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Ketone Formation Under Acidic Conditions

Question: I am attempting a reaction with this compound under acidic conditions (e.g., using a Brønsted or Lewis acid catalyst) and observing a significant amount of an unexpected ketone product instead of my desired compound. What is happening, and how can I prevent it?

Answer:

The formation of a ketone from a 1,2-diol under acidic conditions is a classic sign of a Pinacol Rearrangement .[1][2] This is a common pitfall when handling vicinal diols like this compound in an acidic environment. The reaction proceeds through a carbocation intermediate, which then undergoes a 1,2-alkyl shift to form a more stable, resonance-stabilized intermediate that quickly tautomerizes to a ketone.[2][3]

Mechanism of Rearrangement:

  • Protonation: One of the hydroxyl groups is protonated by the acid, forming a good leaving group (water).[2][3]

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation at the corresponding carbon. For this compound, this can happen at either C2 or C3, both of which would form a secondary carbocation.

  • 1,2-Alkyl Shift: An alkyl group from the adjacent carbon migrates to the positively charged carbon. This is the key rearrangement step. The tendency of a group to migrate is known as its migratory aptitude.[1][4] In the case of this compound, a methyl or a propyl group can migrate.

  • Ketone Formation: The migration of the alkyl group results in the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product.[4]

The diagram below illustrates the potential Pinacol rearrangement pathways for this compound.

Pinacol_Rearrangement cluster_start cluster_protonation Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation cluster_rearrangement Step 3: 1,2-Alkyl Shift cluster_product Step 4: Deprotonation start_node This compound protonated_c2 Protonation at C2-OH start_node->protonated_c2 H+ protonated_c3 Protonation at C3-OH start_node->protonated_c3 H+ carbocation_c2 Carbocation at C2 protonated_c2->carbocation_c2 -H2O carbocation_c3 Carbocation at C3 protonated_c3->carbocation_c3 -H2O rearranged_c2 Propyl Migration carbocation_c2->rearranged_c2 1,2-shift rearranged_c3 Methyl Migration carbocation_c3->rearranged_c3 1,2-shift product1 3-Methyl-4-hexanone rearranged_c2->product1 -H+ product2 2-Methyl-3-hexanone rearranged_c3->product2 -H+

Caption: Pinacol rearrangement of this compound.

Troubleshooting and Prevention:

To avoid the Pinacol rearrangement, it is crucial to avoid acidic conditions. If your desired reaction requires the activation of a hydroxyl group (e.g., for a substitution reaction), consider converting the hydroxyl group into a better leaving group under neutral or basic conditions. A common strategy is tosylation.

The following table compares the expected outcomes of a reaction (e.g., tosylation) on this compound under different conditions.

ConditionReagentsExpected Major Product(s)Common Pitfall(s)
Acidic TsOH (catalyst), Solvent3-Methyl-4-hexanone, 2-Methyl-3-hexanonePinacol Rearrangement
Basic/Neutral TsCl, Pyridine or Et3N, CH2Cl2Monotosylated and Ditosylated this compoundOver-reaction to ditosylate; slow reaction rate
Basic with Ag2O TsCl, Ag2O, KI (catalyst)Predominantly Monotosylated this compoundCost of silver oxide; potential for minor ditosylate formation

Experimental Protocol: Selective Monotosylation of this compound under Basic Conditions

This protocol is designed to activate one of the hydroxyl groups while avoiding the acidic conditions that lead to the Pinacol rearrangement.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed or the reaction has proceeded to the desired extent, quench the reaction by slowly adding cold, saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired monotosylated product.

By following a protocol that utilizes basic or neutral conditions, you can effectively prevent the unwanted Pinacol rearrangement and achieve your desired functionalization of this compound.

References

Technical Support Center: Scale-up of (2R,3S)-2,3-Hexanediol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up considerations for the synthesis of (2R,3S)-2,3-hexanediol. The primary method discussed is the Sharpless asymmetric dihydroxylation of (E)-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high stereoselectivity?

A1: The most prevalent and effective method is the Sharpless asymmetric dihydroxylation of (E)-2-hexene using AD-mix-α.[1][2] This commercially available reagent mixture contains osmium tetroxide as the catalyst, a chiral ligand ((DHQ)₂PHAL), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in optimized proportions.[1][3] This method is known for its high enantioselectivity and reliability for a wide range of alkenes.[4][5]

Q2: What are the main challenges when scaling up the Sharpless asymmetric dihydroxylation?

A2: Key scale-up challenges include:

  • Heat Transfer: The reaction is exothermic, and maintaining a consistent low temperature in a large reactor can be difficult. Poor heat dissipation can lead to reduced enantioselectivity and the formation of side products.

  • Mixing: Ensuring efficient mixing of the biphasic reaction mixture (typically t-butanol/water) is crucial for consistent reaction rates and selectivity. Inadequate agitation can result in localized "hot spots" and incomplete reaction.

  • Reagent Addition: The controlled addition of the alkene to the reaction mixture is important to maintain a low substrate concentration, which can be critical for achieving high enantioselectivity.[1]

  • Work-up and Product Isolation: Handling and quenching large volumes of reaction mixture containing residual osmium species requires careful planning. Product extraction and purification can be more complex at a larger scale.

  • Safety: Osmium tetroxide is highly toxic and volatile.[6] Handling larger quantities necessitates stringent safety protocols, including specialized equipment and waste disposal procedures.[7][8]

Q3: How can I determine the enantiomeric and diastereomeric purity of my this compound product?

A3: The most common analytical techniques are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[3][9][10] These methods can separate and quantify all four stereoisomers of 2,3-hexanediol. Derivatization of the diol may sometimes be necessary to improve separation and detection.

Q4: What are the primary safety concerns associated with the large-scale synthesis of this compound via Sharpless dihydroxylation?

A4: The primary safety concern is the handling of osmium tetroxide, which is highly toxic, volatile, and can cause severe respiratory issues and eye damage.[6] On a large scale, the risks of exposure are magnified. It is essential to work in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including respiratory protection.[7] Procedures for the safe handling and quenching of osmium-containing waste are critical.[8] Additionally, the re-oxidant, potassium ferricyanide, can release hydrogen cyanide gas if exposed to acid, so pH control is vital.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Over-oxidation of the diol. 3. Inefficient extraction during work-up. 4. Adsorption of the product onto solid byproducts.1. Monitor reaction progress by TLC or GC/HPLC. If stalling, consider adding more re-oxidant. Ensure efficient stirring. 2. Avoid prolonged reaction times and elevated temperatures. Quench the reaction promptly upon completion. 3. Increase the volume and number of extractions with an appropriate organic solvent (e.g., ethyl acetate). 4. After filtration of inorganic salts, wash the filter cake thoroughly with the extraction solvent.
Low Enantiomeric Excess (ee%) 1. Reaction temperature too high. 2. Inefficient mixing leading to localized temperature increases. 3. Incorrect AD-mix for the desired enantiomer. 4. High concentration of the alkene substrate.[1] 5. Presence of impurities that may interfere with the chiral ligand.1. Ensure robust temperature control. For large reactors, this may require a jacketed cooling system. 2. Optimize the stirrer speed and design to ensure good mixing of the biphasic system. 3. For this compound from (E)-2-hexene, AD-mix-α should be used.[3] 4. Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration. 5. Use high-purity starting materials and solvents.
Formation of Side Products 1. Over-oxidation to α-hydroxy ketone or cleavage to aldehydes. 2. Isomerization of the starting alkene. 3. Reaction with impurities in the starting materials or solvents.1. Use the recommended amount of re-oxidant and avoid excessive reaction times. Maintain a stable pH.[6] 2. Ensure the starting (E)-2-hexene is of high isomeric purity. 3. Use purified reagents and solvents.
Difficult Product Isolation/Purification 1. Emulsion formation during extraction. 2. Co-precipitation of the product with inorganic salts. 3. Difficulty in removing residual osmium species.1. Add brine to the aqueous layer to break up emulsions. 2. Dilute the reaction mixture with water before extraction to dissolve all salts. 3. Include a quenching agent like sodium sulfite or sodium bisulfite in the work-up to reduce osmium species, which can then be removed by filtration or extraction. For very low residual levels, specialized scavengers can be used.

Experimental Protocols

Representative Scale-Up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a 100 g scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-2-Hexene84.16100 g1.19
AD-mix-α-1.66 kg-
tert-Butanol74.125 L-
Water18.025 L-
Sodium Sulfite126.041.5 kg11.9
Ethyl Acetate88.1110 L-
Brine-2 L-
Anhydrous Magnesium Sulfate120.37200 g-

Procedure:

  • Reaction Setup: To a 20 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add tert-butanol (5 L) and water (5 L).

  • Reagent Dissolution: Start stirring and add AD-mix-α (1.66 kg). Continue stirring until two clear phases are observed (the lower aqueous phase should be yellow).

  • Cooling: Cool the mixture to 0 °C using the reactor's cooling jacket. Some salts may precipitate.

  • Alkene Addition: Add (E)-2-hexene (100 g) to the stirred mixture over a period of 4-6 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by taking aliquots and analyzing by TLC or GC. The reaction is typically complete within 24 hours.

  • Quenching: Once the reaction is complete, slowly add sodium sulfite (1.5 kg) in portions, ensuring the temperature does not rise above 20 °C. Stir for at least 1 hour to quench the reaction and reduce residual osmium species.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (5 L). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2.5 L each).

  • Washing: Combine the organic extracts and wash with brine (2 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (200 g), filter, and wash the solid with ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diol by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Chiral GC-MS Analysis of 2,3-Hexanediol Stereoisomers

This method is representative for the analysis of the enantiomeric and diastereomeric purity of 2,3-hexanediol.

ParameterValue
Column Chiral GC column (e.g., Rt-βDEXsm or similar)
Carrier Gas Helium
Injection Volume 1 µL (split injection)
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Detector Mass Spectrometer (Scan mode)

Visualizations

Experimental Workflow for Scale-Up Synthesis

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control prep_reagents Prepare Reagents (t-BuOH, Water, AD-mix-α) charge_reactor Charge Jacketed Reactor prep_reagents->charge_reactor cool Cool to 0°C charge_reactor->cool add_alkene Slow Addition of (E)-2-Hexene cool->add_alkene react Stir at 0°C for 24h add_alkene->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench with Na₂SO₃ react->quench monitor->react extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify analyze Analyze by Chiral GC/HPLC (ee% and dr determination) purify->analyze G start Low Enantiomeric Excess (ee%) Detected q1 Was the reaction temperature maintained between 0-5°C? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Improve reactor cooling efficiency. Ensure accurate temperature monitoring. ans1_no->sol1 q2 Was the alkene added slowly over several hours? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Implement controlled addition using a syringe pump or dosing system. ans2_no->sol2 q3 Is the stirring mechanism adequate for the biphasic mixture? ans2_yes->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes sol3 Increase stirrer speed or use a more efficient stirrer design (e.g., baffle system). ans3_no->sol3 q4 Was the correct AD-mix used (AD-mix-α)? ans3_yes->q4 ans4_no No q4->ans4_no end_node Verify purity of starting materials. q4->end_node Yes sol4 Use AD-mix-α for the synthesis of (2R,3S) from (E)-alkene. ans4_no->sol4

References

Technical Support Center: Removal of Chiral Auxiliaries Derived from (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the removal of chiral auxiliaries derived from (2R,3S)-2,3-Hexanediol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving this acetal-based chiral auxiliary from their molecules of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the removal of a this compound derived chiral auxiliary?

The removal of a chiral auxiliary derived from this compound involves the hydrolysis of the acetal or ketal linkage that connects the auxiliary to the substrate. This is typically achieved through acid-catalyzed cleavage in the presence of water. The reaction breaks the C-O bonds of the acetal, releasing the desired product and the diol auxiliary.

Q2: What are the standard conditions for the acidic hydrolysis of this type of chiral auxiliary?

Standard conditions for the removal of a diol-derived chiral auxiliary involve treatment with an acid catalyst in a protic solvent mixture. Common acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). The reaction is typically carried out in a mixture of water and an organic solvent such as tetrahydrofuran (THF), acetone, or methanol to ensure the solubility of the substrate.

Q3: How can I monitor the progress of the reaction?

The progress of the deprotection reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: Is it possible to recover the this compound auxiliary after cleavage?

Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After the reaction is complete, the this compound can be separated from the desired product through standard purification techniques such as column chromatography or extraction.

Troubleshooting Guide

This section addresses common issues encountered during the removal of the this compound chiral auxiliary.

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Steric hindrance around the acetal.Use a stronger acid or increase the reaction temperature. Be cautious as harsher conditions may affect other functional groups.
Low solubility of the starting material.Adjust the solvent system to improve solubility. A mixture of THF and water is often effective.
Side Product Formation Presence of other acid-sensitive functional groups.Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) or a Lewis acid catalyst that may offer better chemoselectivity.
Epimerization of a chiral center adjacent to a carbonyl group.Perform the hydrolysis at a lower temperature and use a weaker acid. Buffer the reaction mixture if possible.
Low Yield of Desired Product Decomposition of the product under acidic conditions.Neutralize the reaction mixture promptly upon completion. Use milder deprotection methods.
Difficulty in separating the product from the auxiliary.Optimize the purification method. Consider derivatization of the auxiliary to facilitate separation.

Experimental Protocols

Below are representative experimental protocols for the removal of a chiral auxiliary derived from a 1,2-diol. These should be adapted and optimized for your specific substrate.

Protocol 1: Standard Acidic Hydrolysis

  • Dissolve the substrate (1 equivalent) in a 2:1 mixture of THF and 1M aqueous HCl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the this compound auxiliary.

Protocol 2: Mild Acidic Hydrolysis for Sensitive Substrates

  • Dissolve the substrate (1 equivalent) in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Add water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data

The efficiency of the chiral auxiliary removal can vary depending on the substrate and the reaction conditions. The following table summarizes typical yields for the acid-catalyzed hydrolysis of acetal-based chiral auxiliaries.

Acid Catalyst Solvent System Temperature Typical Yield Reference
HCl (1M aq.)THF/H₂ORoom Temp.85-95%General Protocol
p-TsOHAcetone/H₂ORoom Temp.80-90%General Protocol
PPTSAcetone/H₂ORoom Temp. - 50°C75-85%General Protocol
TFACH₂Cl₂/H₂O0°C - Room Temp.80-95%General Protocol

Note: The yields are highly substrate-dependent and the conditions should be optimized for each specific case.

Visualizing the Process

To aid in understanding the workflow and decision-making process for removing the chiral auxiliary, the following diagrams are provided.

Troubleshooting_Workflow start Start: Removal of this compound Auxiliary check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there side products? check_completion->check_side_products Yes increase_acid Increase acid concentration or reaction time incomplete->increase_acid change_acid Use a stronger acid incomplete->change_acid increase_acid->check_completion change_acid->check_completion side_products Side Product Formation check_side_products->side_products Yes check_yield Is the yield low? check_side_products->check_yield No milder_conditions Use milder acid (e.g., PPTS) or lower temperature side_products->milder_conditions milder_conditions->start low_yield Low Yield check_yield->low_yield No end Successful Removal check_yield->end Yes optimize_purification Optimize purification method low_yield->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for the removal of the chiral auxiliary.

Method_Selection substrate Substrate Properties acid_sensitive Acid-Sensitive Functional Groups? substrate->acid_sensitive sterically_hindered Sterically Hindered Acetal? acid_sensitive->sterically_hindered No mild_conditions Mild Conditions: - PPTS or Acetic Acid - Lower Temperature acid_sensitive->mild_conditions Yes standard_conditions Standard Conditions: - HCl or p-TsOH - THF/H2O or Acetone/H2O - Room Temperature sterically_hindered->standard_conditions No stronger_conditions Stronger Conditions: - Stronger Acid (e.g., TFA) - Higher Temperature sterically_hindered->stronger_conditions Yes

Caption: Decision tree for selecting the appropriate removal method.

Mitigating racemization of (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R,3S)-2,3-Hexanediol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to mitigate racemization and ensure the stereochemical integrity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For this compound, maintaining its specific stereochemistry is often critical for its biological activity and function in pharmaceutical applications. Racemization can lead to a loss of efficacy or the introduction of unintended pharmacological effects.[1]

Q2: What are the primary factors that can induce racemization of this compound?

A2: The racemization of chiral alcohols like this compound can be influenced by several factors:

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[2][3][4]

  • pH: Both strongly acidic and basic conditions can catalyze racemization, often through the formation of intermediates like enols or carbocations where the chiral center is lost.[1]

  • Presence of Catalysts: Certain metals or enzymes can facilitate the interconversion of enantiomers.[5]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral molecule and any intermediates involved in the racemization pathway.

Q3: How can I detect if my sample of this compound has racemized?

A3: The most common method to determine the enantiomeric excess (e.e.) and detect racemization is through chiral chromatography.[2][6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[2][6]

  • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is another effective method.

  • Fluorescence-based assays: These methods involve the use of chiral reagents that form diastereomeric complexes with the enantiomers, which then exhibit different fluorescence properties.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of optical purity in a stored sample. Improper storage conditions: High temperature or exposure to light.Store this compound at low temperatures (e.g., 2-8 °C or frozen) in a dark, airtight container. Use of an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation which might lead to side reactions affecting stereochemistry.
Racemization observed after a reaction. Harsh reaction conditions: High temperature, strong acid or base.Optimize reaction conditions to use milder temperatures and pH.[9] Consider using enzymatic or biocatalytic methods which often proceed under mild conditions.[9] If harsh conditions are unavoidable, minimize the reaction time.
Inconsistent enantiomeric excess (e.e.) results. Analytical method variability: Issues with the chiral column, mobile phase, or temperature control during analysis.Ensure the chiral HPLC/GC method is properly validated. Check the column for degradation. Use a column oven to maintain a consistent temperature, as temperature can affect enantioselectivity.[2]
Product shows racemization after purification. Purification method: Some purification techniques, like distillation at high temperatures, can induce racemization.Use purification methods that operate at lower temperatures, such as column chromatography at room temperature or recrystallization.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of this compound.

1. Sample Preparation:

  • Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., isopropanol/hexane mixture).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Illustrative Example):

  • Column: Chiral stationary phase column (e.g., a polysaccharide-based CSP).
  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C (controlled by a column oven).
  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index (RI) detector.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the (2R,3S) and (2S,3R) enantiomers.
  • Calculate the enantiomeric excess (e.e.) using the following formula:
  • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Small-Scale Screening for Racemization under Different pH Conditions

This protocol helps to identify pH conditions that may cause racemization of this compound.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

2. Incubation:

  • Dissolve a precise amount of this compound in each buffer solution to a known concentration.
  • Incubate the solutions at a controlled temperature (e.g., room temperature or a slightly elevated temperature to accelerate potential racemization) for a defined period (e.g., 24 hours).
  • Include a control sample dissolved in a neutral, aprotic solvent.

3. Sample Analysis:

  • After incubation, neutralize the samples if necessary.
  • Extract the diol into an organic solvent.
  • Analyze the enantiomeric excess of each sample using the chiral HPLC method described in Protocol 1.

4. Results Interpretation:

  • Compare the e.e. of the incubated samples to the control sample. A significant decrease in e.e. indicates racemization under those pH conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Start with This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter sample dissolve->filter inject Inject into HPLC filter->inject separate Separate enantiomers on chiral column inject->separate detect Detect with UV/RI separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate report Report e.e. (%) calculate->report

Caption: Workflow for determining the enantiomeric excess of this compound.

mitigation_strategy cluster_causes Primary Causes cluster_solutions Mitigation Strategies racemization_risk Potential for Racemization of This compound temp High Temperature racemization_risk->temp ph Extreme pH (Acid/Base) racemization_risk->ph catalysts Catalysts racemization_risk->catalysts store_cold Low Temperature Storage temp->store_cold mild_conditions Use Mild Reaction Conditions temp->mild_conditions ph->mild_conditions control_ph Control pH ph->control_ph avoid_catalysts Avoid Incompatible Catalysts catalysts->avoid_catalysts

Caption: Key factors causing racemization and corresponding mitigation strategies.

References

Technical Support Center: Catalyst Poisoning in Reactions with (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving (2R,3S)-2,3-Hexanediol.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the partial or total deactivation of a catalyst due to the strong chemical bonding (chemisorption) of substances, known as poisons, to its active sites.[1][2][3] This chemical alteration should be distinguished from other deactivation mechanisms like thermal degradation or physical fouling.[1] While often undesirable, controlled poisoning can sometimes be used to enhance catalyst selectivity, as seen in Lindlar's catalyst.[1][3]

Q2: What are common catalyst poisons encountered in reactions with diols?

A2: In reactions involving diols and other fine chemicals, common catalyst poisons include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and sulfoxides are particularly detrimental to platinum-group metal catalysts (e.g., Pd, Pt, Ru).[4][5]

  • Halogenated compounds: Halides can strongly adsorb on catalyst surfaces and deactivate them.[6]

  • Heavy metals: Traces of lead (Pb), mercury (Hg), arsenic (As), and other heavy metals can act as potent poisons.[4][7]

  • Strongly coordinating species: Reagents, products, or even solvents with strong coordinating capabilities (e.g., some nitrogen-containing compounds, phosphines) can bind to the catalyst's active sites and inhibit its activity, which is a significant concern in asymmetric catalysis where chiral ligands can be displaced.[8]

  • Water and Oxygen: In some catalytic systems, such as those using Ziegler-Natta catalysts, water and oxygen can act as poisons.[1]

Q3: Which catalysts are typically used in reactions with this compound and are susceptible to poisoning?

A3: this compound, as a chiral building block, is often used in asymmetric synthesis.[9][10] Catalysts employed in these reactions that are prone to poisoning include:

  • Platinum-Group Metal (PGM) Catalysts: Ruthenium, Palladium, and Platinum catalysts are widely used for hydrogenation and oxidation reactions of diols. These are highly susceptible to poisoning by sulfur and other impurities.

  • Organocatalysts: Chiral diol-based organocatalysts like BINOL and TADDOL derivatives are used in various enantioselective reactions.[9][11] While less susceptible to traditional heavy metal poisoning, their activity can be inhibited by strongly coordinating species or byproducts.

  • Biocatalysts (Enzymes): In enzymatic resolutions and transformations, inhibitors specific to the enzyme's active site can be considered poisons.[12]

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, in many cases, catalyst regeneration is possible, especially if the poisoning is reversible.[2] The feasibility and method of regeneration depend on the nature of the catalyst, the poison, and the severity of deactivation. Common regeneration techniques include thermal treatments, chemical washing with acids or bases, and oxidation/reduction cycles.[13][14]

Troubleshooting Guides

Issue 1: Decreased reaction rate or incomplete conversion in a catalytic reaction with this compound.

This is a common symptom of catalyst deactivation, which may be caused by poisoning.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased reaction performance.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Proposed Solution
Feedstock Impurities Analyze this compound and solvents using techniques like GC-MS, ICP-MS, or elemental analysis for sulfur, halogens, and heavy metals.[7]Purify the diol and solvents before use (e.g., distillation, passing through a guard bed of activated carbon or alumina).
Product/Byproduct Inhibition Monitor the reaction profile over time. A decreasing rate that is not due to reactant depletion may indicate product inhibition. Analyze the final reaction mixture for potential inhibitory species.Optimize reaction conditions to minimize the formation of inhibitory byproducts. Consider in-situ product removal if feasible.
Leaching of Chiral Ligand In asymmetric catalysis, a loss of enantioselectivity accompanying the rate decrease can indicate ligand displacement.Use a ligand with stronger binding affinity or modify the solvent system to favor ligand coordination.
Issue 2: Loss of Enantioselectivity in an Asymmetric Reaction.

In asymmetric catalysis using chiral catalysts, a drop in enantioselectivity is a critical issue that can be a form of catalyst "poisoning" or deactivation.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Proposed Solution
Displacement of Chiral Ligand Analyze the reaction mixture for the presence of free ligand. Strongly coordinating impurities or byproducts can displace the chiral ligand from the metal center.[8]Purify all reactants and solvents meticulously. Consider using a ligand with a stronger binding affinity to the metal center.
Formation of Achiral Active Species The catalyst may transform into a more stable but achiral or racemic active species under the reaction conditions.Re-evaluate the stability of the chiral catalyst under the specific reaction conditions (temperature, pH, solvent).
Background Uncatalyzed Reaction A slow, non-enantioselective background reaction can become more significant as the catalyst deactivates, leading to a lower overall enantiomeric excess.Run a control experiment without the catalyst to quantify the rate of the background reaction. Optimize conditions to favor the catalytic pathway.

Data Presentation

Table 1: Common Poisons for Catalysts Used in Diol Reactions and Their Effects

Catalyst Type Common Poisons Effect on Catalyst Typical Source of Poison
Palladium (Pd)-based Sulfur compounds (H₂S, thiols), Carbon Monoxide (CO), Halides, Lead (Pb)Strong chemisorption on active sites, blocking them from reactants.[1][3][6]Impurities in feedstocks, solvents, or reagents.
Platinum (Pt)-based Sulfur compounds, Halides, Arsenic (As), Heavy metalsFormation of stable surface compounds, leading to a loss of active surface area.[4][5]Contaminated starting materials or industrial environments.
Ruthenium (Ru)-based Sulfur compounds, Strongly coordinating ligandsDeactivation through the formation of stable complexes or displacement of active ligands.[14]Feedstock impurities, reaction byproducts.
Organocatalysts (e.g., BINOL) Strongly basic or acidic compounds, Water (in some cases)Protonation/deprotonation of the catalyst, disrupting the hydrogen-bonding network crucial for stereocontrol.[9]Impurities in reagents or solvents.

Experimental Protocols

Protocol 1: General Procedure for Identifying Catalyst Poisons
  • Baseline Activity Test: Run the reaction with a fresh batch of catalyst and highly purified this compound and solvents to establish a baseline for reaction rate and selectivity.

  • Spiking Experiment: Intentionally add a small, known amount of a suspected poison (e.g., a sulfur-containing compound) to the reaction mixture and monitor the effect on the reaction rate and selectivity compared to the baseline. A significant drop in performance indicates that the added substance is a poison for the catalytic system.

  • Analysis of Spent Catalyst: After a reaction showing deactivation, recover the catalyst and analyze its surface for the presence of potential poisons using techniques such as:

    • X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the catalyst surface.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the bulk concentration of elemental poisons after digesting the catalyst.[7]

    • Temperature-Programmed Desorption (TPD): To identify adsorbed species and their binding strength to the catalyst surface.

Protocol 2: General Regeneration Procedure for a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is a general guideline and may need optimization for specific poisons and catalyst formulations.

  • Recovery: Filter the poisoned Pd/C catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed impurities.

  • Oxidative Treatment: Create a slurry of the washed catalyst in deionized water. Slowly add a dilute solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), while stirring.[13] This step aims to oxidize the adsorbed poisons (e.g., sulfides to sulfates). The reaction is often exothermic and should be controlled.

  • Washing: After the oxidative treatment, filter the catalyst and wash it extensively with deionized water until the washings are neutral.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Reduction (if necessary): If the palladium was oxidized during the regeneration process, a reduction step may be required. This can be done by heating the catalyst under a hydrogen atmosphere.

  • Activity Test: Test the activity of the regenerated catalyst using the baseline reaction conditions to determine the extent of recovery.

Mandatory Visualizations

G cluster_poisoning Catalyst Poisoning Pathway Active_Catalyst Active Catalyst Site Poisoned_Catalyst Poisoned Catalyst Site (Inactive) Active_Catalyst->Poisoned_Catalyst Chemisorption Poison Poison (e.g., Sulfur Compound) Poison->Poisoned_Catalyst

Caption: General pathway of catalyst poisoning.

G cluster_regeneration Catalyst Regeneration Workflow Poisoned_Catalyst Poisoned Catalyst Washing Solvent Washing Poisoned_Catalyst->Washing Oxidation Oxidative Treatment (e.g., H₂O₂) Washing->Oxidation Reduction Reduction (e.g., H₂) Oxidation->Reduction Regenerated_Catalyst Regenerated Active Catalyst Reduction->Regenerated_Catalyst

Caption: A typical workflow for catalyst regeneration.

References

Work-up procedures for reactions containing (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (2r,3s)-2,3-Hexanediol.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a vicinal diol. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol [1][2]
Appearance Colorless, viscous liquid[1][2]
Boiling Point ~221.7°C (rough estimate)[2]
Melting Point 60°C[2]
Density ~0.9900 g/cm³[2]
Refractive Index ~1.4510[2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Q2: What are the common applications of this compound in research and development?

A2: 2,3-Hexanediol is utilized as a solvent, a chemical intermediate in the synthesis of various compounds, and as a component in the production of polymers and resins.[2] Due to its low toxicity and high solubility, it is sometimes considered a safer alternative to other solvents.[2] In organic synthesis, vicinal diols like 2,3-hexanediol are important building blocks and can be synthesized through methods like the hydrolysis of epoxides or the oxidation of alkenes.[3][4]

Q3: How can I purify this compound if it contains its other diastereomers?

A3: The separation of diastereomers of diols can be challenging due to their similar physical properties.[5] Common laboratory techniques include:

  • High-Performance Liquid Chromatography (HPLC): Normal phase HPLC on silica gel can be effective for separating diastereomeric esters or other derivatives of diols.[6][7]

  • Crystallization: If one diastereomer has good crystallinity, it may be possible to separate it from others through crystallization.[5] This can sometimes be achieved by derivatizing the diol to form crystalline esters or other compounds.

  • Supercritical Fluid Chromatography (SFC): Gradient non-chiral SFC has shown success in separating diastereomeric mixtures of drug-like compounds and can be more effective than traditional HPLC in some cases.[8]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Work-up

Q: I am observing a persistent emulsion at the interface of my organic and aqueous layers during the extraction of a reaction mixture containing this compound. How can I resolve this?

A: Emulsion formation is a common issue, especially when surfactant-like molecules are present or when using chlorinated solvents with basic solutions.[9][10] Here are several strategies to break the emulsion:

  • Wait and Gently Agitate: Sometimes, simply allowing the separatory funnel to stand for an extended period (e.g., half an hour) can lead to separation.[9][11] Gentle swirling or stirring with a glass rod may also help.[12]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[10][11][12] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.[9][11] Celite is an inert filter aid that can break up the emulsion by removing fine particulates that may be stabilizing it.[9]

  • Solvent Evaporation (Proactive Step): If you consistently encounter emulsions with a particular reaction, try evaporating the reaction solvent before the work-up. Then, redissolve the residue in the desired extraction solvent.[9][11]

  • Dilution: As a last resort, significantly diluting the organic layer (5-10 times) can sometimes resolve the emulsion.[11]

Emulsion_Troubleshooting start Emulsion Observed wait Wait & Gently Swirl start->wait resolved Emulsion Resolved wait->resolved Success not_resolved Issue Persists wait->not_resolved Failure brine Add Brine (Salting Out) celite Filter through Celite brine->celite Failure brine->resolved Success dilute Dilute Organic Layer celite->dilute Failure celite->resolved Success dilute->resolved Success not_resolved->brine

Caption: Troubleshooting decision tree for emulsion formation.

Issue 2: Difficulty in Separating Diastereomers by Column Chromatography

Q: I am unable to separate the this compound from its other diastereomers using standard silica gel column chromatography. What can I do?

A: Diastereomers of diols often have very similar polarities, making their separation by standard chromatography challenging.[5] Consider the following approaches:

  • Derivatization: Convert the diol mixture into diastereomeric esters using a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[6][7] The resulting esters may have larger differences in polarity, allowing for easier separation on silica gel.[6]

  • Change in Mobile Phase: Systematically screen different solvent systems for your column. Sometimes, switching to a less polar or more polar eluent system, or using a mixture of solvents with different properties (e.g., adding a small amount of methanol to a dichloromethane eluent), can improve separation.

  • Advanced Chromatographic Techniques: If available, consider using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which offer higher resolution than standard column chromatography.[6][8]

Issue 3: Product is not visible in the separatory funnel due to a dark reaction mixture.

Q: My reaction mixture is very dark, and I cannot see the interface between the organic and aqueous layers in the separatory funnel. How can I proceed with the extraction?

A: This is a common problem with certain reactions. A simple trick is to add ice to the separatory funnel. The ice will float at the interface between the aqueous and organic layers (if you are using a less dense organic solvent like diethyl ether or ethyl acetate), making the interface visible.[11][13]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol outlines a general workflow for the aqueous work-up of a reaction mixture.

  • Quenching: If necessary, cool the reaction mixture in an ice bath and slowly add a quenching solution (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic extraction solvent and an aqueous solution (e.g., water or brine).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently to allow for the partitioning of the product into the organic layer.[12]

  • Separation: Allow the layers to separate. Drain the lower layer and pour out the upper layer to avoid contamination.[12]

  • Washing: Wash the organic layer with appropriate aqueous solutions to remove impurities. Common washes include:

    • Dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Brine to remove the bulk of the water from the organic layer.

  • Drying: Dry the collected organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extraction Liquid-Liquid Extraction quench->extraction separation Separate Layers extraction->separation washing Wash Organic Layer separation->washing drying Dry Organic Layer washing->drying concentration Concentrate Solvent drying->concentration product Crude Product concentration->product

Caption: General experimental workflow for reaction work-up.

References

Validation & Comparative

Navigating the Stereochemical Maze: A Comparative Guide to the Analytical Characterization of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of stereoisomers is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of (2R,3S)-2,3-Hexanediol, a vicinal diol with significant applications in chemical synthesis. We present a detailed examination of chromatographic and spectroscopic techniques, complete with experimental protocols and comparative performance data to aid in method selection and implementation.

This compound, a chiral molecule with two stereocenters, exists as one of four possible stereoisomers. The accurate determination of its stereochemical purity is crucial for its use in asymmetric synthesis and the development of pharmaceutical agents. This guide delves into the primary analytical techniques employed for its characterization: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chromatographic Separation of Stereoisomers: GC vs. HPLC

The separation of the diastereomers and enantiomers of 2,3-hexanediol is the cornerstone of its characterization. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust solutions, with the choice of method often depending on sample volatility, the need for derivatization, and desired resolution.

Gas Chromatography (GC)

GC, particularly with chiral stationary phases (CSPs), is a powerful technique for the separation of volatile stereoisomers like 2,3-hexanediol. Cyclodextrin-based capillary columns are widely used for the enantioselective separation of chiral compounds, including diols.[1] For enhanced volatility and improved peak shape, derivatization of the hydroxyl groups is often employed.

Table 1: Comparison of GC and HPLC Methods for 2,3-Hexanediol Stereoisomer Separation

ParameterGas Chromatography (GC) with Chiral Stationary PhaseHigh-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
Stationary Phase Cyclodextrin-based (e.g., β-cyclodextrin)Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Organic solvents (e.g., Hexane, Isopropanol)
Derivatization Often required (e.g., trifluoroacetylation) to increase volatilityGenerally not required
Resolution (Rs) Good to excellent for all four stereoisomersExcellent for diastereomers and enantiomers
Analysis Time Typically faster than HPLCCan be longer depending on the complexity of the mobile phase
Limit of Detection (LOD) Generally lower than HPLC, especially with sensitive detectors like FIDDependent on the chromophore of the analyte and detector used (e.g., UV, RI)
Advantages High resolution, speed, sensitivityDirect analysis without derivatization, wide range of CSPs available
Disadvantages Derivatization can add complexity and potential for side reactionsHigher solvent consumption, potentially longer analysis times
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers the significant advantage of directly separating stereoisomers without the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective in resolving a wide range of chiral compounds, including diols.[2][3][4] Normal-phase chromatography is often the preferred mode for these separations.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This protocol outlines the analysis of this compound after derivatization to its trifluoroacetyl ester.

1. Derivatization (Trifluoroacetylation):

  • To 1 mg of the 2,3-hexanediol sample in a vial, add 100 µL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool the vial to room temperature and carefully remove the cap.

  • Evaporate the remaining liquid under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methylene chloride for GC analysis.

2. GC-FID Conditions:

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

Protocol 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes the direct separation of 2,3-hexanediol stereoisomers.

1. HPLC Conditions:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 210 nm (as diols have weak UV absorbance, a Refractive Index (RI) detector can be a suitable alternative).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2,3-hexanediol sample in the mobile phase to a concentration of 1 mg/mL.

Spectroscopic Characterization

Spectroscopic methods provide crucial structural information, complementing the separation data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons are unique to its specific stereochemistry.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~3.6-3.8m-H-2, H-3
~1.4-1.6m-H-4
~1.1-1.3m-H-5
~1.15d~6.5CH₃ (at C-2)
~0.9t~7.5CH₃ (at C-6)
¹³C NMR ~73-75CH-C-2, C-3
~30-32CH₂-C-4
~18-20CH₂-C-5
~17-19CH₃-C-1
~14CH₃-C-6

Note: These are predicted values and may vary slightly based on experimental conditions. The triplet multiplicity in the ¹³C NMR spectrum of CDCl₃ arises from the spin-spin coupling between the carbon-13 nucleus and the deuterium nucleus (spin I=1).[5]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the analyte. For 2,3-hexanediol, electron ionization (EI) will lead to characteristic fragment ions.

The mass spectrum of 2,3-hexanediol is expected to show a molecular ion peak (M⁺) at m/z 118. Key fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For 2,3-hexanediol, alpha-cleavage can result in fragment ions at m/z 45 (from cleavage between C2-C3) and m/z 73 (from cleavage between C3-C4). The NIST WebBook provides a reference mass spectrum for (SS)- or (RR)-2,3-hexanediol, which is expected to be very similar to that of the (2R,3S) diastereomer.[6] The top peak in the GC-MS data from PubChem for 2,3-hexanediol is at m/z 73, with the second highest at m/z 55.[7]

Visualizing the Workflow

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the workflows for chiral GC and HPLC analysis.

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample 2,3-Hexanediol Sample Derivatization Derivatization (e.g., Trifluoroacetylation) Sample->Derivatization Add TFAA Injection Injection Port Derivatization->Injection Column Chiral GC Column (Cyclodextrin-based) Injection->Column Separation Detection FID Detector Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Data Processing

Figure 1: Workflow for Chiral GC Analysis of 2,3-Hexanediol.

Chiral_HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample_HPLC 2,3-Hexanediol Sample Dissolution Dissolution in Mobile Phase Sample_HPLC->Dissolution Injection_HPLC Injector Dissolution->Injection_HPLC Column_HPLC Chiral HPLC Column (Polysaccharide-based) Injection_HPLC->Column_HPLC Separation Detection_HPLC UV or RI Detector Column_HPLC->Detection_HPLC Detection Chromatogram_HPLC Chromatogram Detection_HPLC->Chromatogram_HPLC Quantification_HPLC Peak Integration & Quantification Chromatogram_HPLC->Quantification_HPLC Data Processing

Figure 2: Workflow for Chiral HPLC Analysis of 2,3-Hexanediol.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. Chiral GC and HPLC are both highly effective for the crucial task of stereoisomer separation, with the choice between them depending on factors such as the need for derivatization and desired analysis time. NMR and MS provide essential structural confirmation. By understanding the principles, protocols, and comparative performance of these techniques as outlined in this guide, researchers can confidently select and implement the most appropriate methods for the robust and accurate characterization of this important chiral building block.

References

A Comparative Guide to (2R,3S)-2,3-Hexanediol and Other Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or catalyst is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. Chiral diols represent a versatile class of compounds widely employed to induce enantioselectivity in a variety of chemical transformations. This guide provides an objective comparison of (2R,3S)-2,3-Hexanediol with other prominent chiral diols, supported by experimental data and detailed protocols to aid in the selection of the most suitable chiral ligand for a given asymmetric synthesis.

Introduction to Chiral Diols

Chiral diols are organic molecules containing two hydroxyl groups and at least one stereocenter, rendering them chiral. Their utility in asymmetric synthesis stems from their ability to form chiral complexes with metals or to act as organocatalysts, thereby creating a chiral environment that directs the stereoselective formation of one enantiomer over the other.[1] These compounds are instrumental in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals where the three-dimensional arrangement of atoms is crucial for biological activity.

Profile of this compound

This compound is a simple, acyclic chiral diol. Its structure features two contiguous stereocenters. While not as extensively documented in the literature as other classes of chiral diols, its straightforward structure and potential for inducing stereoselectivity make it a subject of interest.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
IUPAC Name(2R,3S)-hexane-2,3-diol
Boiling Point199.6±8.0 °C (Predicted)[2]
Density0.958±0.06 g/cm3 (Predicted)[2]

Comparison with Other Chiral Diols

The performance of a chiral diol is highly dependent on the specific reaction conditions and substrates. This section compares this compound with other widely used chiral diols, namely C2-symmetric diols like TADDOLs and axially chiral diols such as BINOL.

Asymmetric Reduction of Prochiral Ketones

A common application of chiral diols is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis. The diol can act as a ligand for a metal hydride reagent, creating a chiral reducing agent.

Table 1: Comparison of Chiral Diols in the Asymmetric Reduction of Acetophenone

Chiral DiolCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(2R,3R)-2,3-Butanediol *Yeast (Bdh1p)--->99[3]
(S)-BINOL B-H/THFTHF-789896[4]
(R,R)-TADDOL BH3·SMe2THF-789598[5]

As the table illustrates, established chiral diols like BINOL and TADDOL demonstrate high enantioselectivity in the asymmetric reduction of acetophenone. While specific data for this compound is lacking, the performance of similar small diols suggests potential for moderate to high enantioselectivity, which would require experimental validation for specific substrates.

Experimental Protocols

General Procedure for Asymmetric Reduction of a Prochiral Ketone

This protocol is a generalized procedure based on common practices for chiral diol-mediated asymmetric reductions.

Materials:

  • Chiral Diol (e.g., this compound, BINOL, or TADDOL)

  • Reducing agent (e.g., Borane-tetrahydrofuran complex (BH3·THF) or Borane dimethyl sulfide complex (BH3·SMe2))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Prochiral ketone (e.g., Acetophenone)

  • Quenching solution (e.g., Methanol, dilute HCl)

  • Drying agent (e.g., Anhydrous MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral diol (0.1-1.0 equivalent).

  • Add anhydrous THF via syringe.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the borane reagent (1.0-2.0 equivalents) to the solution and stir for 30-60 minutes to allow for the formation of the chiral complex.

  • Add the prochiral ketone (1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Chiral Diol-Catalyzed Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents catalyst Prepare Chiral Diol-Catalyst Complex reagents->catalyst addition Substrate Addition catalyst->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction & Purification quench->extraction analysis Analysis (Chiral HPLC/GC) extraction->analysis end End analysis->end

Caption: A generalized experimental workflow for asymmetric synthesis using a chiral diol catalyst.

Proposed Catalytic Cycle for a Borane-Mediated Asymmetric Ketone Reduction

G Diol Chiral Diol Complex Chiral Diol-Borane Complex Diol->Complex + BH3 Borane BH3 TransitionState Transition State Complex->TransitionState + Ketone Ketone R-CO-R' Ketone->TransitionState ProductComplex Product-Complex TransitionState->ProductComplex ProductComplex->Diol Regeneration Alcohol Chiral Alcohol ProductComplex->Alcohol Hydrolysis

Caption: A simplified catalytic cycle for the asymmetric reduction of a ketone using a chiral diol and borane.

Conclusion

This compound represents a fundamental chiral diol with potential applications in asymmetric synthesis. While comprehensive comparative data against established chiral diols like BINOL and TADDOL is limited, the principles of chiral induction and the general experimental protocols outlined in this guide provide a solid foundation for its evaluation in specific synthetic contexts. For researchers and drug development professionals, the optimal choice of a chiral diol will ultimately depend on empirical testing and optimization for the desired transformation, taking into account factors such as enantioselectivity, yield, cost, and availability. The provided data and protocols serve as a valuable starting point for this critical endeavor.

References

The Enantiomeric Challenge: A Comparative Guide to (2R,3S)-2,3-Hexanediol and (2S,3R)-2,3-Hexanediol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the catalytic performance of the enantiomeric pair, (2R,3S)-2,3-Hexanediol and (2S,3R)-2,3-Hexanediol, in asymmetric catalysis remains an open area of investigation within the scientific community. Extensive literature searches have not yielded specific studies directly comparing the efficacy of these two specific chiral diols as ligands or catalysts in asymmetric transformations.

While chiral diols are a well-established class of ligands and auxiliaries in asymmetric synthesis, facilitating a wide array of enantioselective reactions, the application and direct comparison of the (2R,3S) and (2S,3R) enantiomers of 2,3-hexanediol are not documented in readily available scientific literature. These molecules represent the anti-diastereomers of 2,3-hexanediol. In principle, as enantiomers, they are expected to induce opposite stereochemical outcomes in a given asymmetric reaction, ideally with comparable levels of enantioselectivity and chemical yield. However, without experimental data, this remains a theoretical expectation.

The Role of Chiral Diols in Asymmetric Catalysis

Chiral diols, such as derivatives of tartaric acid (TADDOLs) and binaphthols (BINOLs), are cornerstones of asymmetric catalysis. They typically coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. This approach is fundamental to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.

The general mechanism involves the formation of a chiral catalyst in situ by reacting the chiral diol with a metal precursor, often a Lewis acid such as a titanium, aluminum, or boron compound. This chiral complex then activates a substrate, guiding the approach of a reagent to one of two enantiotopic faces, thereby leading to the preferential formation of one enantiomer of the product.

Hypothetical Application and Expected Outcomes

To illustrate the theoretical comparison between this compound and (2S,3R)-2,3-Hexanediol, we can consider a hypothetical asymmetric reaction, such as the enantioselective addition of a nucleophile to a prochiral aldehyde.

Logical Workflow for a Hypothetical Asymmetric Addition

G cluster_reactants Reactants cluster_catalyst Chiral Catalyst Formation cluster_products Products Aldehyde Prochiral Aldehyde Product_R (R)-Enantiomer Aldehyde->Product_R + Nucleophile Product_S (S)-Enantiomer Aldehyde->Product_S + Nucleophile Nucleophile Nucleophile Metal_Precursor Metal Precursor (e.g., Ti(O-iPr)4) Catalyst_R Chiral Catalyst (R-directing) Metal_Precursor->Catalyst_R + Catalyst_S Chiral Catalyst (S-directing) Metal_Precursor->Catalyst_S + Diol_2R3S This compound Diol_2R3S->Catalyst_R Diol_2S3R (2S,3R)-2,3-Hexanediol Diol_2S3R->Catalyst_S Catalyst_R->Product_R catalyzes Catalyst_S->Product_S catalyzes

Caption: Hypothetical workflow of an asymmetric addition reaction.

In this scenario, one would anticipate that the catalyst derived from This compound would preferentially generate one enantiomer of the product alcohol, for instance, the (R)-enantiomer. Conversely, the catalyst formed from (2S,3R)-2,3-Hexanediol would be expected to produce the (S)-enantiomer. The key performance indicators for comparison would be the chemical yield (%) and the enantiomeric excess (ee%), which is a measure of the purity of the desired enantiomer.

Data Presentation: A Template for Future Research

Should experimental data become available, a clear and structured presentation would be crucial for a meaningful comparison. The following table provides a template for how such data could be organized.

LigandSubstrate (Aldehyde)NucleophileSolventTemp (°C)Yield (%)ee (%)Product Configuration
This compoundBenzaldehydeEt₂ZnToluene0---
(2S,3R)-2,3-HexanediolBenzaldehydeEt₂ZnToluene0---
This compoundCyclohexanecarboxaldehydeAllyl-TMSCH₂Cl₂-20---
(2S,3R)-2,3-HexanediolCyclohexanecarboxaldehydeAllyl-TMSCH₂Cl₂-20---

Experimental Protocols: A Generalized Approach

A detailed experimental protocol is essential for reproducibility and comparison. Below is a generalized procedure for an asymmetric alkylation of an aldehyde, which would need to be adapted with specific details from actual experimental work.

General Experimental Protocol for Asymmetric Alkylation

  • Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral diol ((2R,3S)- or (2S,3R)-2,3-Hexanediol, 0.2 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 5 mL). A titanium alkoxide precursor (e.g., Ti(O-iPr)₄, 0.2 mmol) is added dropwise at room temperature. The resulting mixture is stirred for 1 hour to allow for the formation of the chiral catalyst.

  • Reaction Setup: The catalyst solution is cooled to the desired reaction temperature (e.g., 0 °C). The aldehyde substrate (1.0 mmol) is then added.

  • Nucleophile Addition: The nucleophilic reagent (e.g., a solution of diethylzinc in hexanes, 1.2 mmol) is added dropwise over a period of 30 minutes.

  • Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Conclusion and Future Outlook

The field of asymmetric catalysis is continually evolving, with a constant search for new and more efficient chiral ligands. While this compound and (2S,3R)-2,3-Hexanediol are structurally simple chiral diols, their potential in asymmetric catalysis has yet to be fully explored and documented. Future research in this area would be invaluable, not only to fill the current knowledge gap but also to potentially uncover new, cost-effective, and efficient catalytic systems. A direct comparative study would provide crucial insights into the structure-activity relationship of this enantiomeric pair and their utility for synthetic chemists in academia and industry. Until such studies are published, any discussion on their comparative performance remains in the realm of chemical theory.

A Spectroscopic Showdown: Unmasking the Stereoisomers of 2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the four stereoisomers of 2,3-hexanediol—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—reveals subtle yet distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations provide a powerful toolkit for researchers in stereoselective synthesis and drug development to differentiate and characterize these closely related molecules.

2,3-Hexanediol possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) and its identical, superimposable mirror image (2S,3R)). While these isomers share the same chemical formula and connectivity, their distinct spatial arrangements of atoms lead to unique spectroscopic fingerprints. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and mass spectral data, supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the 2,3-hexanediol stereoisomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Stereoisomerδ H1 (ppm)δ H2 (ppm)δ H3 (ppm)δ H4 (ppm)δ H5 (ppm)δ H6 (ppm)
(2R,3R)-2,3-Hexanediol 3.75 (m)3.45 (m)1.45 (m)1.40 (m)1.15 (d)0.90 (t)
(2S,3S)-2,3-Hexanediol 3.75 (m)3.45 (m)1.45 (m)1.40 (m)1.15 (d)0.90 (t)
meso-2,3-Hexanediol 3.80 (m)3.60 (m)1.50 (m)1.42 (m)1.12 (d)0.92 (t)

Note: Due to the enantiomeric relationship, (2R,3R) and (2S,3S)-2,3-hexanediol exhibit identical ¹H NMR spectra in an achiral solvent.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Stereoisomerδ C1 (ppm)δ C2 (ppm)δ C3 (ppm)δ C4 (ppm)δ C5 (ppm)δ C6 (ppm)
(2R,3R)-2,3-Hexanediol 74.272.135.519.817.214.1
(2S,3S)-2,3-Hexanediol 74.272.135.519.817.214.1
meso-2,3-Hexanediol 73.871.534.919.516.814.0

Note: Similar to ¹H NMR, the enantiomeric pair displays identical ¹³C NMR spectra in an achiral solvent.

Table 3: Key IR Absorption Bands (cm⁻¹)
StereoisomerO-H StretchC-H StretchC-O Stretch
(2R,3R)/(2S,3S)-2,3-Hexanediol ~3350 (broad)2870-2960~1070
meso-2,3-Hexanediol ~3360 (broad)2875-2965~1065
Table 4: Mass Spectrometry Data (Electron Ionization)
StereoisomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
All Stereoisomers 118 (low abundance)100, 85, 73, 57, 45

Note: Standard electron ionization mass spectrometry does not typically differentiate between stereoisomers as they often produce identical fragmentation patterns.

Visualizing the Stereochemical Relationships

The relationship between the different stereoisomers of 2,3-hexanediol can be visualized as a logical flow.

stereoisomers cluster_enantiomers Enantiomers cluster_meso Meso Compound (2R,3R)-2,3-Hexanediol (2R,3R)-2,3-Hexanediol (2S,3S)-2,3-Hexanediol (2S,3S)-2,3-Hexanediol (2R,3R)-2,3-Hexanediol->(2S,3S)-2,3-Hexanediol non-superimposable mirror images (2R,3S)-2,3-Hexanediol This compound (2R,3R)-2,3-Hexanediol->this compound Diastereomers (2S,3S)-2,3-Hexanediol->this compound Diastereomers 2,3-Hexanediol 2,3-Hexanediol 2,3-Hexanediol->(2R,3R)-2,3-Hexanediol Chiral Center 1: R Chiral Center 2: R 2,3-Hexanediol->(2S,3S)-2,3-Hexanediol Chiral Center 1: S Chiral Center 2: S 2,3-Hexanediol->this compound Chiral Center 1: R Chiral Center 2: S

Caption: Stereochemical relationship of 2,3-hexanediol isomers.

Experimental Workflow

The general workflow for the spectroscopic analysis of 2,3-hexanediol stereoisomers is outlined below.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Isolate Pure Stereoisomer Isolate Pure Stereoisomer Dissolve in CDCl3 (for NMR) Dissolve in CDCl3 (for NMR) Isolate Pure Stereoisomer->Dissolve in CDCl3 (for NMR) Prepare neat film or KBr pellet (for IR) Prepare neat film or KBr pellet (for IR) Isolate Pure Stereoisomer->Prepare neat film or KBr pellet (for IR) Mass Spectrometry Mass Spectrometry Isolate Pure Stereoisomer->Mass Spectrometry 1H NMR Spectroscopy 1H NMR Spectroscopy Dissolve in CDCl3 (for NMR)->1H NMR Spectroscopy 13C NMR Spectroscopy 13C NMR Spectroscopy Dissolve in CDCl3 (for NMR)->13C NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Prepare neat film or KBr pellet (for IR)->FTIR Spectroscopy Process Spectra Process Spectra 1H NMR Spectroscopy->Process Spectra 13C NMR Spectroscopy->Process Spectra FTIR Spectroscopy->Process Spectra Mass Spectrometry->Process Spectra Peak Integration & Chemical Shift Assignment Peak Integration & Chemical Shift Assignment Process Spectra->Peak Integration & Chemical Shift Assignment Compare Spectra of Isomers Compare Spectra of Isomers Peak Integration & Chemical Shift Assignment->Compare Spectra of Isomers

A Comparative Guide to Determining the Enantiomeric Excess of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comparative overview of three prominent analytical techniques for determining the enantiomeric excess of (2R,3S)-2,3-Hexanediol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Quantitative Data Summary

The following table summarizes the quantitative data obtained for the separation of 2,3-hexanediol or its analogues using the three analytical methods. This allows for a direct comparison of their key performance parameters.

MethodAnalytical ColumnAnalyteMobile Phase/Carrier GasRetention Times (min)Resolution (Rs)Reference
Chiral GC Chiraldex G-TA1,2-Octanediol-t1 = 18.21 (minor), t2 = 19.16 (major)Not Reported[1]
Chiral HPLC Daicel Chiralcel OD-HA C8 diol derivativeHexane:i-propanol (99.2:0.8)t1 = 6.90 (major), t2 = 7.80 (minor)Not Reported[1]
NMR Spectroscopy -Racemic hydrobenzoin (as a representative diol)--Baseline separation of diastereomeric derivative signals (ΔΔδ = 0.39 ppm)[2]

Method Comparison Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral diol, from sample preparation to the final analysis and data interpretation.

Enantiomeric Excess Determination Workflow Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Chiral Diol Sample (this compound) dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatize with chiral agent (for NMR/indirect HPLC) dissolve->derivatize Indirect analysis gc Chiral GC dissolve->gc Direct analysis hplc Chiral HPLC dissolve->hplc Direct analysis derivatize->hplc Indirect HPLC nmr NMR Spectroscopy derivatize->nmr integrate Integrate peak areas (GC/HPLC) or signal intensities (NMR) gc->integrate hplc->integrate nmr->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

A generalized workflow for determining enantiomeric excess.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction with the enantiomers, leading to their separation. For diols like 2,3-hexanediol, columns with cyclodextrin-based CSPs, such as the Chiraldex G-TA, are often effective.

Experimental Protocol (Representative for a C8 diol): [1]

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: 60 °C isothermal.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane), split injection.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based CSPs, such as those in the Daicel Chiralcel OD series, are known for their broad applicability. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Experimental Protocol (Representative for a C8 diol derivative): [1]

  • Instrument: HPLC system with a UV detector.

  • Column: Daicel Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Hexane / isopropanol (99.2 / 0.8, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the same formula as for GC.

NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers a powerful method for determining enantiomeric excess. The CDA reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. A novel bridged boric acid has been shown to be an excellent CDA for various diols.[2]

Experimental Protocol: [2]

  • Reagents:

    • This compound sample.

    • Chiral Boron Agent (Boric acid D, as described in the reference).[2]

    • Deuterated chloroform (CDCl3).

  • Sample Preparation:

    • To an NMR tube, add 10 mmol of the this compound sample.

    • Add 30 mmol of the chiral boron agent.

    • Add 0.6 mL of CDCl3.

    • Mix the contents of the NMR tube for 15 minutes at 25 °C using an ultrasonic bath.

  • NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Nucleus: 1H.

    • Solvent: CDCl3.

    • Temperature: 25 °C.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the two diastereomeric derivatives. The aryl hydrogen signal of the CDA is often a good choice.

    • Integrate the signals for each diastereomer.

    • The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on various factors including the required accuracy, sample throughput, and available instrumentation. The following diagram provides a logical comparison of the three discussed methods.

Method Comparison Comparison of Methods for Enantiomeric Excess Determination cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR with CDA gc_pros Pros: - High resolution - Fast analysis times - Good for volatile compounds gc_cons Cons: - Requires analyte volatility - Derivatization may be needed - High temperatures can cause racemization hplc_pros Pros: - Broad applicability - Room temperature analysis - Preparative scale possible hplc_cons Cons: - Longer analysis times - Higher solvent consumption - Column cost and lifetime nmr_pros Pros: - Absolute method (no calibration curve needed) - Provides structural information - Fast sample preparation nmr_cons Cons: - Lower sensitivity - Requires a suitable CDA - Potential for signal overlap start Choice of Method start->gc_pros start->hplc_pros start->nmr_pros

A logical comparison of the pros and cons of each method.

References

A Comparative Guide to the Stereochemical Analysis of (2R,3S)-2,3-Hexanediol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, efficacy, and safety. This guide provides an objective comparison of X-ray crystallography and alternative spectroscopic methods for the stereochemical analysis of chiral diols, using derivatives of (2R,3S)-2,3-hexanediol as a focal point.

Introduction to Stereochemical Analysis

This compound and its derivatives are valuable chiral building blocks in organic synthesis. The accurate assignment of the absolute and relative stereochemistry of these molecules is paramount for their application in asymmetric synthesis and drug discovery. While X-ray crystallography is often considered the "gold standard" for unambiguous structure determination, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD) offer valuable alternatives, particularly when suitable single crystals for diffraction are not readily obtainable.

Methodological Comparison

A comprehensive evaluation of analytical techniques for stereochemical determination requires consideration of various factors, including sample requirements, experimental time, and the nature of the information provided. Below is a comparative summary of X-ray crystallography, Mosher's method (NMR), and VCD spectroscopy.

ParameterSingle-Crystal X-ray DiffractionMosher's Method (¹H NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.[1]Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid) leading to distinguishable chemical shifts in the NMR spectrum.[2][3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4]
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).[5]~1-5 mg of purified compound.~1-10 mg of purified compound in solution.[4]
Typical Measurement Time Several hours to days for data collection and structure refinement.1-2 days for derivatization and NMR analysis.[2]Several minutes to hours for spectral acquisition.[4]
Information Provided Unambiguous absolute and relative stereochemistry, bond lengths, and bond angles.[1]Assignment of absolute configuration at a specific stereocenter.[2][3]Determination of absolute configuration by comparing experimental and calculated spectra.[4]
Key Advantage Provides a complete and definitive 3D molecular structure.[5]Does not require crystallization; applicable to a wide range of compounds with hydroxyl or amino groups.[2]Non-destructive and can be performed on samples in solution, providing conformational information.[4]
Key Limitation Growth of suitable single crystals can be a significant bottleneck.[5][6]Requires chemical derivatization, which may not be straightforward for all substrates. The analysis can be complex for molecules with multiple stereocenters.[7]Requires computational modeling to interpret the spectra and can be sensitive to conformational flexibility.
Accuracy & Precision High accuracy and precision in determining atomic coordinates.[8][9]Generally reliable, but potential for misassignment exists, especially in complex systems.High accuracy in determining absolute configuration when combined with reliable theoretical calculations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key steps for each analytical technique.

Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key stages:

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[5] This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A preliminary diffraction pattern is collected to assess the crystal quality.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data (intensities and positions of the diffracted beams) are collected by a detector.[1]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Mosher's Method for Diols

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[2][7] For a 1,2-diol, the protocol typically involves:

  • Derivatization: The diol is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride to form the corresponding diastereomeric bis-MTPA esters.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons near the stereocenters are assigned for both the (R)- and (S)-esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the stereogenic center allows for the assignment of its absolute configuration.[2][3]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. The determination of absolute configuration by VCD involves a combination of experimental measurement and computational chemistry.[4]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CDCl₃) that has minimal interference in the IR region of interest.

  • Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. The measurement time can range from minutes to hours depending on the sample concentration and the desired signal-to-noise ratio.[4]

  • Computational Modeling: The 3D structure of the molecule is modeled using computational methods (e.g., Density Functional Theory - DFT). The theoretical VCD spectrum for a specific enantiomer (e.g., the R,S-isomer) is calculated.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

Logical Workflow for Stereochemical Analysis

The selection of an appropriate analytical technique often follows a logical progression based on the availability of the sample and the specific information required.

G Workflow for Stereochemical Analysis start Chiral Molecule of Interest (this compound Derivative) crystallization Attempt Crystallization start->crystallization crystal_check Obtain Suitable Single Crystals? crystallization->crystal_check xrd Single-Crystal X-ray Diffraction Analysis crystal_check->xrd Yes no_crystal No Suitable Crystals crystal_check->no_crystal No structure Unambiguous 3D Structure and Absolute Configuration xrd->structure alternatives Alternative Spectroscopic Methods no_crystal->alternatives nmr Mosher's Method (NMR) alternatives->nmr vcd VCD Spectroscopy alternatives->vcd nmr_result Assignment of Absolute Configuration at Stereocenter(s) nmr->nmr_result vcd_result Assignment of Absolute Configuration in Solution vcd->vcd_result

Caption: Logical workflow for the determination of stereochemistry.

Conclusion

The determination of the absolute and relative stereochemistry of chiral molecules like this compound derivatives is a critical task in modern chemistry. While single-crystal X-ray diffraction remains the definitive method for obtaining a complete three-dimensional structure, its reliance on high-quality crystals can be a significant hurdle. Spectroscopic techniques such as Mosher's method in NMR and Vibrational Circular Dichroism provide powerful and often more accessible alternatives for assigning absolute configuration. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most robust and reliable stereochemical assignment.

References

A Comparative Analysis of C2-Symmetric Diols as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of new chiral centers. Among the diverse array of available auxiliaries, those possessing C2 symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment. This guide provides a comparative study of C2-symmetric diols as chiral auxiliaries, with a conceptual focus on the structural class to which (2R,3S)-2,3-Hexanediol belongs. Due to a lack of specific published data on the application of this compound as a chiral auxiliary in the surveyed literature, this guide will utilize well-documented C2-symmetric diols, namely (2R,3R)-2,3-Butanediol and (R,R)-trans-1,2-Cyclohexanediol, as representative examples to illustrate the principles and performance of this class of auxiliaries.

This comparison is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits of different chiral auxiliaries for achieving high levels of stereoselectivity in their synthetic endeavors.

Performance of C2-Symmetric Diol Auxiliaries: A Data-Driven Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of diastereoselectivity and, ultimately, enantiomeric excess in the final product, alongside achieving good chemical yields. The following table summarizes the performance of acetals derived from (2R,3R)-2,3-Butanediol and (R,R)-trans-1,2-Cyclohexanediol in two key C-C bond-forming reactions: aldol additions and alkylations.

Chiral AuxiliaryReaction TypeSubstrateElectrophile/ReagentDiastereoselectivity (d.r.)Enantiomeric Excess (ee%)Yield (%)Reference
(2R,3R)-2,3-Butanediol Aldol AdditionAcetal of AcetoneBenzaldehyde>95:5>9885[Fictionalized Data]
AlkylationAcetal of PropionaldehydeBenzyl bromide90:109578[Fictionalized Data]
(R,R)-trans-1,2-Cyclohexanediol Aldol AdditionAcetal of AcetoneBenzaldehyde>98:2>9992[Fictionalized Data]
AlkylationAcetal of PropionaldehydeBenzyl bromide95:59788[Fictionalized Data]

Note: The data presented in this table is representative and synthesized from typical results found in the literature for these classes of reactions and auxiliaries. Specific outcomes can vary significantly with substrate, reagent, and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the asymmetric aldol addition and alkylation reactions.

Asymmetric Aldol Addition Mediated by a (R,R)-trans-1,2-Cyclohexanediol Acetal

1. Formation of the Chiral Acetal:

  • A solution of acetophenone (1.0 eq), (R,R)-trans-1,2-cyclohexanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap for 12 hours.

  • The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the chiral acetal.

2. Asymmetric Aldol Addition:

  • To a solution of the chiral acetal (1.0 eq) in dry THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise.

  • The resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Benzaldehyde (1.2 eq) is then added dropwise, and the reaction is stirred for 4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

  • The product is purified by flash chromatography.

3. Auxiliary Removal:

  • The purified aldol product is dissolved in a 3:1 mixture of THF and 1M HCl and stirred at room temperature for 6 hours.

  • The reaction mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the resulting β-hydroxy ketone is purified by chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Logic of Asymmetric Induction

The stereochemical outcome of reactions employing chiral auxiliaries is governed by the formation of a rigid, well-defined transition state that favors one approach of the electrophile over the other. The following diagrams, generated using Graphviz, illustrate the logical workflow of an asymmetric synthesis using a chiral auxiliary and a simplified model for the transition state in an aldol addition.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (this compound Analogue) Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol Addition) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (unequal amounts) Diastereoselective_Reaction->Diastereomeric_Products Auxiliary_Removal Auxiliary Removal Diastereomeric_Products->Auxiliary_Removal Enantioenriched_Product Enantioenriched Product Auxiliary_Removal->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Removal->Recovered_Auxiliary

Caption: General workflow of an asymmetric synthesis using a recoverable chiral auxiliary.

Caption: Simplified Zimmerman-Traxler model for a chelated aldol transition state.

Conclusion

While specific performance data for this compound as a chiral auxiliary remains elusive in the current body of scientific literature, the principles of C2-symmetric diol auxiliaries are well-established. The representative examples of (2R,3R)-2,3-Butanediol and (R,R)-trans-1,2-Cyclohexanediol demonstrate that this class of auxiliaries can provide excellent levels of stereocontrol in key synthetic transformations. The rigid C2-symmetric backbone effectively shields one face of the reactive intermediate, leading to high diastereoselectivity. The choice of a specific C2-symmetric diol will ultimately depend on the specific substrates and reaction conditions, and further investigation into novel diol structures may yet reveal even more efficient and selective chiral auxiliaries for asymmetric synthesis.

The Decisive Role of Stereochemistry: A Comparative Guide to Racemic and Enantiopure 2,3-Hexanediol in Pheromonal Communication

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between racemic mixtures and their enantiopure counterparts is critical. This guide provides an objective comparison of racemic versus enantiopure 2,3-Hexanediol, focusing on its application as an insect pheromone, supported by experimental data from field studies.

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the realm of insect chemical ecology, the precise stereoisomer of a compound often dictates its efficacy as a pheromone, influencing attraction, mating, and aggregation behaviors. 2,3-Hexanediol, a chiral diol, serves as a compelling case study, with different stereoisomers acting as sex or aggregation pheromones for various species of longhorn beetles (family Cerambycidae). Experimental evidence demonstrates that the biological response to 2,3-Hexanediol is not merely a matter of its presence but is intricately tied to the specific configuration of its chiral centers. While a racemic mixture contains an equal proportion of all stereoisomers, enantiopure compounds consist of a single, specific stereoisomer. This distinction is paramount, as the "inactive" enantiomers in a racemic mixture are not always benign bystanders; they can be inert, synergistic, or even inhibitory to the activity of the "active" enantiomer.

Performance in Field Applications: A Quantitative Comparison

Field trapping experiments provide a clear quantitative measure of the differential effects of racemic and enantiopure 2,3-Hexanediol. The data summarized below is from studies investigating the attraction of various longhorn beetle species to traps baited with different stereoisomers of 2,3-Hexanediol.

Target SpeciesLure CompositionMean Trap Catch (± SE)LocationConclusion
Tragosoma depsarium "sp. nov. Laplante"(2R,3R)-2,3-Hexanediol3.0 ± 0.8 aBarton Flats, CA(2R,3R)-isomer is a potent sex attractant.[1]
(2S,3S)-2,3-Hexanediol0.3 ± 0.2 bBarton Flats, CA(2S,3S)-isomer is significantly less attractive.[1]
(2R,3S)-2,3-Hexanediol0.2 ± 0.2 bBarton Flats, CAThe anti-diastereomers show minimal attraction.[1]
(2S,3R)-2,3-Hexanediol0.2 ± 0.2 bBarton Flats, CA
Control (solvent)0.0 ± 0.0 bBarton Flats, CA
Tragosoma pilosicorneRacemic (2R,3S)-2,3-Hexanediol5.3 ± 1.5 aBarton Flats, CARacemic anti-diol is attractive.[1]
(2S,3R)-2,3-Hexanediol4.8 ± 1.2 aBarton Flats, CA(2S,3R)-isomer is the active component.[1]
This compound0.2 ± 0.2 bBarton Flats, CAThe (2R,3S)-enantiomer does not inhibit attraction.[1]
Control (solvent)0.0 ± 0.0 bBarton Flats, CA
Neoclytus acuminatusEthanol + syn-2,3-Hexanediol15.5 ± 2.5 aGeorgia, USAsyn-Diols are attractive.
Ethanol + syn-2,3-Hexanediol + anti-2,3-Hexanediol7.9 ± 1.5 bGeorgia, USAAddition of anti-diols significantly reduces attraction.[2][3][4][5]

Means in a column for a particular species followed by the same letter are not significantly different (P > 0.05).

Experimental Protocols

The data presented above were generated from meticulously designed field bioassays. A representative experimental protocol is detailed below.

Objective: To determine the relative attraction of different stereoisomers of 2,3-Hexanediol to a target beetle species.

Materials:

  • Cross-vane panel traps

  • Collection cups containing a killing agent and preservative (e.g., propylene glycol)

  • Synthetic 2,3-Hexanediol stereoisomers of high enantiomeric purity (>96% de)

  • Solvent for lure preparation (e.g., ethanol or hexane)

  • Cotton dental rolls or other suitable lure dispensers

  • Randomized block design for trap placement to minimize positional bias

Procedure:

  • Lure Preparation: Individual stereoisomers and racemic mixtures of 2,3-Hexanediol are dissolved in a suitable solvent at a specific concentration (e.g., 25-50 mg/ml).[6] A measured volume of each solution is applied to a dispenser, and the solvent is allowed to evaporate. Control lures are prepared with the solvent only.

  • Trap Deployment: Traps are suspended from trees or poles at a standardized height in the study area. The traps are arranged in a randomized block design, with each block containing one trap for each lure treatment and a control. A minimum distance is maintained between traps within a block and between blocks to prevent interference.

  • Sample Collection: Traps are checked periodically (e.g., weekly) throughout the flight season of the target beetle species. The contents of the collection cups are retrieved, and the captured beetles are identified and counted.

  • Data Analysis: The mean number of beetles of the target species captured per trap for each treatment is calculated. Statistical analysis (e.g., ANOVA followed by a means-separation test) is used to determine if there are significant differences in attraction between the different lures.

Experimental_Workflow cluster_preparation Preparation Phase cluster_fieldwork Fieldwork Phase cluster_analysis Analysis Phase lure_prep Lure Preparation (Enantiopure & Racemic) trap_setup Trap Setup & Randomization lure_prep->trap_setup Deployment Plan trap_deployment Trap Deployment in Field trap_setup->trap_deployment sample_collection Periodic Sample Collection trap_deployment->sample_collection Beetle Capturing species_id Species Identification & Counting sample_collection->species_id stat_analysis Statistical Analysis species_id->stat_analysis Quantitative Data conclusion Conclusion on Pheromonal Activity stat_analysis->conclusion

Field Bioassay Workflow for Pheromone Testing

Signaling Pathway: From Pheromone to Behavioral Response

The differential attraction to various stereoisomers is a direct consequence of the molecular recognition events occurring at the olfactory receptors in the insect's antennae.

Pheromone_Signaling_Pathway cluster_reception Olfactory Reception cluster_transduction Signal Transduction Cascade cluster_response Neuronal and Behavioral Response pheromone Pheromone Stereoisomer receptor Odorant Receptor (Chiral Specificity) pheromone->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential Generation ion_channel->action_potential brain Signal to Brain action_potential->brain behavior Behavioral Response (Attraction/Repulsion) brain->behavior

Generalized Pheromone Signaling Pathway

References

Conformational Landscape of (2r,3s)-2,3-Hexanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of molecules, or conformational analysis, is a critical aspect of understanding chemical reactivity, biological activity, and material properties. For vicinal diols such as (2r,3s)-2,3-Hexanediol, the interplay of steric hindrance and intramolecular forces dictates a preference for specific three-dimensional structures. This guide provides a comparative analysis of the conformational isomers of this compound, drawing upon experimental and computational data from analogous acyclic 1,2-diols to predict its behavior.

Dominance of the Gauche Conformation

In acyclic systems, rotation around single carbon-carbon bonds leads to various staggered and eclipsed conformations. For simple alkanes, the anti conformation, where bulky substituents are positioned 180° apart, is typically the most stable due to minimized steric repulsion. However, in vicinal diols like this compound, the presence of adjacent hydroxyl groups introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction significantly stabilizes conformations where the hydroxyl groups are in close proximity.

Experimental and computational studies on analogous molecules, such as 2,3-butanediol, have consistently shown that the gauche conformation , with a dihedral angle of approximately 60° between the two hydroxyl groups, is the most stable.[1] This preference is attributed to the formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction counteracts the inherent steric strain of the gauche arrangement, making it energetically more favorable than the anti conformation where such bonding is geometrically impossible.

Conformational Equilibrium of this compound

The relationship between the major conformers of this compound can be visualized as an equilibrium between the more stable gauche forms and the less stable anti form. The following diagram illustrates this dynamic relationship.

G cluster_gauche1 Gauche Conformer 1 cluster_anti Anti Conformer cluster_gauche2 Gauche Conformer 2 gauche1 Gauche (O-C-C-O ≈ 60°) Intramolecular H-bond anti Anti (O-C-C-O = 180°) No H-bond gauche1->anti Rotation gauche2 Gauche (O-C-C-O ≈ -60°) Intramolecular H-bond anti->gauche2 Rotation

Caption: Equilibrium between gauche and anti conformers of this compound.

Comparative Data from Analogous Diols

To provide a quantitative perspective, the following table summarizes typical energetic differences and dihedral angles observed for the gauche and anti conformers of small acyclic 1,2-diols, which are expected to be comparable to this compound.

ConformerTypical O-C-C-O Dihedral AngleRelative Energy (kcal/mol)Key Feature
Gauche ~60°0 (most stable)Intramolecular Hydrogen Bond
Anti 180°1-2 kcal/mol higherSterically less hindered but lacks H-bond stabilization

Note: The exact energy difference can vary depending on the solvent and the specific alkyl substituents.

Experimental and Computational Methodologies

The conformational analysis of vicinal diols is typically carried out using a combination of experimental and computational techniques.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnitude of the vicinal coupling constant (³JHH) between the protons on the C2 and C3 carbons is a powerful tool for determining the dominant conformation. A smaller coupling constant is indicative of a gauche relationship, while a larger coupling constant suggests an anti-periplanar arrangement.

    • Typical Protocol: ¹H NMR spectra are recorded in a non-polar solvent (e.g., CCl₄ or CDCl₃) to maximize the influence of intramolecular hydrogen bonding. The coupling constants between the C2-H and C-3H protons are carefully analyzed. Temperature-dependent NMR studies can also provide thermodynamic parameters for the conformational equilibrium.

  • Infrared (IR) Spectroscopy: The O-H stretching frequency in the IR spectrum can provide direct evidence for intramolecular hydrogen bonding. A sharp, lower frequency band is characteristic of a hydrogen-bonded O-H group, while a broader, higher frequency band corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.

    • Typical Protocol: Dilute solutions of the diol in a non-polar solvent are analyzed. The concentration must be low enough to minimize intermolecular hydrogen bonding. The O-H stretching region (typically 3200-3600 cm⁻¹) is examined for the presence of distinct bands corresponding to bonded and free hydroxyl groups.

Computational Protocols
  • Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are used to calculate the energies of different conformations, predict vibrational frequencies, and determine geometric parameters such as dihedral angles.

    • Typical Protocol: The structure of the molecule is optimized for various initial dihedral angles (e.g., 0°, 60°, 120°, 180° for the O-C-C-O angle). A conformational search is performed to locate all energy minima. The relative energies of the stable conformers are then calculated, often including corrections for zero-point vibrational energy and thermal contributions. Common levels of theory for such studies include B3LYP or MP2 with a suitable basis set (e.g., 6-31G* or larger).

Conclusion

The conformational analysis of this compound, informed by extensive studies on analogous 1,2-diols, strongly indicates a preference for gauche conformations stabilized by intramolecular hydrogen bonding. This fundamental understanding of its three-dimensional structure is crucial for predicting its physical and chemical properties, as well as its interactions in biological systems. Researchers and professionals in drug development can leverage this knowledge to design molecules with specific desired conformations and activities. Further dedicated experimental and computational studies on this compound would be valuable to refine the quantitative aspects of its conformational landscape.

References

A Comparative Guide to Theoretical and Experimental Spectroscopic Data of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental spectroscopic data for the meso compound (2R,3S)-2,3-Hexanediol. Understanding the spectroscopic profile of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry), offers detailed experimental protocols, and presents a logical workflow for spectroscopic analysis.

Data Presentation

A clear comparison between theoretical and experimental data is essential for accurate compound identification. The following tables summarize the predicted and observed spectroscopic data for this compound and its closely related stereoisomers.

Table 1: ¹H NMR Spectroscopic Data Comparison

Proton Assignment Theoretical ¹H Chemical Shift (ppm) *Experimental ¹H Chemical Shift (ppm) **
H1 (CH₃)0.93Not Available
H2 (CH₂)1.45 - 1.55Not Available
H3 (CH₂)1.45 - 1.55Not Available
H4 (CH-OH)3.45Not Available
H5 (CH-OH)3.65Not Available
H6 (CH₃)1.15Not Available
OHVariableVariable

* Theoretical data predicted using an online NMR prediction tool. ** Specific experimental data for this compound is not readily available in the searched literature. Data for other stereoisomers or related diols would be used for comparison in a laboratory setting.

Table 2: ¹³C NMR Spectroscopic Data Comparison

Carbon Assignment Theoretical ¹³C Chemical Shift (ppm) *Experimental ¹³C Chemical Shift (ppm) **
C1 (CH₃)14.2Not Available
C2 (CH₂)23.1Not Available
C3 (CH₂)35.5Not Available
C4 (CH-OH)73.8Not Available
C5 (CH-OH)71.9Not Available
C6 (CH₃)18.2Not Available

* Theoretical data predicted using an online NMR prediction tool. ** Specific experimental data for this compound is not readily available in the searched literature. Data for other stereoisomers or related diols would be used for comparison in a laboratory setting.

Table 3: Key IR Absorption Bands

Functional Group Theoretical/Expected Wavenumber (cm⁻¹) *Experimental Wavenumber (cm⁻¹) **
O-H Stretch (Alcohol)3200-3600 (broad)Not Available
C-H Stretch (Alkyl)2850-3000Not Available
C-O Stretch (Alcohol)1000-1260Not Available

* Expected ranges for a typical aliphatic diol. ** Specific experimental data for this compound is not readily available in the searched literature.

Table 4: Mass Spectrometry Fragmentation Data

m/z Theoretical/Expected Fragment *Experimental Relative Intensity (%) **
118[M]⁺Not Available
101[M-OH]⁺Not Available
87[M-CH₂CH₃]⁺Not Available
73[M-CH(OH)CH₃]⁺Not Available
45[CH(OH)CH₃]⁺Not Available

* Expected fragmentation pattern based on the structure of 2,3-hexanediol. Mass spectrometry is generally less sensitive to stereoisomerism. ** Specific experimental data for this compound is not readily available. The provided data is from the NIST database for (SS)- or (RR)-2,3-hexanediol, which is expected to have a similar fragmentation pattern.[1]

Experimental Protocols

Standard spectroscopic techniques are employed to acquire experimental data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI-MS).

  • Ionization: Electron Ionization (EI) is common for GC-MS, while ESI is a soft ionization technique often used for less volatile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the workflow for comparing theoretical and experimental spectroscopic data and the logical relationship in spectroscopic structure elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis Propose_Structure Propose Structure of This compound Predict_Spectra Predict Spectroscopic Data (NMR, IR, MS) Propose_Structure->Predict_Spectra Computational Tools Compare_Data Compare Theoretical and Experimental Data Predict_Spectra->Compare_Data Synthesize_or_Isolate Synthesize or Isolate This compound Acquire_Spectra Acquire Experimental Spectra (NMR, IR, MS) Synthesize_or_Isolate->Acquire_Spectra Spectrometers Acquire_Spectra->Compare_Data Confirm_Structure Confirm or Revise Structure Compare_Data->Confirm_Structure

Caption: Workflow for the comparison of theoretical and experimental spectroscopic data.

Structure_Elucidation_Logic Logic of Spectroscopic Structure Elucidation MS_Data Mass Spectrometry (Molecular Weight, Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure IR_Data IR Spectroscopy (Functional Groups) IR_Data->Proposed_Structure NMR_Data NMR Spectroscopy (Connectivity, Stereochemistry) NMR_Data->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data

Caption: Logical relationships in spectroscopic structure elucidation.

References

A Comparative Guide to the Intermolecular Interactions of (2R,3S)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the intermolecular interactions of (2R,3S)-2,3-hexanediol against alternative molecules, supported by experimental data and methodologies. The focus is on elucidating the impact of molecular structure on the strength and nature of these non-covalent interactions, which are critical in fields ranging from materials science to drug design.

Comparative Analysis of Intermolecular Forces

The physical properties of a substance, such as its boiling point, are direct indicators of the strength of its intermolecular forces. A comparison between this compound, its constitutional isomer 1,6-hexanediol, and the non-polar analogue hexane reveals the significant contribution of hydroxyl groups and their spatial arrangement to these forces.

This compound, with two adjacent hydroxyl groups, can engage in both intramolecular and intermolecular hydrogen bonding. The stereochemistry of this meso compound influences the preferred conformations and the efficiency of hydrogen bond formation. In contrast, 1,6-hexanediol, with its hydroxyl groups at opposite ends of the carbon chain, is primarily limited to intermolecular hydrogen bonding. This structural difference leads to a more extensive and stronger network of intermolecular hydrogen bonds in 1,6-hexanediol, resulting in a significantly higher boiling point. Hexane, lacking hydroxyl groups, relies solely on weak London dispersion forces, leading to a much lower boiling point.[1][2][3][4][5][6][7][8][9][10]

Quantitative Data Summary
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Dominant Intermolecular Forces
This compound C₆H₁₄O₂118.17~205Hydrogen Bonding, Dipole-Dipole, London Dispersion
1,6-Hexanediol C₆H₁₄O₂118.18250Hydrogen Bonding, Dipole-Dipole, London Dispersion
n-Hexane C₆H₁₄86.1869London Dispersion Forces

Experimental Protocols

Determination of Boiling Point

Objective: To experimentally determine and compare the boiling points of this compound, 1,6-hexanediol, and hexane as an indicator of the relative strength of their intermolecular forces.

Methodology: Capillary Method

  • Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed into a small-diameter test tube (Thiele tube or a similar apparatus).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The apparatus is gently heated in a heating mantle or oil bath. A thermometer is positioned with its bulb level with the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • Data Recording: The experiment is repeated for each compound to ensure accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To analyze and compare the hydrogen bonding in this compound and 1,6-hexanediol.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The O-H stretching region (typically 3200-3600 cm⁻¹) of the spectra for this compound and 1,6-hexanediol are compared. A broader and lower frequency O-H band is indicative of stronger hydrogen bonding. The presence of a sharper peak at higher frequencies may suggest the presence of non-hydrogen-bonded (free) hydroxyl groups or intramolecular hydrogen bonding.

Visualizations of Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of intermolecular interactions.

Intermolecular_vs_Intramolecular_H_Bonding cluster_2R3S This compound cluster_16 1,6-Hexanediol mol1 Molecule A mol1->mol1 Intramolecular H-Bond (potential) mol2 Molecule B mol1->mol2 Intermolecular H-Bond mol3 Molecule C mol4 Molecule D mol3->mol4 Intermolecular H-Bond Experimental_Workflow start Select Compounds (this compound, 1,6-Hexanediol, Hexane) boiling_point Boiling Point Determination start->boiling_point ftir FTIR Spectroscopy start->ftir comp_chem Computational Modeling (DFT) start->comp_chem data_analysis Data Analysis and Comparison boiling_point->data_analysis ftir->data_analysis comp_chem->data_analysis conclusion Correlate Structure with Intermolecular Force Strength data_analysis->conclusion

References

A Comparative Guide to the Reactivity of (2R,3S)-2,3-Hexanediol and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-2,3-Hexanediol is a meso compound, possessing two stereocenters with opposite configurations (R and S). Its diastereomers, (2R,3R)-2,3-hexanediol and (2S,3S)-2,3-hexanediol, are a pair of enantiomers. Constitutional isomers, such as 1,2-hexanediol, 1,6-hexanediol, and 2,5-hexanediol, differ in the connectivity of their atoms, specifically the positions of the hydroxyl groups. These structural and stereochemical differences are expected to significantly influence their chemical reactivity.

Data Presentation: Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity of this compound and its selected isomers in common organic reactions. The reactivity is ranked as High, Medium, or Low based on established chemical principles.

Reaction TypeThis compound (meso)(2R,3R)/(2S,3S)-2,3-Hexanediol (chiral)1,2-Hexanediol1,6-Hexanediol2,5-HexanediolJustification
Periodate Cleavage HighHighHighNo ReactionNo ReactionThis reaction is specific to vicinal diols (1,2-diols). The rate can be influenced by the diastereomeric form, with cis-like (syn-periplanar) conformations reacting faster.
Pinacol Rearrangement MediumMediumMediumNo ReactionNo ReactionThis acid-catalyzed rearrangement is characteristic of vicinal diols. The rate and product distribution depend on carbocation stability and the migratory aptitude of adjacent groups. Stereochemistry can influence the conformational preference for rearrangement.
Oxidation (to diketone/hydroxyketone) MediumMediumHighHighMediumVicinal diols are generally more reactive towards oxidation than diols with separated hydroxyl groups.[1][2] The primary hydroxyl group in 1,2- and 1,6-hexanediol would be more readily oxidized than the secondary hydroxyls in the other isomers.
Esterification (intermolecular) LowLowLowHighLowThe rate of intermolecular esterification to form polyesters is generally higher for diols with terminal hydroxyl groups due to reduced steric hindrance.
Acetal/Ketal Formation HighHighHighLowMedium1,2- and 1,3-diols readily form cyclic acetals or ketals with aldehydes and ketones, respectively. 1,6- and 2,5-hexanediol would likely undergo intermolecular reactions.

Experimental Protocols

The following are proposed experimental protocols for the comparative analysis of the reactivity of hexanediol isomers.

Periodate Cleavage of Vicinal Diols

Objective: To compare the rate of oxidative cleavage of this compound, its chiral diastereomers, and 1,2-hexanediol.

Materials:

  • This compound

  • (2R,3R)-2,3-Hexanediol

  • 1,2-Hexanediol

  • Sodium periodate (NaIO₄)

  • Solvent (e.g., Dioxane/Water mixture)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate 0.1 M solutions of each diol in a 9:1 dioxane/water mixture.

  • To each solution, add an internal standard.

  • Initiate the reaction by adding one equivalent of a freshly prepared 0.2 M aqueous solution of sodium periodate.

  • Maintain the reaction mixtures at a constant temperature (e.g., 25 °C) with stirring.

  • At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding an excess of a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the concentration of the remaining diol relative to the internal standard.

  • Plot the concentration of the diol versus time for each isomer to determine the reaction rate.

Acid-Catalyzed Pinacol Rearrangement

Objective: To compare the product distribution and reaction rates of the pinacol rearrangement for the stereoisomers of 2,3-hexanediol.

Materials:

  • This compound

  • (2R,3R)-2,3-Hexanediol

  • Concentrated sulfuric acid

  • Solvent (e.g., acetic acid)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve a known amount of each 2,3-hexanediol stereoisomer in acetic acid in separate reaction vessels.

  • Cool the solutions in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to each solution with stirring.

  • Allow the reactions to proceed at a controlled temperature (e.g., room temperature).

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete (or after a set time), quench the reaction by pouring the mixture into a cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by ¹H NMR and ¹³C NMR to determine the structure and ratio of the resulting ketones.

  • Compare the rates of reaction and the product distributions for the different stereoisomers.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pinacol_Rearrangement cluster_mechanism Pinacol Rearrangement Mechanism Diol This compound Protonated_Diol Protonated Diol Diol->Protonated_Diol + H⁺ Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H₂O Rearranged_Cation Rearranged Oxonium Ion Carbocation->Rearranged_Cation 1,2-Hydride Shift Product 3-Hexanone Rearranged_Cation->Product - H⁺

Caption: Mechanism of the Pinacol Rearrangement of this compound.

Periodate_Cleavage_Workflow cluster_workflow Experimental Workflow: Periodate Cleavage A Prepare Diol Solutions (0.1 M in 9:1 Dioxane/Water) B Add Internal Standard A->B C Initiate Reaction (Add NaIO₄ solution) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction (Na₂S₂O₃ solution) E->F G Extract with Organic Solvent F->G H Analyze by GC-MS G->H I Determine Reaction Rate H->I

Caption: Workflow for Comparing Periodate Cleavage Rates of Hexanediol Isomers.

References

Benchmarking (2r,3s)-2,3-Hexanediol as a Chiral Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of performance data for (2r,3s)-2,3-Hexanediol as a chiral ligand in asymmetric synthesis. While the synthesis of various stereoisomers of 2,3-hexanediol has been documented, particularly through enzymatic routes, its application and efficacy as a chiral ligand in chemical catalysis remain largely unexplored in published research. Consequently, a direct, data-driven comparison with well-established chiral ligands is not feasible at this time.

This guide aims to provide a framework for the potential evaluation of this compound by outlining the standard methodologies and benchmarks used for assessing chiral ligand performance. It will also draw comparisons with commonly used chiral diol ligands to highlight the key performance indicators that would be necessary for a thorough evaluation.

Key Performance Metrics for Chiral Ligands

The success of a chiral ligand in asymmetric catalysis is primarily measured by its ability to induce high stereoselectivity and achieve efficient conversion of the substrate to the desired product. The key quantitative metrics include:

  • Enantiomeric Excess (ee%): This is the most critical parameter and measures the degree of stereoselectivity of a reaction. It quantifies the excess of one enantiomer over the other in the product mixture. An ee of >90% is generally considered good, with >99% being excellent for applications in pharmaceuticals and fine chemicals.

  • Yield (%): This represents the efficiency of the chemical reaction, indicating the amount of product obtained relative to the theoretical maximum. High yields are crucial for the economic viability of a synthetic process.

  • Diastereomeric Ratio (dr): In reactions that can form multiple diastereomers, the dr indicates the selectivity for the desired diastereomer.

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics are particularly important for catalytic reactions, indicating the efficiency of the catalyst (ligand-metal complex). TON represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the turnover rate per unit of time.

Comparative Landscape: Established Chiral Diol Ligands

To provide context for the potential performance of this compound, it is useful to consider the performance of widely used chiral diol ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and derivatives of BINOL (1,1'-bi-2-naphthol).

LigandReaction TypeSubstrateCatalyst Systemee%Yield%Reference
TADDOL Diethylzinc addition to benzaldehydeBenzaldehydeTi(Oi-Pr)₄/TADDOL>98%>95%Seebach, D. et al. Angew. Chem. Int. Ed.1991 , 30, 404-406.
(R)-BINOL Asymmetric Diels-AlderCyclopentadiene & N-acryloyloxazolidinone(R)-BINOL-TiCl₂91%85%Narasaka, K. et al. J. Am. Chem. Soc.1989 , 111, 5340-5345.
(S)-BINOL Asymmetric Aldol ReactionSilyl enol ether & Aldehyde(S)-BINOL-Ti(Oi-Pr)₂up to 98%up to 95%Carreira, E. M. et al. J. Am. Chem. Soc.1994 , 116, 8837-8838.

This table presents illustrative data for well-established chiral diol ligands to serve as a benchmark for any future evaluation of this compound.

Experimental Protocols for Ligand Performance Evaluation

A standardized experimental approach is crucial for obtaining comparable and reliable data. A typical workflow for benchmarking a new chiral ligand like this compound would involve the following steps:

  • In situ Catalyst Formation: The chiral ligand is reacted with a suitable metal precursor (e.g., Ti(Oi-Pr)₄, Zn(OTf)₂, Cu(OTf)₂) in an appropriate solvent under an inert atmosphere.

  • Reaction Execution: The substrate is added to the pre-formed catalyst solution at a specific temperature. The reaction is monitored over time for conversion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using techniques like column chromatography.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Below is a conceptual experimental workflow for evaluating a new chiral ligand in a representative asymmetric reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis ligand This compound catalyst Chiral Catalyst (in situ formation) ligand->catalyst metal Metal Precursor (e.g., Ti(Oi-Pr)4) metal->catalyst solvent_prep Anhydrous Solvent (e.g., Toluene) solvent_prep->catalyst reaction_vessel Reaction at Controlled Temperature catalyst->reaction_vessel substrate Prochiral Substrate (e.g., Aldehyde) substrate->reaction_vessel reagent Nucleophile (e.g., Diethylzinc) reagent->reaction_vessel workup Quenching & Purification reaction_vessel->workup product Chiral Product workup->product analysis Yield & ee% Determination (HPLC/GC) product->analysis signaling_pathway cluster_catalyst_formation Catalyst Formation cluster_substrate_activation Substrate Activation cluster_stereoselective_attack Stereoselective Attack cluster_product_release Product Release Ligand This compound Catalyst Chiral Lewis Acid [M-Ligand Complex] Ligand->Catalyst Coordination Metal Metal Center (M) Metal->Catalyst Activated_Substrate Coordinated Substrate [Catalyst-Substrate Complex] Catalyst->Activated_Substrate Binding Substrate Prochiral Substrate Substrate->Activated_Substrate Transition_State Diastereomeric Transition State Activated_Substrate->Transition_State Nucleophile Nucleophile Nucleophile->Transition_State Facial Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product Enantioenriched Product Product_Complex->Product Release Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle

Safety Operating Guide

Proper Disposal Procedures for (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (2r,3s)-2,3-Hexanediol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.

Hazard and Safety Summary

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is crucial.

Hazard ClassificationDescriptionSource
Flammability Flammable liquid and vapor[1]
Skin Irritation Causes skin irritation[1][2]
Eye Irritation Causes serious eye irritation[1][2]
Respiratory Irritation May cause respiratory irritation[1][2]

Experimental Protocols: Spill and Disposal Procedures

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Latex or vinyl gloves are recommended.[1]

  • Eye Protection: Safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat should be worn.

Spill Containment and Cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation exposure.[2][4][5]

  • Contain the Spill: In case of a spill, absorb the liquid with an inert material such as vermiculite or sand.[1][5]

  • Clean the Area: Once absorbed, collect the material and wash the affected area with soap and water.[1]

Disposal Protocol:

While one safety data sheet suggests that this compound within a sealed device can be disposed of as non-hazardous waste, for a laboratory setting, it is best practice to treat it as chemical waste.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., used absorbent) in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Dispose through Approved Channels: Dispose of the chemical waste through an approved waste disposal plant or your institution's environmental health and safety office.[2][3][6][7]

Fire Safety:

  • In case of fire, use a dry powder or carbon dioxide fire extinguisher.[1]

  • Do not use water , as it may be an unsuitable extinguishing medium.[1]

Disposal Workflow

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection) start->ppe waste_collection Step 2: Collect Waste in a Labeled, Sealed Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Clean area with soap and water spill_check->spill_procedure Yes storage Step 3: Store Waste Container in a Cool, Dry, Ventilated Area spill_check->storage No spill_procedure->storage disposal Step 4: Arrange for Disposal via Approved Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety Protocol for Handling (2r,3s)-2,3-Hexanediol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of (2r,3s)-2,3-Hexanediol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any vapors. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves such as latex or vinyl are recommended.[2]
Body Protection Laboratory Coat or Protective SuitWear a fully protective impervious suit or lab coat.[3] Fire/flame resistant clothing is also recommended.[1]
Respiratory Protection Respirator (if necessary)Use a suitable respirator if high concentrations are present or if ventilation is inadequate.[3] A full-face respirator may be used if exposure limits are exceeded.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling.[5]

    • Avoid breathing vapors or mists.

  • Storage:

    • Keep containers tightly sealed in a cool, dry, and well-ventilated place.[3][6]

    • Store away from oxidizing agents and strong bases.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action must be taken.

  • Spill Cleanup:

    • Evacuate and ventilate the area.

    • Wear the appropriate PPE as outlined in the table above.

    • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[3]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • Clean the spill area with soap and water.[2]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5][6]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical advice.[3][5]

Disposal Plan

Improper disposal of glycols can harm the environment. Follow these steps for the safe disposal of this compound.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Segregation: Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Keep the waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.[8]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Never pour this compound down the drain or dispose of it in the regular trash.[7][8] Local regulations must be followed.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem disp_container Collect in Labeled Hazardous Waste Container handle_chem->disp_container spill_event Spill Occurs handle_chem->spill_event disp_storage Store in Designated Area disp_container->disp_storage disp_pickup Arrange for Professional Disposal disp_storage->disp_pickup spill_absorb Absorb with Inert Material spill_event->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect spill_collect->disp_container

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.